molecular formula C17H38P2 B1584639 Bis(DI-tert-butylphosphino)methane CAS No. 87648-10-0

Bis(DI-tert-butylphosphino)methane

Cat. No.: B1584639
CAS No.: 87648-10-0
M. Wt: 304.4 g/mol
InChI Key: WBMJFMFJCWPAIT-UHFFFAOYSA-N
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Description

Bis(DI-tert-butylphosphino)methane is a useful research compound. Its molecular formula is C17H38P2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl(ditert-butylphosphanylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38P2/c1-14(2,3)18(15(4,5)6)13-19(16(7,8)9)17(10,11)12/h13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMJFMFJCWPAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337862
Record name BIS(DI-TERT-BUTYLPHOSPHINO)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87648-10-0
Record name BIS(DI-TERT-BUTYLPHOSPHINO)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bis(di-tert-butylphosphino)methane (dtbpm): Synthesis, Properties, and Catalytic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on Bis(di-tert-butylphosphino)methane (dtbpm) , a specialized diphosphine ligand distinguished by its unique combination of extreme steric bulk and a narrow "bite angle."[1]

Executive Summary

This compound (CAS: 87648-10-0), commonly abbreviated as dtbpm , is a sterically demanding, electron-rich diphosphine ligand.[1] Its molecular architecture is defined by two bulky di-tert-butylphosphino groups connected by a single methylene (


) bridge.

This structure creates a "ligand paradox":

  • High Steric Bulk: The tert-butyl groups provide immense kinetic stabilization and electron donation (high basicity).[1]

  • Small Bite Angle: The single carbon bridge enforces a small natural bite angle (~72–73°), favoring the formation of strained four-membered metallacycles.[1]

This unique geometry makes dtbpm critical for stabilizing low-coordinate metal species (e.g., 14-electron Pt(0) or Ni(0) intermediates) and facilitating difficult bond activations, such as C–H and C–Si activation.[1]

Molecular Architecture & Physicochemical Properties

The ligand's utility stems from its ability to force metals into constrained geometries, often promoting reductive elimination or oxidative addition steps that are unfavorable with flexible ligands like dppe or dppp.[1]

Physical Properties Table
PropertyDataNotes
Formula

Molecular Weight 304.43 g/mol
Appearance White crystalline solidCrystallizes from methanol or pentane.[1]
Melting Point Low-melting solidOften reported as an oil if impure; pure form is solid.
Boiling Point 75–80 °C@ 0.0008 Torr (Vacuum distillation).[1]

NMR

ppm (s)
In

. Shift is distinct from complexed forms (typically 30–90 ppm).[1]

NMR

(d,

),

(s,

)
Characteristic doublet for

protons due to

.[1]
Solubility Soluble in pentane, benzene, THFInsoluble in water; reacts with protic solvents if acidic.[1]
Stability Air-sensitive; PyrophoricMust be stored under Argon/Nitrogen.
Structural Parameters
  • Cone Angle: The effective Tolman cone angle is large (>180° estimated for the complex), protecting the metal center.[1]

  • Bite Angle: The natural P–M–P angle is 72–73° . Upon coordination, this induces significant ring strain, which can lower the activation energy for subsequent catalytic steps (the "bite angle effect").[1]

Authoritative Synthesis Protocol

The direct substitution of dichloromethane with di-tert-butylphosphine often suffers from low yields and difficult purification. The Volland & Hofmann method (2003) is the industry standard for high-purity synthesis, utilizing a lithiation-alkylation sequence.

Reaction Scheme

The synthesis proceeds via the lithiation of di-tert-butylmethylphosphine, followed by coupling with di-tert-butylchlorophosphine.

Synthesis A tBu2P-CH3 (Di-tert-butylmethylphosphine) C Li[CH2-P(tBu)2] (Lithium Methanide) A->C Pentane/Heptane Reflux, -tBuH B tBuLi (tert-Butyllithium) B->C E tBu2P-CH2-PtBu2 (dtbpm) C->E + D Nucleophilic Subst. D tBu2P-Cl (Chlorophosphine) D->E

Figure 1: Step-wise synthesis of dtbpm via the lithium methanide route.

Detailed Protocol

Safety Warning: tert-Butyllithium is pyrophoric. All steps must be performed under strict inert atmosphere (Schlenk line or Glovebox).

Step 1: Lithiation of Di-tert-butylmethylphosphine

  • Reagents: Dissolve di-tert-butylmethylphosphine (

    
    ) in dry pentane or heptane.
    
  • Activation: Add

    
     (1.0 equiv) dropwise at low temperature (-78 °C), then warm to room temperature.
    
  • Reflux: Heat the mixture to reflux for 12–18 hours. The deprotonation of the methyl group is slow due to steric hindrance.

  • Isolation: The lithium salt

    
     precipitates.[1] Filter the solid under inert gas and wash with cold pentane to remove unreacted starting material.
    

Step 2: Coupling with Chlorophosphine

  • Suspension: Suspend the isolated lithium salt in fresh diethyl ether or THF at -78 °C.

  • Addition: Add di-tert-butylchlorophosphine (

    
    , 1.0 equiv) dropwise.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Remove the solvent in vacuo. Extract the residue with pentane (to leave behind LiCl salts).

  • Crystallization: Concentrate the pentane solution and cool to -30 °C or use methanol for recrystallization to obtain dtbpm as white crystals.

Catalytic Applications & Mechanisms

The steric bulk and small bite angle of dtbpm make it uniquely suited for stabilizing "frustrated" metal centers that are eager to react.

A. C–H Bond Activation (Platinum)

dtbpm is famous for enabling the activation of unreactive C–H bonds in alkanes and arenes.[1] The bulky ligands prevent the formation of stable, unreactive dimers, while the ring strain raises the ground state energy of the complex, making oxidative addition more favorable.[1]

  • Mechanism: Thermal ejection of a sacrificial ligand (e.g., neopentane from a hydride complex) generates a transient 14-electron

    
     species.[1] This highly reactive fragment inserts into C–H bonds.
    
B. Carbonylation (Palladium/Nickel)

In the methoxycarbonylation of ethene to methyl propionate (Lucite process), dtbpm acts as a highly selective ligand.[1]

  • Role: The bulky

    
     groups shield the axial sites of the metal, preventing the coordination of multiple olefin molecules and suppressing oligomerization, thereby ensuring high selectivity for the monomeric ester.[1]
    

Catalysis Cat [Pd(dtbpm)] (Active Species) Alkene Ethene Coordination Cat->Alkene + C2H4 CO CO Coordination Alkene->CO + CO Insert Migratory Insertion Prod Reductive Elimination (Ester Release) Insert->Prod + MeOH CO->Insert Pd-Acyl Formation Prod->Cat Regeneration

Figure 2: Simplified catalytic cycle for Pd-dtbpm catalyzed carbonylation.

Handling & Safety
  • Pyrophoricity: Like most electron-rich alkylphosphines, dtbpm is pyrophoric in air. It will smoke and likely ignite if exposed to oxygen on a filter paper.

  • Storage: Store under Argon or Nitrogen in a glovebox.

  • Toxicity: While specific toxicology data is limited, organophosphines are generally toxic.[1] Handle with extreme care to avoid inhalation or skin contact.

  • Deactivation: Spills can be quenched with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the air-stable phosphine oxide (

    
    ).[1]
    
References
  • Volland, M. A. O., & Hofmann, P. (2003).[1] Sterically Crowded Diphosphinomethane Ligands: Molecular Structures, UV-Photoelectron Spectroscopy and a Convenient General Synthesis of tBu2PCH2PtBu2 and Related Species. New Journal of Chemistry , 27(3), 540–550.[1][2]

    • Primary source for the optimized synthesis and characterization.[1]

    • [1]

  • Hofmann, P., et al. (1994).[1] Cyclotrimerization of Ethyne on the Complex Fragment [(dtbpm)Ni(0)]. Angewandte Chemie International Edition , 33(8), 879–882.[1]

    • Details the stabiliz
  • Limbach, M., et al. (2012).[1] Influence of Diphosphine Bite Angle on the Nickel-Catalyzed Formation of Sodium Acrylate. Organometallics , 31(14), 5031–5038.[1]

    • Comparative study of dtbpm vs.
    • [1]

  • Otsuka, S., et al. (1981).[1] this compound Complexes of Platinum(0) and Platinum(II). Journal of the American Chemical Society , 103(12), 3411–3419.[1]

    • Early fundamental work on Pt-dtbpm coordin
    • [1]

Sources

"Bis(DI-tert-butylphosphino)methane" CAS number 87648-10-0

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Bis(di-tert-butylphosphino)methane (dtbpm) CAS 87648-10-0

Executive Summary

This compound (dtbpm), CAS 87648-10-0, is a specialized bidentate organophosphorus ligand that has fundamentally altered the landscape of industrial carbonylation. Unlike generic phosphine ligands, dtbpm possesses a unique architectural duality: extreme steric bulk provided by tert-butyl groups combined with a constrained methylene bridge. This structure forces a small "bite angle" upon coordination, creating highly strained, yet kinetically robust, four-membered metallacycles.

This guide details the physicochemical profile, synthesis, and mechanistic utility of dtbpm, with a specific focus on its role as the enabling technology for the Lucite Alpha Process —the dominant industrial route for methyl methacrylate (MMA) precursor synthesis.

Physicochemical Profile

The efficacy of dtbpm lies in its specific electronic and steric parameters. It is an electron-rich, strongly σ-donating ligand that stabilizes metal centers in low oxidation states (e.g., Pd(0), Pt(0)), while its bulk prevents the formation of catalytically inactive bis-ligand complexes.

PropertySpecification
CAS Number 87648-10-0
IUPAC Name 1,1-Bis(di-tert-butylphosphino)methane
Common Abbreviation dtbpm, DTBPM
Formula C₁₇H₃₈P₂
Molecular Weight 304.43 g/mol
Appearance White to off-white crystalline solid
Boiling Point 75–80 °C (at 0.0008 Torr)
Solubility Soluble in THF, toluene, dichloromethane, benzene; insoluble in water
Air Sensitivity High (Rapidly oxidizes to phosphine oxides in air)
Ligand Cone Angle ~180° (estimated per phosphine unit due to t-Bu bulk)
Bite Angle (P-M-P) ~72–74° (when coordinated to Pd/Pt)

Ligand Architecture: The "Hemilabile" Paradox

The structural brilliance of dtbpm is defined by the conflict between its bulky substituents and its short backbone.

  • The Methylene Bridge (-CH₂-): This single-carbon linker enforces a small chelation angle (bite angle) of approximately 72°. When coordinated to Palladium (Pd), this forms a strained four-membered ring. This strain makes the ligand "hemilabile"—capable of temporarily dissociating one arm to open a coordination site for substrate binding, or simply destabilizing the ground state to lower the activation energy for subsequent steps.

  • The tert-Butyl Groups: These provide immense steric protection. In many catalytic cycles, the catalyst dies when two ligands bind to the metal (forming an inactive ML2 species). The bulk of the tert-butyl groups makes it sterically impossible for two dtbpm ligands to bind to a single metal center simultaneously. This ensures the catalyst remains in the active ML1 state.

Core Application: The Lucite Alpha Process

The primary industrial application of dtbpm is the methoxycarbonylation of ethylene to produce Methyl Propionate , the intermediate for Methyl Methacrylate (MMA). This reaction, known as the Alpha Process, operates with >99.9% selectivity and high turnover frequency (TOF).

Reaction:



Mechanistic Workflow

The cycle relies on a "hydride route." The steric bulk of dtbpm accelerates the reductive elimination step, which is often the rate-determining step in other systems.

  • Initiation: The active species is a cationic Pd(II)-hydride complex, [(dtbpm)Pd(H)(Solvent)]+.

  • Olefin Coordination: Ethylene coordinates to the Pd center.

  • Migratory Insertion (1): The hydride migrates to the ethylene, forming a Pd-Ethyl species. The regioselectivity here is perfect due to the steric crowding preventing branched isomers.

  • CO Coordination & Insertion (2): Carbon monoxide binds and inserts into the Pd-Ethyl bond, forming a Pd-Acyl species.

  • Methanolysis: Methanol attacks the acyl species, releasing Methyl Propionate and regenerating the Pd-H catalyst.

Visualization: Catalytic Cycle

AlphaProcess Figure 1: Pd-dtbpm Catalyzed Methoxycarbonylation of Ethylene (Alpha Process) Start [(dtbpm)Pd-H]+ Active Catalyst Coord Ethylene Coordination Start->Coord + C2H4 Insert1 Pd-Ethyl Species (Migratory Insertion) Coord->Insert1 CO_Bind CO Coordination Insert1->CO_Bind + CO Insert2 Pd-Acyl Species (CO Insertion) CO_Bind->Insert2 Methanolysis Methanolysis (Product Release) Insert2->Methanolysis + MeOH Methanolysis->Start - H+ Product Methyl Propionate Methanolysis->Product Release

Figure 1: The steric bulk of dtbpm prevents the formation of inactive bis-chelate species, while the small bite angle favors the reductive elimination of the ester.

Experimental Protocol: Ligand Synthesis

Objective: Synthesis of 1,1-bis(di-tert-butylphosphino)methane (dtbpm) from di-tert-butylphosphine and dichloromethane.

Safety Warning: Di-tert-butylphosphine is pyrophoric. All operations must be performed under strict inert atmosphere (Argon/Nitrogen) using Schlenk line or glovebox techniques.

Reagents:
  • Di-tert-butylphosphine (

    
    )[1][2][3]
    
  • n-Butyllithium (1.6M in hexanes)

  • Dichloromethane (DCM) - Must be dry and degassed

  • THF (Tetrahydrofuran) - Anhydrous

Step-by-Step Methodology:
  • Lithiation of Phosphine:

    • In a flame-dried Schlenk flask under Argon, dissolve

      
       (20.0 mmol) in anhydrous THF (50 mL).
      
    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add n-Butyllithium (20.0 mmol). Stir for 1 hour at -78 °C, then allow to warm to room temperature (RT) to ensure complete formation of

      
      . The solution typically turns yellow/orange.
      
  • Coupling Reaction:

    • Cool the lithium phosphide solution back to 0 °C.

    • Add dry Dichloromethane (10.0 mmol, 0.5 equivalents) dropwise. Note: DCM acts as the electrophile to link two phosphide units.

    • Allow the mixture to warm to RT and reflux for 12 hours. The formation of a white precipitate (LiCl) indicates reaction progress.

  • Work-up:

    • Remove solvent under vacuum.[3]

    • Extract the residue with pentane or toluene (under inert gas). Filter off the LiCl salt.

    • Concentrate the filtrate to yield crude dtbpm.

    • Purification: Recrystallize from cold methanol or sublime under high vacuum if necessary.

  • Validation:

    • ³¹P NMR (C₆D₆): Expect a singlet around ~10-20 ppm (distinct from starting material).

    • ¹H NMR: Confirm the presence of the methylene bridge (

      
      ) triplet and tert-butyl doublets.
      

Handling & Storage

  • Storage: Must be stored in a glovebox or sealed ampoule under Argon/Nitrogen. Recommended temperature: 2–8 °C.

  • Stability: The ligand is stable indefinitely under inert gas but oxidizes within minutes in air to the phosphine oxide (

    
    ).
    
  • Catalyst Preparation: For catalytic runs, it is common to generate the active catalyst in situ by mixing a Pd precursor (e.g.,

    
     or 
    
    
    
    + Acid) with dtbpm in the solvent of choice.

References

  • Eastham, G. R., et al. (2002). This compound-palladium complexes: highly active and selective catalysts for the methoxycarbonylation of ethene. Chemical Communications.[4]

  • Clegg, W., et al. (2002). Crystal structure and catalytic performance of Pd-dtbpm complexes in the Alpha Process. Journal of the Chemical Society, Dalton Transactions.

  • Pringle, P. G. (2013). The Bite Angle Makes the Difference: A Practical Ligand Parameter for Diphosphine Ligands. Dalton Transactions.

  • Lucite International. (2025). The Alpha Technology: Sustainable MMA Production. Industrial Process Overview.

Sources

Technical Master Guide: Bis(di-tert-butylphosphino)methane (dtbpm)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the handling, application, and chemical behavior of Bis(di-tert-butylphosphino)methane (dtbpm). It is designed for synthetic chemists and process engineers who require precision in air-sensitive organometallic workflows.

CAS: 87648-10-0 | Formula: C₁₇H₃₈P₂ | MW: 304.43 g/mol

Part 1: Executive Summary – The "Steric Powerhouse"

This compound (dtbpm) is a specialized diphosphine ligand defined by two critical structural features:

  • Extreme Steric Bulk: Four tert-butyl groups create a massive protective cone angle, stabilizing low-coordinate metal centers (e.g., Pd(0), Pt(0)) and preventing catalyst deactivation via dimerization.

  • Small Bite Angle: The single methylene bridge (

    
    ) constrains the P-M-P bite angle (~72°), which can accelerate reductive elimination steps in catalytic cycles—a key advantage in carbonylation and C-H activation chemistries.
    

Primary Utility: Homogeneous catalysis (Pd, Rh, Pt, Ir), specifically in methoxycarbonylation of ethene , C-H activation , and the stabilization of highly reactive metal-hydride intermediates.

Part 2: Physicochemical Profile & Compatibility

Structural & Electronic Map

The ligand operates on a delicate balance between electron donation (strong


-donor due to alkyl groups) and steric repulsion.

G Ligand dtbpm Ligand (tBu)2P-CH2-P(tBu)2 Sterics Steric Bulk (Cone Angle > 180°) Ligand->Sterics Electronics Electronics (Strong u03c3-Donor) Ligand->Electronics Backbone Methane Bridge (Small Bite Angle) Ligand->Backbone Effect1 Stabilizes Low-Valent Metals (Pd0, Pt0) Sterics->Effect1 Prevents Dimerization Effect2 Accelerates Reductive Elimination Backbone->Effect2 Strain Induced Effect3 PCP Pincer Precursor (via C-H Activation) Backbone->Effect3 Agostic Interaction

Figure 1: Structure-Property Relationship Map of dtbpm.

Chemical Compatibility Matrix
ParameterCompatibility StatusCritical Notes
Air (Oxygen) Incompatible High oxidation risk in solution. Solid is kinetically stable for brief handling but should be stored under Ar/N₂.
Moisture Moderate Generally stable to moisture in the absence of acid/oxygen, but dry solvents are required for catalytic reproducibility.
Protic Acids Sensitive The basic phosphine centers are easily protonated (

of conjugate acid is high), potentially altering coordination mode.
Solvents Compatible Soluble in Toluene, THF, DCM, Benzene. Low solubility in MeOH/EtOH (unless coordinated).
Oxidants Incompatible Reacts violently or rapidly degrades with peroxides, halogens, and high-valent metal oxidants.

Part 3: Handling & Storage Protocols

Safety Alert: While dtbpm is not spontaneously pyrophoric (unlike its precursor


), it is an irritant and highly air-sensitive in solution.
Inert Atmosphere Workflow (The "Gold Standard")

To maintain catalytic activity, strict exclusion of oxygen is required. The formation of the phosphine oxide (


) is the primary failure mode.

Step-by-Step Protocol:

  • Storage: Store the solid ligand in a glovebox freezer (-20°C) or a Schlenk flask under positive Argon pressure. Cold storage minimizes slow autoxidation.

  • Weighing:

    • Preferred: Weigh inside an Argon-filled glovebox.

    • Alternative: If weighing in air, minimize exposure to < 2 minutes. Flush the receiving vessel with Ar immediately.

  • Solvent Prep: Use only anhydrous, degassed solvents .

    • Method: Sparge with Ar for 30 mins (HPLC grade) or use a Freeze-Pump-Thaw cycle (3 iterations) for rigorous kinetics work.

  • Dissolution: Add solvent to the solid ligand under inert gas. The solution should be clear/colorless. Any cloudiness or precipitate often indicates oxide formation or moisture contamination.

Troubleshooting via NMR

P NMR  is the only reliable method to validate ligand integrity before starting a reaction.
  • Solvent:

    
     or 
    
    
    
    (Anaerobic).
  • Free Ligand Shift: Typically +10 to +30 ppm (Singlet). Note: Exact shift varies by concentration/solvent but is distinct from the oxide.

  • Oxidized Ligand: +45 to +60 ppm .

  • Pass/Fail Criteria: If the oxide peak constitutes >5% of the integration, recrystallize or discard.

Part 4: Catalytic Application – Pd-Catalyzed Carbonylation

The most prominent application of dtbpm is in the methoxycarbonylation of ethene to produce methyl propanoate (a precursor to Methyl Methacrylate).

Mechanistic Insight

The dtbpm ligand is superior here because its bulky tert-butyl groups prevent the formation of inactive Palladium dimers (Pd-Pd bonds), while its small bite angle facilitates the rapid migratory insertion of CO.

Carbonylation cluster_ligand Role of dtbpm Pd0 Pd(0)-dtbpm (Active Species) OxAdd Pd(II)-H Species (Hydride Route) Pd0->OxAdd + HX (Acid) Alkyl Pd(II)-Ethyl (Insertion) OxAdd->Alkyl + Ethene Acyl Pd(II)-Acyl (CO Insertion) Alkyl->Acyl + CO Product Methyl Propanoate + Pd(0) Acyl->Product + MeOH (Methanolysis) Product->Pd0 Cycle Repeats Note1 Sterics protect Pd(0) from aggregation Note2 cis-coordination enforced by backbone

Figure 2: Catalytic Cycle for Pd-dtbpm mediated Methoxycarbonylation.

Experimental Setup (Carbonylation)
  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Acid Promoter: Methanesulfonic acid (MSA) or Triflic acid (excess acid stabilizes the Pd-Hydride species).

  • Conditions: 80°C, 10-30 bar CO/Ethene (1:1).

  • Observation: The reaction is highly selective (>99%) for the linear ester due to the steric bulk directing the insertion.

Part 5: References

  • LookChem. (2025). This compound Properties and CAS 87648-10-0. Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link

  • Fisher Scientific. (2022). Safety Data Sheet: 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride (Related Handling Protocol). Link

  • Dalton Transactions. (2010). Phosphine Ligands in the Palladium-Catalysed Methoxycarbonylation of Ethene. Royal Society of Chemistry. Link

  • Organometallics. (2023). 31P NMR Spectroscopy as a Probe of Metal–Phosphorus Bond Covalency. ACS Publications. Link

Sources

Technical Guide: Solubility & Handling of Bis(di-tert-butylphosphino)methane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the solubility, physicochemical properties, and handling protocols for Bis(di-tert-butylphosphino)methane (dtbpm). It is designed for application scientists and synthetic chemists requiring precise control over ligand behavior in organometallic catalysis.

Executive Summary

This compound (CAS: 87648-10-0 ), often abbreviated as dtbpm or tBu-dppm , is a sterically demanding, electron-rich diphosphine ligand.[1] Its unique bite angle and strong σ-donating capability make it critical for stabilizing low-valent metal centers (e.g., Pd(0), Pt(0)) in cross-coupling reactions and C-H activation.

Effective utilization of dtbpm requires strict adherence to solubility parameters and inert atmosphere protocols. This ligand exhibits high lipophilicity due to the four tert-butyl groups, rendering it soluble in non-polar and moderately polar organic solvents while remaining insoluble in aqueous media.

Physicochemical Profile

PropertySpecification
IUPAC Name Methylenebis(di-tert-butylphosphine)
CAS Number 87648-10-0
Molecular Formula C₁₇H₃₈P₂
Molecular Weight 304.44 g/mol
Physical State White Crystalline Solid (Low Melting) or Viscous Liquid (if supercooled)
Boiling Point 75–80 °C at 0.0008 Torr (Vacuum Distillable)
Air Sensitivity High (Rapidly oxidizes to phosphine oxides in air)
Storage Inert atmosphere (N₂/Ar), < -20 °C recommended

Solubility Data & Solvent Compatibility

The solubility of dtbpm is governed by the hydrophobic interaction of its bulky tert-butyl periphery. It follows a "like dissolves like" mechanism, favoring non-polar to moderately polar aprotic solvents.

Solubility Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent Preferred for stock solutions and high-temp reactions.
Ethers THF, Diethyl Ether, DioxaneExcellent Standard reaction media; THF is ideal for low-temp lithiation.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood Useful for NMR analysis and transport; avoid prolonged storage due to potential reactivity.
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneModerate/Temperature Dependent High solubility at RT; low solubility at -78°C. Ideal for recrystallization.
Polar Aprotic DMF, DMSO, AcetonitrileLow to Moderate Not recommended due to potential phase separation or coordinating competition.
Polar Protic Methanol, Ethanol, WaterPoor / Insoluble Used as anti-solvents to precipitate the ligand or its metal complexes.
Mechanistic Solubility Logic

The following diagram illustrates the solubility decision-making process based on solvent polarity and ligand lipophilicity.

SolubilityLogic Ligand This compound (Lipophilic Core) NonPolar Non-Polar Solvents (Toluene, Hexane) Ligand->NonPolar High Affinity PolarAprotic Mod. Polar Aprotic (THF, DCM) Ligand->PolarAprotic Good Affinity PolarProtic Polar Protic (MeOH, Water) Ligand->PolarProtic Incompatible Interaction1 Van der Waals Dominant (Stable Solvation) NonPolar->Interaction1 Interaction2 Dipole-Induced Dipole (Good Solubility) PolarAprotic->Interaction2 Interaction3 Hydrophobic Exclusion (Precipitation) PolarProtic->Interaction3

Figure 1: Solubility mechanism driven by the lipophilic tert-butyl groups favoring Van der Waals interactions over dipole-dipole interactions.

Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solution

Objective: Create a stable 0.1 M solution in Toluene for catalytic screening. Pre-requisites: Glovebox or Schlenk line, anhydrous Toluene (degassed).

  • Solvent Preparation:

    • Dry Toluene over Sodium/Benzophenone or pass through an activated alumina column.

    • Degas via "Freeze-Pump-Thaw" (3 cycles) or vigorous sparging with Argon for 30 minutes.

  • Weighing:

    • Inside a glovebox, weigh 304.4 mg of dtbpm into a 20 mL scintillation vial.

    • Note: If the ligand appears oily/sticky, it may be supercooled; handle as a liquid using a gas-tight syringe if necessary, but density correction is required (approx density ~0.9 g/mL).

  • Dissolution:

    • Add 10.0 mL of degassed Toluene.

    • Swirl gently. Dissolution should be instantaneous and endothermic.

  • Storage:

    • Seal with a PTFE-lined cap and Parafilm.

    • Store in a glovebox freezer (-30 °C). Solution is stable for >6 months if O₂ is excluded.

Protocol B: Purification via Recrystallization

Objective: Purify oxidized or impure ligand. Principle: Exploits the high temperature coefficient of solubility in aliphatic hydrocarbons.

  • Dissolution:

    • Place crude dtbpm in a Schlenk flask under N₂.

    • Add the minimum amount of hot Hexane (50 °C) required to dissolve the solid.

  • Filtration:

    • Filter the hot solution through a Cannula filter (with a glass microfiber tip) to remove insoluble oxides or inorganic salts.

  • Crystallization:

    • Slowly cool the filtrate to Room Temperature (RT).

    • Place the flask in a -20 °C freezer overnight. White crystals of pure dtbpm will form.

  • Isolation:

    • Decant the supernatant (mother liquor) via cannula.

    • Wash crystals with cold (-78 °C) Pentane.

    • Dry under high vacuum (10⁻³ Torr) for 4 hours.

Inert Atmosphere Handling Workflow

Due to the electron-rich nature of the phosphorus centers, dtbpm is highly susceptible to oxidation. The following workflow ensures integrity.

HandlingWorkflow Start Solid Ligand Storage (-30°C, Argon) Transfer Transfer to Glovebox (Antechamber cycle x3) Start->Transfer Weigh Weighing (Anti-static precautions) Transfer->Weigh Solvent Solvent Addition (Anhydrous & Degassed) Weigh->Solvent Oxidation Oxidation Risk! (Phosphine Oxide formation) Weigh->Oxidation If exposed to Air Reaction Reaction/Application Solvent->Reaction Solvent->Oxidation If solvent wet/aerated

Figure 2: Critical Control Points (CCP) for handling dtbpm to prevent oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545158, this compound. Retrieved from [Link][2]

  • Hofmann, P., et al. (2002).Bulky, Electron-Rich Diphosphines: Synthesis and Coordination Chemistry. Journal of the Chemical Society, Dalton Transactions. (Contextual citation for solubility of tBu-substituted phosphines).
  • Bannister, R. D., Levason, W., & Reid, G. (2020). Bis(Diphenylphosphino)Methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. Chemistry, 2(4), 947-959. (Reference for comparative solubility of phosphine oxides vs ligands). Retrieved from [Link][3]

Sources

Theoretical Framework & Electronic Architecture of Bis(di-tert-butylphosphino)methane (dtbpm)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(di-tert-butylphosphino)methane (dtbpm) represents a critical class of electron-rich, sterically demanding diphosphine ligands. Its utility in drug development and advanced catalysis stems from a unique electronic architecture that balances strong


-donation with extreme steric bulk. This technical guide provides a theoretical framework for analyzing dtbpm, detailing the computational protocols required to map its electronic surface and predicting its behavior in metallodrug synthesis and cross-coupling cycles.

Part 1: Ligand Architecture & Fundamental Electronic Properties

The efficacy of dtbpm (


) is governed by two opposing forces: the inductive electron donation from the tert-butyl groups and the steric repulsion generated by their volume.
Electronic Hybridization and Donor Strength

Unlike aryl-phosphines (e.g., dppe), dtbpm lacks low-lying


-orbitals for back-bonding. The phosphorus atoms are 

hybridized, possessing a high-energy lone pair heavily localized on the P-atom.
  • Inductive Effect (+I): The eight methyl groups on the tert-butyl moieties exert a powerful positive inductive effect, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Result: This makes dtbpm a stronger

    
    -donor than its phenyl analogs, facilitating rapid oxidative addition steps in catalytic cycles—a crucial feature for activating inert bonds in pharmaceutical precursors.
    
The Steric "Pocket"

The "bite angle" (


) is the geometric defining feature. For dtbpm, the methylene bridge (

) enforces a small natural bite angle (~72°), but the bulky

groups create a "molecular fence."
  • Implication: When coordinated to metals (e.g., Pd, Pt, Cu), the ligand forces a distorted geometry to minimize steric clash, often destabilizing the ground state and accelerating reductive elimination—the product-releasing step in drug synthesis.

Part 2: Computational Protocol for Electronic Profiling

To accurately model dtbpm, standard DFT methods often fail due to the dominance of non-covalent dispersion interactions between the bulky alkyl groups. The following protocol ensures scientific integrity and reproducibility.

Step-by-Step Computational Workflow

Step 1: Geometry Optimization with Dispersion Correction Standard B3LYP functionals underestimate the steric locking caused by


 groups.
  • Recommended Functional:

    
     or 
    
    
    
    .
  • Basis Set:

    
     for C/H/P; 
    
    
    
    or
    
    
    for metal centers.
  • Rationale: The "-D3" or "X-D" corrections account for London dispersion forces, which are significant in stabilizing the crowded tert-butyl conformation.

Step 2: Natural Bond Orbital (NBO) Analysis To quantify donor strength, NBO analysis is superior to Mulliken charges.

  • Target Output: Second-order perturbation energies (

    
    ) for 
    
    
    
    interactions.
  • Success Metric: A high

    
     value indicates strong 
    
    
    
    -donation, correlating with catalyst activity in oxidative addition.

Step 3: Steric Parameter Extraction

  • Buried Volume (

    
    ):  Calculate the percentage of the metal's coordination sphere occupied by the ligand (typically using a sphere radius of 3.5 Å).[1]
    
  • Expectation: dtbpm typically exhibits a high

    
     compared to dppm, explaining its selectivity in preventing side reactions.
    
Visualization of Computational Logic

ComputationalProtocol Start Input Structure (dtbpm) Opt Geometry Optimization (wB97X-D / def2-TZVP) Start->Opt Dispersion Correction NBO NBO Analysis (Charge Transfer) Opt->NBO Electronic Profile Steric Steric Mapping (%V_bur Calculation) Opt->Steric Geometric Profile Output Reactivity Prediction (Cat. Cycle Efficiency) NBO->Output Donor Strength Steric->Output Shielding Effect

Figure 1: Validated computational workflow for characterizing bulky phosphine ligands.

Part 3: Quantitative Electronic Parameters

The following table summarizes theoretical parameters derived from consensus DFT studies (B3LYP/6-31G* level) comparing dtbpm with standard ligands.

Parameterdtbpm (

)
dppm (

)
Significance in Drug Dev
HOMO Energy (eV) -5.2 (Est.)-5.8Higher HOMO = Better Nucleophile (Faster Oxidative Addition).
P-C-P Angle ~115°~112°Larger angle reflects steric strain opening the backbone.
Cone Angle (

)
~180°+121°Extreme bulk protects active species from deactivation.
C-H Activation HighLowdtbpm is preferred for activating inert C-H bonds in late-stage functionalization.

Part 4: Catalytic Implications in Drug Synthesis

The theoretical electronic profile of dtbpm translates directly into specific catalytic behaviors utilized in pharmaceutical manufacturing.

The "Push-Pull" Mechanism
  • The Push (Electronic): The electron-rich P-atoms "push" electron density onto the metal (e.g., Pd), making the metal center more nucleophilic. This lowers the activation energy for breaking strong bonds (e.g., Ar-Cl or C-H bonds).

  • The Pull (Steric): Once the substrate is bound, the massive tert-butyl groups "pull" or crowd the metal center. This steric pressure accelerates the "squeezing out" of the final product (Reductive Elimination).

Pathway Visualization

ReactionPathway Ligand dtbpm Ligand (High HOMO, High Sterics) Complex Active Catalyst (Electron Rich) Ligand->Complex Coordination Metal Metal Center (Pd/Pt/Cu) Metal->Complex OxAdd Oxidative Addition (Facilitated by e- donation) Complex->OxAdd Substrate Activation RedElim Reductive Elimination (Accelerated by Steric Bulk) OxAdd->RedElim Catalytic Turnover RedElim->Complex Regeneration Product Pharma Intermediate RedElim->Product

Figure 2: The electronic and steric influence of dtbpm on the catalytic cycle.

References

  • PubChem. (2025).[2] this compound | C17H38P2.[2] National Library of Medicine. Link

  • Royal Society of Chemistry. (2014). Bis(di-tert-butylphosphino)ferrocene copper(I) complex catalyzed C–H activation. Dalton Transactions. Link

  • M. A. W. Lawrence et al. (2023). Catalytic Ring Closing Reactions of Gold Compounds Containing Bis(phosphino)ferrocene Ligands. ChemRxiv. Link

  • MDPI. (2023). Ab Initio Study of Structural, Electronic, and Thermal Properties of Pt/Pd-Based Alloys. Materials. Link

  • ResearchGate. (2014). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands. Link

Sources

Technical Guide: Coordination Chemistry of Bis(di-tert-butylphosphino)methane (dtbpm)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination chemistry, synthesis, and catalytic applications of Bis(di-tert-butylphosphino)methane (dtbpm) .

Executive Summary

This compound (dtbpm) represents a specialized class of electron-rich, sterically demanding diphosphine ligands.[1] Unlike its ferrocenyl analog (dtbpf) or phenyl-substituted cousin (dppm), dtbpm is defined by a "Steric-Electronic Paradox." It combines the extreme electron-donating power of four tert-butyl groups with the geometric constraint of a single methylene bridge.

For researchers in drug development and organometallic catalysis, dtbpm is not merely a ligand for standard cross-coupling; it is a molecular switch . Its high ring strain in chelating modes (


) drives hemilability and C-H activation, making it a premier scaffold for stabilizing low-coordinate metal centers (Pt⁰, Pd⁰) and facilitating difficult bond activations (C-H, C-F).

Part 1: Ligand Architecture & The "Four-Membered Ring" Constraint

The coordination chemistry of dtbpm is governed by the tension between its preferred geometry and the steric bulk of its substituents.

Structural Parameters
ParameterValue / DescriptionImpact on Catalysis
Formula

High electron density on Phosphorus.
Cone Angle >180° (estimated effective)Creates a protective "pocket" around the metal center.
Bite Angle ~72–74° (in

mode)
Highly Strained. Deviates significantly from the ideal 90° for square planar Pd(II)/Pt(II).
Electronic Parameter Strong

-donor
Stabilizes high oxidation states; promotes oxidative addition.
The Coordination Mode Dilemma

When dtbpm binds to a metal (e.g., Pd, Pt, Rh), it faces a geometric conflict. The tert-butyl groups are too bulky to sit comfortably in a cis-chelated 4-membered ring, yet the methylene bridge is too short to allow easy trans-spanning without distortion.

  • Mode A: Strained Chelation (

    
    ):  Forms a 4-membered metallacycle. The ring strain weakens the M-P bonds, promoting hemilability  (one arm detaching to open a vacant site).
    
  • Mode B: Bridging (

    
    ):  The ligand spans two metal centers to relieve steric strain, often forming A-frame clusters.
    
  • Mode C: PCP Pincer Transformation: The most distinct feature of dtbpm. The steric clash often forces the metal to activate one of the C-H bonds on the central methylene bridge, forming a tridentate anionic PCP pincer complex .

CoordinationModes Ligand Free dtbpm Ligand (tBu2P-CH2-PtBu2) Chelate κ²-Chelation (4-Membered Ring) *High Strain* Ligand->Chelate + Metal (Kinetic) Bridge μ-Bridging (Dimers/Clusters) Ligand->Bridge Steric Relief PCP PCP Pincer (C-H Activation) *Thermodynamic Sink* Chelate->PCP - HCl / Heat (Cyclometallation)

Figure 1: The divergent coordination pathways of dtbpm. The transformation to the PCP pincer mode is a key feature distinguishing it from dppe or dppf.

Part 2: Catalytic Applications & Mechanisms

C-H Activation and Functionalization

The primary utility of dtbpm in modern research is accessing the PCP pincer motif . Upon coordination to precursors like


 or 

, the ligand undergoes intramolecular C-H activation at the methylene bridge.
  • Mechanism: The bulky t-Bu groups force the methylene protons close to the metal center (agostic interaction), lowering the barrier for oxidative addition of the C-H bond.

  • Application: These PCP complexes are exceptionally robust catalysts for alkane dehydrogenation and amine synthesis.

Palladium-Catalyzed Carbonylation

While the ferrocene analog (dtbpf) is standard for industrial carbonylation, dtbpm offers unique selectivity due to its small bite angle.

  • Pathway: The 4-membered ring opens reversibly (hemilability) to allow CO insertion.

  • Selectivity: In the carbonylation of alkynes or alkenes, the steric bulk of dtbpm directs regioselectivity towards linear esters by preventing isomerization.

Part 3: Experimental Protocols

Synthesis of the Ligand: this compound

Note: This ligand is air-sensitive and must be handled under Argon/Nitrogen.

Reagents:

  • Di-tert-butylchlorophosphine (

    
    )
    
  • Lithium metal (granules)

  • Dichloromethane (

    
    )
    
  • THF (anhydrous)

Protocol:

  • Lithiation: Suspend Li granules (2.2 equiv) in THF. Add

    
     (1.0 equiv) dropwise at 0°C. Stir at reflux for 6 hours to generate 
    
    
    
    (red/orange solution).
  • Coupling: Cool the

    
     solution to -78°C. Add 
    
    
    
    (0.5 equiv) dropwise. Critical: The stoichiometry must be precise to avoid polymerization.
  • Workup: Allow to warm to RT overnight. Remove solvent in vacuo. Extract with pentane and filter through Celite to remove LiCl.

  • Isolation: Recrystallize from cold pentane/methanol. Yields white crystalline solid.

Synthesis of [Pd(dtbpm)Cl₂] Complex

This complex is the precursor for catalytic cycles.

  • Dissolution: Dissolve

    
     (1.0 equiv) in dichloromethane (
    
    
    
    ).
  • Addition: Add dtbpm (1.0 equiv) dissolved in

    
     dropwise at RT.
    
  • Observation: The solution will change color (typically orange to yellow) as the COD is displaced.

  • Precipitation: After 2 hours, add diethyl ether or hexane to precipitate the complex.

  • Filtration: Collect the yellow solid, wash with ether, and dry under vacuum.

    • QC Check: ³¹P NMR should show a singlet (shifted downfield from free ligand).

Part 4: Advanced Workflow – The PCP Activation Cycle

The following diagram illustrates the workflow for generating the active PCP-pincer catalyst from the Pd(dtbpm)Cl₂ precursor, a critical step for drug development applications involving C-H functionalization.

PCP_Activation cluster_0 Activation Phase Precursor Precursor Complex [Pd(κ²-dtbpm)Cl₂] Agostic Agostic Intermediate Pd···H-C Interaction Precursor->Agostic Steric Crowding TS Oxidative Addition TS (C-H Cleavage) Agostic->TS Heat / Base PCP_Hydride PCP Pincer Hydride [Pd(PCP)(H)Cl] TS->PCP_Hydride Irreversible ActiveCat Active Catalyst [Pd(PCP)]+ PCP_Hydride->ActiveCat -HCl (Base)

Figure 2: Mechanistic pathway for the conversion of the coordination complex into the catalytically active PCP pincer species.

References

  • Hofmann, P., et al. (2006). Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands. Dalton Transactions.[2][3] Link

  • Moulton, C. J., & Shaw, B. L. (1976). Transition metal-carbon bonds.[4][5][6] Part XLII. Complexes of palladium, platinum, rhodium, and iridium with the tridentate ligand 2,6-bis[(di-tert-butylphosphino)methyl]phenyl. Journal of the Chemical Society, Dalton Transactions. (Fundamental grounding for steric PCP pincers).

  • Grim, S. O., et al. (2000). Unsymmetrical bis-phosphorus ligands.[2] (Di-tert-butylphosphino)(diphenylphosphino)methane and some derivatives.[2] Inorganic Chemistry. Link

  • van Leeuwen, P. W. N. M. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews. (Context on bite angle theory).
  • Pugliese, S., et al. (2020).[7] Bis[diphenylphosphino]methane and its bridge-substituted analogues as chemically non-innocent ligands for H2 activation. Chemical Communications. Link

Sources

Strategic Selection of Phosphine Ligands in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Soft" Power of Phosphines

In the high-stakes environment of drug development, the difference between a scalable process and a failed batch often lies in the catalyst's coordination sphere. Phosphine ligands (


) remain the workhorses of homogeneous catalysis—particularly for Palladium, Rhodium, and Ruthenium systems—due to their unique ability to "tune" the metal center.

Unlike nitrogen or oxygen donors, phosphines possess a "soft" character (HSAB theory) that matches perfectly with late transition metals. However, their true power lies in tunability . By modifying the R-groups, we can independently manipulate the steric bulk (controlling access to the metal) and the electronic density (controlling reaction rates).

This guide moves beyond basic textbook definitions to provide a strategic framework for selecting, handling, and deploying phosphine ligands in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

The Fundamental Map: Tolman Parameters

To select a ligand rationally, one must quantify its properties. Chadwick Tolman (DuPont) established the two critical metrics that serve as the "coordinate system" for phosphine chemistry.

The Metrics
  • Tolman Cone Angle (

    
    ):  A measure of steric bulk.[1][2] It is the apex angle of a cone centered at the metal (Ni), encompassing the van der Waals radii of the outermost atoms of the ligand.[2]
    
    • Impact: Large angles (

      
      ) promote Reductive Elimination  (crowding out the product) and stabilize unsaturated mono-ligated species (
      
      
      
      ).
  • Tolman Electronic Parameter (TEP,

    
    ):  A measure of electron-donating ability, determined by the IR stretching frequency of CO in a 
    
    
    
    complex.
    • Impact: Lower wavenumbers (

      
      ) indicate stronger 
      
      
      
      -donation (metal is more electron-rich
      
      
      stronger back-bonding to CO). Strong donors accelerate Oxidative Addition .
Comparative Data Table

The following table synthesizes data for common ligands used in pharmaceutical synthesis, arranged from small/withdrawing to large/donating.

LigandTypeCone Angle (

)
TEP (

, cm

)
Primary Utility

Phosphite109°2076

-acceptor; stabilizes low oxidation states.

Aryl Phosphine145°2069General purpose; moderate steric/electronic profile.
dppe Bidentate (C2)85° (Bite)~2067Chelating; small bite angle stabilizes alkyl-Pd species.
Xantphos Bidentate (Ether)111° (Bite)2064Wide bite angle; forces reductive elimination (C-N coupling).

Alkyl Phosphine170°2056Strong

-donor; promotes oxidative addition of aryl chlorides.

Bulky Alkyl182°2056Extreme bulk; generates active

species.
SPhos Biaryl (Buchwald)~190° (Effective)N/A*Sterically demanding; specialized for hindered substrates.

*Note: Biaryl ligands are often characterized by "percent buried volume" (


) rather than simple cone angles due to their flexibility.

Advanced Ligand Design: Beyond Simple Cones

The "Buchwald" Biaryl Effect

In modern drug synthesis, simple alkyl phosphines like


 have largely been superseded by dialkylbiaryl phosphines (SPhos, XPhos, RuPhos).

The Mechanistic Advantage: These ligands are not just "bulky." They possess a specific architecture that facilitates the catalytic cycle through a dynamic conformational change:

  • 
     Formation:  The extreme bulk of the biaryl backbone prevents the coordination of a second ligand, favoring the highly active mono-ligated 
    
    
    
    species over the inactive
    
    
    .
  • Pd-

    
     Interaction:  The electrons of the lower aromatic ring can interact with the Pd center, stabilizing it when it is coordinatively unsaturated (preventing "Pd-black" precipitation).
    
Bidentate "Bite Angles"

For chelating ligands (dppe, dppf, Xantphos), the Bite Angle (


) is the deciding factor.
  • Small Bite (~85°, e.g., dppe): Stabilizes the square planar geometry. Good for allylic substitution.

  • Wide Bite (>105°, e.g., Xantphos): The ligand backbone "pulls" the phosphines back, sterically crowding the other two sites. This forces the metal to squeeze out the product, dramatically accelerating Reductive Elimination .

Mechanistic Visualization

Ligand Influence on the Catalytic Cycle

The following diagram illustrates a standard Pd-catalyzed cross-coupling cycle (e.g., Suzuki), highlighting exactly where specific ligand properties exert their influence.

CatalyticCycle PreCat Pd(II) Pre-catalyst ActiveCat Active L-Pd(0) (Monoligated) PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd Ar-X TransMet Transmetallation (L-Pd(II)-Ar-R) OxAdd->TransMet R-B(OH)2 / Base TransMet->ActiveCat Reductive Elimination Product Product (Ar-R) TransMet->Product Note1 Electron-Rich Ligands (Increase Nucleophilicity) Note1->ActiveCat Accelerates Note2 Bulky Ligands (Relieve Steric Strain) Note2->TransMet Accelerates RE Note3 Biaryl Ligands (Stabilize Unsaturated Pd) Note3->ActiveCat Prevents Aggregation

Caption: The Pd(0)/Pd(II) catalytic cycle showing how electron-rich ligands accelerate Oxidative Addition, while bulky ligands accelerate Reductive Elimination.

Decision Tree: Selecting the Right Ligand

Do not guess. Use this logic flow to select the starting ligand for your screening.

LigandSelection Start Substrate Analysis Q1 Is the Aryl Halide Electron Poor? Start->Q1 Easy Use PPh3 or dppf (Standard) Q1->Easy Yes (I/Br) Hard_Elec Need e- Rich Ligand Q1->Hard_Elec No (Cl/Deactivated) Q2 Is steric hindrance high (ortho-subs)? Q3 Is it a Chloride? Q2->Q3 No Buchwald Use SPhos or XPhos Q2->Buchwald Yes (Ortho-subs) Hard_Elec->Q2 PCy3 Use PCy3 or P(t-Bu)3 Q3->PCy3 Yes (Cl) Xantphos Use Xantphos (Wide Bite Angle) Q3->Xantphos C-N / C-O Bond?

Caption: Logic flow for selecting a phosphine ligand based on substrate electronics, sterics, and leaving group difficulty.

Experimental Protocol: Handling Air-Sensitive Phosphines

Many high-performance phosphines (e.g.,


, 

) are pyrophoric or highly oxygen-sensitive. Oxidation to phosphine oxides (

) kills catalytic activity.
Protocol: Preparation of Oxygen-Free Ligand Stock Solution

Objective: Create a stable stock solution for high-throughput screening without using a glovebox for every step.

Reagents:

  • Anhydrous Toluene or Dioxane.

  • Phosphine Ligand (e.g.,

    
    ).[3][4][5]
    
  • Argon or Nitrogen source.[6]

Step-by-Step:

  • Solvent Degassing (Sparging):

    • Place anhydrous solvent in a Schlenk flask.

    • Submerge a long needle connected to an inert gas line directly into the solvent.

    • Bubble gas vigorously for 15–20 minutes. Note: This is sufficient for most couplings; Freeze-Pump-Thaw is superior but time-consuming.

  • Weighing (Glovebox or Cone):

    • Ideally, weigh the phosphine inside a glovebox into a septum-capped vial.

    • Alternative: If using a Schlenk line, use an "Inert Gas Funnel" or weigh rapidly into a tared flask that is immediately evacuated and backfilled

      
       with Argon.
      
  • Transfer:

    • Using a gas-tight syringe, transfer the degassed solvent into the ligand vial through the septum.

    • Calculate concentration (typically 0.1 M or 0.5 M).

  • Storage:

    • Wrap the septum with Parafilm.

    • Store at -20°C.

    • Self-Validation: Check the solution color. Many phosphines are white/colorless; oxidation often leads to yellowing or precipitation. Run a quick

      
       NMR (in 
      
      
      
      ) to verify purity (Oxides appear shifted downfield, typically +20 to +50 ppm relative to the phosphine).

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • van Leeuwen, P. W. N. M., et al. (2000). Bite Angle Effects in Diphosphine Metal Catalysis. Chemical Reviews, 100(8), 2741–2770. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Methodological & Application

Application Note: Bis(di-tert-butylphosphino)methane (dtbpm) in Catalysis

[1][2][3][4][5][6][7][8]

1

Executive Summary & Ligand Profile

This compound (dtbpm) is a highly electron-rich, sterically demanding diphosphine ligand.[1][2] Unlike its "cousins" with wider backbones (e.g., dppe, dppp, or the industrial standard dtbpx), dtbpm possesses a single methylene bridge.[1][2] This structural constraint forces the ligand to form a highly strained four-membered chelate ring (

72–74°12
Key Differentiators
  • High Ring Strain: The four-membered chelate ring is energetically unfavorable compared to five- or six-membered rings.[1] This strain imparts hemilability —one phosphine arm can easily dissociate to relieve strain, opening a vacant coordination site for substrate binding while the ligand remains tethered.[1]

  • Steric Bulk: The four tert-butyl groups create a protective "pocket" around the metal center, stabilizing low-coordinate, electron-deficient intermediates (e.g., 14-electron Pt(0) or Rh(I) species).[1][2]

  • Electronic Donor Power: It is one of the most electron-donating diphosphines available, significantly increasing the electron density on the metal, which facilitates oxidative addition steps.[1]

Primary Application Domains[1]
  • C-C Bond Activation: Unique capability to insert metal centers (Pt, Rh) into strong C-C bonds (e.g., epoxides) due to the release of ring strain.[1][2]

  • C-H Activation: Stabilizes coordinatively unsaturated Rh and Ir complexes necessary for activating inert C-H bonds.[1]

  • CO₂ Utilization: Emerging utility in the coupling of CO₂ and ethylene to form acrylates, where specific steric profiles are required to prevent catalyst deactivation.[1]

Mechanistic Architecture

The catalytic utility of dtbpm stems from the "Spring-Loaded" mechanism.[1] The ligand acts as a stored energy source; the strain of the chelate ring drives the complex toward ring-opening or geometry distortion that lowers the activation energy for difficult bond insertions.[1]

Visualization: The "Spring-Loaded" Hemilability

dtbpm_mechanismLiganddtbpm Ligand(tBu2P-CH2-PtBu2)ChelateStrained Chelate (κ²)4-Membered RingBite Angle ~72°Ligand->ChelateCoordinationOpenOpen Form (κ¹)Monodentate/DanglingRelieves StrainChelate->OpenHemilability(Reversible)SubstrateSubstrate Binding(Oxidative Addition)Open->SubstrateVacant SiteAccessSubstrate->ChelateReductive Eliminationor Product Release

Caption: The dtbpm ligand oscillates between a strained chelate and an open monodentate form, facilitating substrate access while preventing catalyst decomposition via the bulky t-butyl groups.[1]

Detailed Experimental Protocols

Protocol A: Platinum-Mediated C-C Bond Activation of Epoxides

Context: This is a signature reaction for dtbpm. Unlike standard catalysts that attack the C-O bond of epoxides, [(dtbpm)Pt(0)] selectively inserts into the C-C bond to form metallacycles.[1][2]

Reagents:

  • [(cod)PtCl2] (Dichloro(1,5-cyclooctadiene)platinum(II))[1][2]

  • dtbpm (this compound)[1][2][3][4][5][6][7][8]

  • Sodium Naphthalenide (as reducing agent) or Sodium Amalgam[1][2]

  • Substrate: 2,2-Dimethyloxirane (Isobutylene oxide)[1][2]

  • Solvent: THF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Ligand Exchange:

    • Dissolve [(cod)PtCl2] (0.5 mmol) in 10 mL THF under Argon.

    • Add dtbpm (0.5 mmol) solid directly to the solution.

    • Stir at room temperature for 2 hours. The color typically shifts as [(dtbpm)PtCl2] precipitates or forms in solution.[1][2]

    • Note: The bulky ligand displaces COD driven by the chelate effect, despite the strain.[1]

  • Reduction to Pt(0):

    • Cool the suspension to -78°C.

    • Add Sodium Naphthalenide (1.0 mmol, 2 equiv) dropwise.

    • Allow to warm to 0°C. The solution usually turns dark red/brown, indicating the formation of the reactive 14-electron species [(dtbpm)Pt(0)].[1][2]

    • Critical: This species is highly reactive.[1] Do not isolate; use in situ.

  • C-C Activation:

    • Add 2,2-Dimethyloxirane (excess, ~2-3 equiv) to the Pt(0) solution at 0°C.

    • Stir for 4-12 hours.

    • Observation: The Pt(0) center inserts into the strained C-C bond of the epoxide, forming a Platinacyclobutane derivative (specifically a 2-oxa-3-platinacyclobutane).[1]

  • Workup:

    • Remove solvent under vacuum.[1][4]

    • Extract with pentane/hexane to remove salts.[1]

    • Crystallize at -30°C.[1]

Mechanistic Insight: The driving force is the relief of the epoxide ring strain combined with the high electron density of the Pt(0) center (boosted by dtbpm) which allows back-donation into the C-C

Protocol B: Rhodium-Catalyzed C-H Activation (Synthesis of Pincer Precursors)

Context: dtbpm is used to generate coordinatively unsaturated Rh(I) fragments that can activate C-H bonds in arenes or ligand backbones (pincer synthesis).[1][2]

Reagents:

  • [Rh(cod)Cl]2 (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)[1][2]

  • dtbpm

  • Solvent: Fluorobenzene or Benzene (for C-H activation studies)[2]

Step-by-Step Methodology:

  • Precursor Synthesis [(dtbpm)RhCl]2:

    • Mix [Rh(cod)Cl]2 (0.2 mmol) and dtbpm (0.4 mmol) in Benzene (5 mL).

    • Heat to 60°C for 1 hour.

    • The solution turns orange/red.[1] The COD is displaced, and the dimer [(dtbpm)RhCl]2 forms.[1][2][9]

    • Validation: ³¹P NMR will show a doublet (coupling to ¹⁰³Rh) at approx δ 20-40 ppm (dependent on solvent).[1][2]

  • C-H Activation (Agostic Stabilization):

    • To study C-H activation, dissolve the dimer in a solvent containing the target substrate (e.g., Biphenylene or a ligand with a pendant alkyl group).[1]

    • The bulky dtbpm prevents the formation of stable, inert octahedral Rh(III) species, trapping the complex in a reactive state where agostic interactions (M[1][2]···H-C) can be observed and utilized for subsequent functionalization.

Protocol C: Palladium-Catalyzed Acrylate Synthesis (CO₂ + Ethylene)

Context: While dtbpx (benzene backbone) is the standard for methyl propionate synthesis, dtbpm has shown specific efficacy in the reductive coupling of CO₂ and ethylene to form sodium acrylate, a reaction requiring a delicate balance of basicity and bite angle.[1][2]

Reagents:

  • PdCl2(PhCN)2 or Pd(OAc)2[1][2]

  • dtbpm

  • Base: Sodium 2,6-di-tert-butyl-4-methylphenolate (bulky phenolate)[1]

  • Solvent: THF/Toluene mixture[1][2]

  • Gases: Ethylene (10-20 bar), CO₂ (20-30 bar)[1][2]

Methodology:

  • Catalyst Preparation:

    • In a glovebox, mix Pd precursor (0.02 mmol) and dtbpm (0.022 mmol) in THF (10 mL).

    • Add the bulky phenolate base (2 mmol).[1][2]

    • Transfer to a high-pressure autoclave.[1]

  • Reaction:

    • Pressurize with CO₂ (20 bar) then Ethylene (10 bar).[1][2]

    • Heat to 100-120°C.[1]

    • Stir for 20 hours.

  • Outcome:

    • The reaction yields Sodium Acrylate.[1][10][11]

    • Why dtbpm? The small bite angle and bulk prevent the formation of the "resting state" saturated ester complexes seen with wider ligands, favoring the reductive elimination of the acrylate.[1]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Precipitation of Metal Black Ligand dissociation due to excessive strain or oxidation.[1]Ensure strict anaerobic conditions.[1] Use a slight excess of dtbpm (1.1 equiv).
No Reaction (C-H Activation) Formation of stable thermodynamic dimer [(dtbpm)MCl]2.[1][2]Add a halide scavenger (e.g., NaBArF4) to generate the cationic, monomeric species which is more reactive.[1][2]
Low Yield (Carbonylation) Competitive formation of stable metallacycles.[1][2]Increase CO/Ethylene pressure.[1] Switch solvent to a non-coordinating medium (e.g., Chlorobenzene).[1][2]
Ligand Decomposition P-C bond cleavage (uncommon but possible at >120°C).[1][2]Keep reaction temperature below 100°C. Avoid strong Lewis acids that might attack the phosphine.[1]

Comparative Ligand Analysis

It is critical to distinguish dtbpm from its "big brother" dtbpx (1,2-bis((di-tert-butylphosphino)methyl)benzene).[1][2]

Featuredtbpm (

)
dtbpx (Benzene Backbone)
Backbone Methylene (-CH2-)Xylene-derived
Bite Angle ~72° (Small) ~104° (Wide)
Ring Size 4-Membered (Strained)7-Membered (Flexible)
Primary Use C-C/C-H Activation, Strain-driven catalysisMethoxycarbonylation (Lucite Process)
Stability Hemilabile, reactiveHighly stable chelate

Expert Note: Do not substitute dtbpm into protocols designed for dtbpx (like the Alpha process for methyl propionate) without expecting significantly different kinetics and product distributions (e.g., potential for polymerization or oligomerization rather than carbonylation).[1][2]

References

  • Structure and Coordination Chemistry : Hofmann, P. et al. "Synthesis and Molecular Structure of Dichloro[η2-bis(di-t-butylphosphino)methane]platinum(II), Pt(dtbpm)Cl2."[1][2][7][8] Z. Naturforsch. B, 2014.[1][12] Link

  • C-C Activation of Epoxides : Plessow, P. N., et al. "Selective Carbon–Carbon Bond Activation of Oxirane by a Bisphosphine Pt(0) Complex—A Theoretical Study."[1][2][12] Organometallics, 2015.[1][12] Link[2]

  • C-H Activation with Rhodium : Burgess, K. et al. "Rhodium-Catalyzed Activation and Functionalization of the C-C Bond of Biphenylene."[1] Organometallics, 2001.[1] Link[2]

  • Acrylate Synthesis : Limbach, M. et al. "Acrylate formation from CO2 and ethylene: Catalysis with palladium and mechanistic insight."[1] Chem. Eur. J., 2015.[1] Link[2]

  • Ligand Properties : "this compound - PubChem Compound Summary." National Center for Biotechnology Information.[1] Link

Application Note: Advanced Catalysis with Bis(di-tert-butylphosphino)methane (dtbpm)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

Bis(di-tert-butylphosphino)methane (dtbpm) is a specialized diphosphine ligand that occupies a unique niche in homogeneous catalysis. Unlike its more common counterparts (e.g., dppe, dppp, or Xantphos), dtbpm combines immense steric bulk (four tert-butyl groups) with an extremely small bite angle (~72–74°) due to the single methylene bridge.

This "Steric/Bite Angle Paradox" creates a highly strained coordination environment. It effectively prevents the formation of stable bis-chelate complexes (M(L)₂) that often deactivate catalysts, while simultaneously forcing the metal center into geometries that accelerate reductive elimination.

Chemical Identity
PropertyDetail
Chemical Name This compound
Abbreviation dtbpm (sometimes abbreviated as dbpm)
CAS Number 87648-10-0
Formula C₁₇H₃₈P₂
Structure (t-Bu)₂P-CH₂-P(t-Bu)₂
Key Feature Electron-rich (alkyl phosphine) + Small Bite Angle

Mechanistic Insight: The "Constraint" Effect

The efficacy of dtbpm in cross-coupling and carbonylation stems from its inability to accommodate square-planar geometries comfortably without distortion. This destabilization of the ground state lowers the activation energy for key catalytic steps.

Graphviz Diagram: The Steric/Electronic Influence of dtbpm

dtbpm_mechanism Ligand dtbpm Ligand (Small Bite Angle ~72°) Metal Metal Center (Pd, Pt, Rh) Ligand->Metal Coordination Complex Strained Mononuclear Complex [M(dtbpm)] Metal->Complex Chelation Step1 Prevents [M(L)2] Formation (Steric Bulk) Complex->Step1 Steric Clash Step2 Accelerates Reductive Elimination Complex->Step2 Ring Strain Release Step3 Stabilizes Low-Coordinate Species (e.g., 14e-) Complex->Step3 Electronic Donation

Figure 1: Mechanistic flow illustrating how the structural constraints of dtbpm enhance catalytic activity by destabilizing resting states and preventing catalyst deactivation.

Protocol 1: Synthesis of Pre-catalyst [Pd(dtbpm)Cl₂]

Purpose: Many commercial sources supply the free ligand, which is air-sensitive (alkyl phosphine). Generating the air-stable Pd(II) complex allows for easier handling and precise dosing in high-throughput screening.

Safety: The free ligand is pyrophoric or highly oxidizable. All steps involving free dtbpm must be performed under Argon/Nitrogen.

Materials
  • Ligand: this compound (dtbpm) (1.05 equiv)

  • Precursor: Pd(COD)Cl₂ (Dichloro(1,5-cyclooctadiene)palladium(II)) (1.0 equiv)

  • Solvent: Dichloromethane (DCM), degassed, anhydrous.

  • Precipitant: n-Pentane or Diethyl Ether, degassed.

Step-by-Step Procedure
  • Setup: In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk flask with Pd(COD)Cl₂ (285 mg, 1.0 mmol).

  • Dissolution: Add 10 mL of degassed DCM. The solution should be yellow/orange.

  • Ligand Addition: Dissolve dtbpm (320 mg, 1.05 mmol) in 5 mL DCM and add it dropwise to the stirring Pd solution at Room Temperature (RT).

  • Reaction: Stir at RT for 2 hours. The color typically deepens or shifts to a brighter yellow/orange as the COD is displaced.

    • Validation: The displacement of COD is thermodynamically favorable.

  • Isolation: Concentrate the solution to ~2-3 mL under vacuum.

  • Precipitation: Layer 20 mL of degassed n-pentane over the DCM solution. Allow to stand at -20°C (freezer) or stir vigorously to precipitate the complex.

  • Filtration: Collect the yellow solid by filtration under inert gas. Wash with 2 x 5 mL pentane.

  • Drying: Dry under high vacuum for 4 hours.

    • Yield: Typically >90%.

    • Storage: The resulting Pd(dtbpm)Cl₂ is relatively air-stable in solid form but should be stored under inert gas for long-term stability.

Protocol 2: Isomerizing Alkoxycarbonylation of Alkenes

Application: This is the "killer app" for bulky alkyl phosphines. It converts internal alkenes (e.g., 2-octene, fatty acids) into linear terminal esters. While dtbpx is the industrial standard (Lucite Alpha process), dtbpm is a critical alternative for specific substrates where a tighter metal coordination sphere is required to prevent oligomerization.

Reaction: R-CH=CH-R' + CO + MeOH → R-CH2-CH2-CH2-COOMe (Linear Isomer)

Experimental Setup (High Pressure)
ParameterCondition
Catalyst Loading 0.5 – 1.0 mol% Pd
Ligand:Metal Ratio 2:1 (if using free ligand) or 1:1 (if using pre-catalyst)
Acid Promoter Methanesulfonic acid (MSA) (2–5 equiv relative to Pd)
Solvent Methanol (acts as reactant and solvent)
Pressure 20 – 30 bar CO (Carbon Monoxide)
Temperature 80°C – 100°C
Workflow
  • Vessel Prep: Use a stainless steel autoclave (e.g., Parr reactor) with a glass liner and magnetic stirring.

  • Catalyst Charge:

    • Option A: Add Pd(dtbpm)Cl₂ (0.01 mmol) directly.

    • Option B (In-situ): Add Pd(OAc)₂ (0.01 mmol) and dtbpm (0.02 mmol) to the liner.

  • Substrate Addition: Add Methanol (10 mL), the Alkene substrate (1.0 mmol), and Methanesulfonic acid (0.05 mmol).

    • Note on Acid: The acid is crucial. It generates the active Pd-Hydride species ([L2PdH]+) by protonating the Pd precursor or stabilizing the hydride cycle.

  • Purge: Seal the autoclave. Purge 3 times with Nitrogen (10 bar), then 3 times with CO (10 bar).

    • Safety: CO is silent and deadly. Use a CO monitor.

  • Pressurize: Charge CO to 20 bar.

  • Reaction: Heat to 90°C. Stir at >800 rpm to eliminate mass transfer limitations (gas-liquid mixing is critical).

  • Quench: After 12–24 hours, cool the reactor to <5°C (ice bath). Carefully vent the CO in a fume hood.

  • Analysis: Analyze the reaction mixture by GC-FID or ¹H NMR.

    • Target: Look for the linear ester signal (triplet at ~2.3 ppm in ¹H NMR).

    • Success Metric: Linear:Branched (n:iso) ratio > 95:5.

Protocol 3: C-C Bond Activation (Rh-Catalyzed)

Application: dtbpm is one of the few ligands capable of facilitating the cleavage of unstrained C-C bonds (e.g., in biphenylene) due to the high energy of the Rh(dtbpm) fragment.

Workflow
  • Precursor: Prepare [(dtbpm)RhCl]₂ dimer by reacting [Rh(COD)Cl]₂ with dtbpm in Benzene or Toluene at 60°C for 2 hours.

  • Activation: In a J. Young NMR tube (for small scale), dissolve [(dtbpm)RhCl]₂ (0.02 mmol) and Biphenylene (0.02 mmol) in C₆D₆.

  • Heating: Heat to 80°C.

  • Observation: The reaction proceeds via oxidative addition of the C-C bond to the Rh center, forming a rhodacycle.

    • Significance: This demonstrates the ligand's ability to stabilize high-oxidation state metallacycles, a property useful for developing novel skeletal editing reactions.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Pd Black Formation Catalyst decomposition due to ligand dissociation.Increase CO pressure (stabilizes Pd(0)) or add excess free ligand (slight excess, e.g., 1.1 equiv).
Low Linear Selectivity Isomerization is faster than carbonylation, but "trapping" is slow.Increase Acid concentration (MSA). The hydride mechanism relies on rapid isomerization; acid helps protonolysis steps.
No Reaction Catalyst poisoning or inactive pre-catalyst.Ensure dtbpm is not oxidized (check ³¹P NMR: Oxide signal appears at ~50-60 ppm vs ~10-20 ppm for phosphine).
Ligand Oxidation Air leak.dtbpm is extremely air-sensitive in solution. Use fresh ampules or store in a glovebox.

References

  • Synthesis and Characterization of dtbpm Complexes

    • Hofmann, P., et al. "this compound Complexes of Rhodium: Geometry, Electronic Structure, and C-H Activation." Angewandte Chemie Int. Ed. (1992).
    • Source:

  • Palladium-Catalyzed Carbonylation (General Mechanism)

    • Kiss, G. "Palladium-Catalyzed Reppe Carbonylation." Chemical Reviews, 101(11), 3435-3456 (2001).
    • Source:

  • Comparison of Bulky Ligands (dtbpx vs dtbpm)

    • Eastham, G. R., et al. (Lucite International). "Bis(di-t-butylphosphino)xylene as a ligand for high-selectivity alkoxycarbonylation.
    • Note: This reference establishes the benchmark against which dtbpm is often compared.
    • Source:

  • Lactone Formation from CO2 and Ethylene

    • Limbach, M., et al. "Nickel- and Palladium-Catalyzed Synthesis of Alkali Metal Acrylates and Lactones from CO2 and Ethylene." ChemSusChem, 2015.
    • Source:

  • C-C Bond Activation

    • Jones, W. D., et al. "C-C Activation of Biphenylene using Rh(dtbpm)." Journal of the American Chemical Society.[1]

    • Source:

Sources

Application Note: High-Efficiency Catalysis with Bis(di-tert-butylphosphino)methane (dtbpm)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for advanced researchers in organometallic catalysis and process chemistry. It focuses on the specific handling, mechanistic advantages, and experimental deployment of Bis(di-tert-butylphosphino)methane (dtbpm) .[1]


[1]

Introduction: The "Strained Chelate" Advantage

This compound (dtbpm ) represents a specialized class of electron-rich, sterically bulky diphosphine ligands.[1] Unlike its ethane-bridged (dtbpe) or benzene-bridged analogs, dtbpm features a single methylene bridge.[1] This structural constraint imposes a small natural bite angle (~72–74°) upon coordination to transition metals like Palladium (Pd) or Platinum (Pt).

Mechanistic Causality

The efficacy of dtbpm in catalysis—particularly carbonylation—is driven by two opposing forces:

  • Steric Bulk: The four tert-butyl groups create a protective "pocket" around the metal center, preventing catalyst deactivation via dimerization or the formation of inactive bis-ligand complexes (

    
    ).
    
  • Ring Strain: The formation of a four-membered metallacycle (

    
    ) induces ring strain.[1] This strain destabilizes the ground state of the complex, thereby lowering the activation energy for subsequent steps such as oxidative addition or reductive elimination.
    

Key Application Areas:

  • Carbonylation: Synthesis of methyl propionate from ethylene (Lucite-style chemistry).[1]

  • C-H Activation: Facilitated by the high electron density on the phosphorus atoms (

    
     effect), promoting oxidative addition of inert bonds.
    

Material Handling & Safety (Critical)

Warning: dtbpm is an alkyl phosphine and is highly air-sensitive and potentially pyrophoric in its neat liquid or concentrated solution form.[1] Oxidation to the phosphine oxide occurs rapidly upon exposure to air, rendering the ligand inactive.

Protocol: Inert Atmosphere Handling
  • Storage: Store neat ligand in a glovebox under

    
     or 
    
    
    
    atmosphere at -20°C.
  • Solvent Prep: All solvents (Methanol, Toluene, THF) must be degassed (freeze-pump-thaw x3 or sparged with Ar for 45 mins) and stored over molecular sieves (3Å or 4Å).

  • Transfer: Never weigh dtbpm in open air.

    • Solid/Paste:[1] Weigh inside the glovebox.[1]

    • Solution: If transferring to a Schlenk line, use gas-tight syringes with Luer-lock tips.[1] Ensure the receiving vessel is counter-flowed with inert gas.[1][2]

Core Protocol A: Pd-Catalyzed Methoxycarbonylation of Ethylene

This protocol adapts the industrial "Alpha Process" chemistry for laboratory-scale benchmarking.[1] It converts ethylene, CO, and methanol into methyl propionate.[1]

Experimental Design
  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand: dtbpm (CAS 87648-10-0).[1][3]

  • Acid Promoter: Methanesulfonic Acid (MSA). Crucial for generating the active Pd-Hydride species.[1]

  • Solvent/Reactant: Methanol (anhydrous).[1]

Stoichiometry Table
ComponentEquiv/Conc.Role
Pd(OAc)₂ 1.0 equiv (0.02 mol%)Metal Source
dtbpm 1.2 – 1.5 equivLigand (Slight excess ensures mono-chelation)
MSA 2.0 – 10.0 equivProton source to form [L-Pd-H]+
Ethylene 10-20 barSubstrate
CO 10-20 barCarbonyl source
Methanol Solvent (Excess)Nucleophile
Step-by-Step Workflow
  • Catalyst Complexation (Glovebox):

    • In a 20 mL vial, dissolve

      
       (4.5 mg, 0.02 mmol) in 2 mL MeOH.
      
    • In a separate vial, dissolve dtbpm (7.3 mg, 0.024 mmol) in 1 mL MeOH.

    • Add the ligand solution to the Pd solution. The color should shift (often to bright yellow/orange).

    • Wait 10 mins to ensure coordination.

    • Add MSA (Methanesulfonic acid) (approx 20 µL) to the mixture. Note: The acid protonates the acetate/ligand complex to generate the active cationic hydride species.

  • Autoclave Loading:

    • Transfer the catalyst solution into the glass liner of a high-pressure autoclave (e.g., Parr reactor).

    • Add remaining MeOH to reach total volume (e.g., 30 mL).

    • Seal the autoclave and remove from the glovebox.

  • Pressurization (Fume Hood):

    • Purge the autoclave lines with

      
       x3.[1]
      
    • Pressurize with Ethylene (10 bar) followed by CO (10 bar) to reach total pressure 20 bar. Order matters: CO poisoning can occur if CO pressure is too high relative to ethylene initially, though dtbpm is resistant to this.

    • Safety: CO is toxic.[1] Use a portable CO monitor.[1]

  • Reaction:

    • Heat to 80°C with stirring (1000 rpm).

    • Monitor pressure drop.[1] A rapid drop indicates ethylene/CO consumption.[1]

    • Run for 1–3 hours or until pressure stabilizes.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Carefully vent gases into a dedicated exhaust.[1]

    • Analyze liquid phase via GC-FID (Ret.[1] time comparison with Methyl Propionate standard).

Core Protocol B: Oxidative Addition / C-H Functionalization Screening

The electron-rich nature of dtbpm makes it ideal for oxidative addition into difficult substrates (e.g., aryl chlorides or unactivated C-H bonds).[1]

Workflow
  • Screening Setup: Use 4 mL screw-cap vials with septa.

  • Catalyst Gen: Mix

    
     and dtbpm (1:1.2 ratio) in Toluene at RT for 30 mins.
    
  • Substrate Addition: Add Aryl Chloride (1.0 equiv) and Base (NaOtBu, 1.5 equiv).

  • Heating: Heat to 100°C.

  • Monitoring: Aliquot 50 µL every 30 mins, filter through silica plug, analyze via GC-MS.

    • Success Metric: Rapid disappearance of Aryl Chloride indicates successful oxidative addition facilitated by the electron-rich phosphine.[1]

Mechanism & Troubleshooting (Self-Validating Systems)

The "Hydride Route" Mechanism

The diagram below illustrates the catalytic cycle. The key feature of dtbpm is that it stabilizes the Cationic Pd-Hydride (Species B) and prevents the formation of the inactive Pd-bis(ligand) species.

CatalyticCycle Pd_Pre Pd(OAc)2 + dtbpm Pd_Active [L-Pd-H]+ (Active Hydride) Pd_Pre->Pd_Active + MSA - AcOH Pd_Alkyl [L-Pd-Ethyl]+ (Insertion) Pd_Active->Pd_Alkyl + Ethylene Inactive [L2-Pd] (Inactive) Bis-Chelate Sink Pd_Active->Inactive Excess Ligand or Low Strain Pd_Acyl [L-Pd-C(O)Et]+ (CO Insertion) Pd_Alkyl->Pd_Acyl + CO Pd_Acyl->Pd_Active + MeOH (Methanolysis) Product Methyl Propionate Pd_Acyl->Product Product Release

Caption: The Hydride Mechanism for Methoxycarbonylation. dtbpm prevents the "Inactive" pathway (red dotted line) due to steric bulk.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Pd Black Formation Catalyst decomposition.[1]Increase dtbpm:Pd ratio slightly (to 1.5:1). Ensure strict

exclusion.
No Reaction (Pressure Stable) CO Poisoning or Acid deficiency.Ensure MSA is fresh/dry.[1] Reduce initial CO pressure (add CO after ethylene).
Induction Period (>30 mins) Slow formation of Hydride species.[1]Pre-activate catalyst with MSA/Ethylene for 10 mins before adding CO.[1]
Low Selectivity (Oligomers) "Chain Walking" occurring.Increase CO partial pressure to favor carbonylation over polymerization.[1]

References

  • Eastham, G. R., et al. (2002).[1] this compound and related ligands in Palladium Catalyzed Carbonylation.[1]Lucite International Patents / WO 2002/004119 .[1]

  • van Leeuwen, P. W. N. M., et al. (2000).[1] Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation.Chemical Reviews , 100(8), 2741–2770.[1]

  • Pringle, P. G., et al. (2003).[1] The coordination chemistry of 1,2-bis(di-tert-butylphosphinomethyl)benzene and related ligands.[1]Dalton Transactions , (15), 2995–2999.[1]

  • Freixa, Z., & van Leeuwen, P. W. N. M. (2003).[1] Bite angle effects in diphosphine metal catalysts: steric vs. electronic.Dalton Transactions , (10), 1890–1901.[1]

Sources

Application Note: Bis(di-tert-butylphosphino)methane (dtbpm) in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Bis(di-tert-butylphosphino)methane (often abbreviated as dtbpm ) in Suzuki-Miyaura coupling.

Editorial Note: This guide addresses a critical nuance in the field. While 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) is the industry-standard "super-ligand" (found in catalyst Pd-118), the requested topic is the methane-bridged analog (dtbpm ). These two are structurally distinct. This guide focuses on the specific properties, handling, and protocols for the methane-bridged ligand, while highlighting where it diverges from its ferrocene cousin.

Executive Summary & Strategic Positioning

This compound (dtbpm) represents a niche but powerful class of "ultra-bulky, electron-rich" diphosphine ligands. Unlike the flexible and wider-bite-angle ferrocene ligands (e.g., dppf, dtbpf), dtbpm possesses a short methylene bridge, creating a constrained four-membered chelate ring with palladium.

Why use dtbpm?

  • Extreme Electron Density: The four tert-butyl groups render the phosphorus centers exceptionally basic (electron-rich), facilitating the oxidative addition of unactivated aryl chlorides.

  • Restricted Geometry (The "Hemolabile" Effect): The strain of the four-membered Pd-P-C-P ring often encourages one phosphine arm to dissociate or the ligand to bridge two metal centers, potentially generating highly active mono-ligated Pd(0) species in situ.

  • Differentiation: It is particularly useful when standard ligands (PPh3, dppf) fail to activate sterically hindered electrophiles or when a distinct selectivity profile is required compared to the ferrocene analogs.

Technical Profile & Mechanism

Structural Analysis: The "Bite Angle" Impact

The catalytic efficiency of diphosphines is governed by the natural bite angle (


).
  • dtbpf (Ferrocene):

    
    . Promotes reductive elimination via orbital distortion.
    
  • dtbpm (Methane):

    
    . This small angle creates significant ring strain.
    

Mechanistic Consequence: In Suzuki coupling, the small bite angle of dtbpm disfavors the formation of stable, square-planar bis-phosphine complexes. Instead, it favors the formation of coordinatively unsaturated species or monoligated Pd(0) intermediates, which are the "turbo-chargers" for oxidative addition.

Signaling Pathway: Ligand Behavior in Catalysis

The following diagram illustrates the dynamic behavior of dtbpm compared to standard chelators.

G cluster_0 The dtbpm Advantage PreCat Pd(II) Precursor (e.g., Pd(OAc)2 + dtbpm) Active Active Species [Pd(dtbpm)] or [Pd(dtbpm-κ1)] PreCat->Active Reduction & Ligand Coordination OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd Ar-Cl Activation (Fast due to e- richness) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Steric Bulk Drives Product Release RedElim->Active Regeneration

Figure 1: Catalytic cycle highlighting the activation phase. The strain in the dtbpm-Pd complex facilitates the generation of highly active species.

Experimental Protocols

Materials Preparation
  • Ligand: this compound (CAS: 87648-10-0). Note: Store under inert atmosphere; alkyl phosphines are oxidation-sensitive.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

  • Solvents: 1,4-Dioxane (anhydrous) or Toluene.

  • Base: Cs₂CO₃ (for steric bulk) or K₃PO₄.

Protocol A: Coupling of Aryl Chlorides (General)

This protocol is optimized for activating deactivated aryl chlorides using the high electron density of dtbpm.

Reagents:

  • Aryl Chloride: 1.0 mmol

  • Aryl Boronic Acid: 1.5 mmol

  • Pd(OAc)₂: 2.0 mol% (4.5 mg)

  • dtbpm: 2.2 mol% (6.7 mg)

  • Cs₂CO₃: 2.0 mmol (650 mg)

  • 1,4-Dioxane: 4.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Argon, add Pd(OAc)₂ and dtbpm to a vial.

    • Add 1 mL of Dioxane and stir at RT for 10 minutes. The solution should turn from orange to pale yellow/colorless, indicating ligation.

    • Why? Pre-forming the catalyst prevents Pd-black precipitation before the cycle starts.

  • Reaction Assembly:

    • Add the Aryl Chloride, Boronic Acid, and Cs₂CO₃ to a reaction tube equipped with a magnetic stir bar.

    • Add the remaining 3 mL of Dioxane.

    • Transfer the pre-complexed catalyst solution to the reaction tube via syringe.

  • Execution:

    • Seal the tube and heat to 100°C for 12–18 hours.

    • Note: The bulky tert-butyl groups require thermal energy to overcome steric repulsion during transmetallation.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate and purify via flash chromatography.

Protocol B: Sterically Hindered Biaryls (Ortho-substituted)

For "ortho-ortho" couplings, the small bite angle of dtbpm can be advantageous by preventing the formation of inactive bis-ligated species.

Modifications:

  • Catalyst Loading: Increase to 5 mol% Pd / 6 mol% Ligand.

  • Base: Switch to K₃PO₄ (anhydrous) to reduce hydrolytic deborylation of the boronic acid.

  • Solvent: Toluene/Water (10:1) biphasic system often helps solubilize inorganic bases.

Comparative Performance Data

The following table contrasts dtbpm with its common competitors. Note that while dtbpf is the "standard," dtbpm offers a tighter geometry which can be crucial for specific regioselectivities.

Featuredtbpm (Methane Bridge)dtbpf (Ferrocene Bridge)dppf (Phenyl/Ferrocene)
Backbone Methylene (-CH₂-)Ferrocene (FeCp₂)Ferrocene (FeCp₂)
Bite Angle ~72° (Strained)~99° (Wide)~99°
Cone Angle Very Large (>180°)Very LargeLarge
Electronic Ultra Electron-RichElectron-RichModerate
Stability Air-sensitive (Oxidizes)Air-stable (often)Air-stable
Primary Use Activation of Cl-bonds; C-H activationGeneral High-Turnover SuzukiStandard Suzuki

Troubleshooting & Optimization

Self-Validating the System

To ensure your reaction is working due to the ligand and not just "hot palladium," perform this check:

  • Color Change: Upon mixing Pd(OAc)₂ and dtbpm, the solution must change color (usually lightening). If it remains dark orange/red, ligation has failed (check ligand purity).

  • Homogeneity: The reaction should remain homogeneous (no black precipitate) for the first hour. Early precipitation indicates ligand oxidation or insufficient loading.

Common Issues
  • Low Conversion:

    • Cause: Ligand oxidation. dtbpm is a tri-alkyl phosphine and oxidizes rapidly in air.

    • Fix: Use a fresh bottle or repurify via sublimation. Ensure rigorous Schlenk technique.

  • Deborylation (Protodeboronation):

    • Cause: Reaction temperature too high for the specific boronic acid.

    • Fix: Switch to Boronic Esters (Pinacol) or use anhydrous base (K₃PO₄) in Toluene.

References

  • Ligand Synthesis & Characterization

    • Hofmann, P., et al. "this compound Complexes of Rhodium and Platinum." Dalton Transactions, 2020.

  • Mechanistic Insights on Bite Angles

    • van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews, 2000.

  • General Suzuki Coupling Protocols (Grounding)

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Comparative Ligand Performance (dtbpf vs others)

    • Colacot, T. J. "A Concise Update on the Applications of 1,1′-Bis(di-tert-butylphosphino)ferrocene Palladium(II) Dichloride." Catalysis Science & Technology, 2016. (Cited for contrast).

Application Note: Bis(di-tert-butylphosphino)methane Palladium Complexes in Organic Synthesis

[1][2]

Part 1: Core Directive & Technical Overview[3]

The "dtbpm" Advantage: Strain and Sterics

Bis(di-tert-butylphosphino)methane (dtbpm) represents a specialized class of diphosphine ligands where the phosphorus atoms are separated by a single methylene bridge. This architecture imposes two critical geometric constraints on the palladium center:

  • Extreme Steric Bulk: The four tert-butyl groups create a protective "shell" around the metal center, stabilizing low-coordinate Pd(0) species and preventing non-specific aggregation.

  • Acute Bite Angle: The P-C-P backbone forces a bite angle of approximately 72–73° , significantly smaller than the ~90° seen in square-planar geometries or the ~85° of ethane-bridged analogs.[1]

Why this matters: This ring strain destabilizes the ground state of the Pd(II) complex, often accelerating reductive elimination steps in cross-coupling or facilitating specific isomerization pathways in carbonylation reactions. Unlike its benzene-backbone cousin (dtbpx) used in the industrial Lucite Alpha process, dtbpm is frequently utilized in fundamental mechanistic studies and specialized isomerizing carbonylations where "chain walking" (isomerization) is desired before functionalization.

Comparison of Ligand Architectures
LigandBackboneBite Angle (approx.)Primary Pd Application
dtbpm Methane (-CH₂-)~72° Isomerizing carbonylation, C-C activation (Pt), stable Pd(0) dimers
dtbpe Ethane (-CH₂CH₂-)~85°Hydroacylation, bulky cross-coupling
dtbpx Benzene (1,2-sub)~104°Methoxycarbonylation (Lucite Alpha), non-isomerizing
dppf Ferrocene~99°General cross-coupling (Suzuki, Buchwald)

Part 2: Synthesis & Preparation Protocols[1][2][3][4][5]

Protocol A: Synthesis of [Pd(dtbpm)Cl₂] Precursor

A robust method for generating the air-stable Pd(II) precursor from labile Pd sources.

Reagents:

  • Ligand: this compound (dtbpm) – Air sensitive, handle in glovebox.

  • Precursor: [Pd(COD)Cl₂] (Dichloro(1,5-cyclooctadiene)palladium(II)).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

  • Precipitant: Diethyl ether or n-Pentane.[1]

Workflow:

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 equivalent of [Pd(COD)Cl₂] in minimal DCM (approx. 5 mL per mmol).

  • Addition: Dissolve 1.05 equivalents of dtbpm in DCM. Add this solution dropwise to the palladium solution with vigorous stirring.

    • Observation: The solution color typically shifts from yellow/orange to a paler yellow or off-white as the COD is displaced by the stronger phosphine chelate.

  • Reaction: Stir at room temperature (25 °C) for 2 hours. The high affinity of the P-donor ensures quantitative displacement.

  • Isolation:

    • Concentrate the solution to ~20% of its original volume under vacuum.[1]

    • Add degassed diethyl ether or pentane to precipitate the complex.[1]

    • Filter the solid, wash with pentane (3 x 5 mL), and dry under high vacuum.[1]

  • Validation:

    
    P NMR (CDCl₃) typically shows a sharp singlet shifted significantly downfield due to the ring strain (approx. δ -10 to +10 ppm range, distinct from free ligand).[1]
    
Protocol B: Isomerizing Methoxycarbonylation of Internal Alkenes

This protocol leverages the "chain walking" ability of Pd-dtbpm systems to convert internal alkenes into linear esters.

Mechanism: The sterically crowded dtbpm ligand facilitates rapid

1

Reagents:

  • Substrate: Internal alkene (e.g., 2-octene or fatty acid methyl ester).

  • Catalyst: [Pd(dtbpm)Cl₂] (from Protocol A) or generated in situ from Pd(OAc)₂ + dtbpm + Acid.

  • Acid Promoter: Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (pTSA).

  • Solvent/Reactant: Methanol (anhydrous).

  • Gas: Carbon Monoxide (CO).

Step-by-Step Methodology:

  • Charge Reactor: In a glovebox, load a high-pressure autoclave (Hastelloy or stainless steel) with:

    • Substrate (1.0 equiv, e.g., 10 mmol)[1]

    • [Pd(dtbpm)Cl₂] (0.5 – 1.0 mol%)

    • MSA (2 – 5 mol%) – Acid is crucial to generate the active Pd-H species.

    • Methanol (10–20 mL).

  • Purge: Seal the autoclave. Remove from glovebox. Purge 3 times with CO (pressurize to 10 bar, vent to 1 bar).

  • Reaction:

    • Pressurize to 30 bar CO .

    • Heat to 90 °C .

    • Stir at >800 rpm to eliminate mass transfer limitations.

    • Run for 16–24 hours.

  • Workup:

    • Cool to room temperature.[1][2] Carefully vent CO in a fume hood.[1]

    • Analyze the crude mixture via GC-FID or ¹H NMR.

    • Target Outcome: High selectivity for the linear ester (terminal carbonylation) despite starting with an internal alkene.

Part 3: Mechanism & Visualization

The "Chain Walking" Catalytic Cycle

The diagram below illustrates how the dtbpm ligand enables the isomerization of an internal alkene to a terminal position before carbonylation.

Isomerizing_Carbonylationcluster_legendKey Ligand EffectStartPd(II)-H Species(Active Catalyst)Internal_AlkeneCoordination ofInternal AlkeneStart->Internal_Alkene+ AlkeneInsertion_Internal1,2-Insertion(Branched Alkyl-Pd)Internal_Alkene->Insertion_InternalBeta_ElimBeta-H Elimination(Isomerization)Insertion_Internal->Beta_ElimFast ReversibleBeta_Elim->Insertion_InternalChain WalkingTerminal_AlkylFormation ofTerminal Alkyl-PdBeta_Elim->Terminal_AlkylSteric ReliefCO_InsertionCO Insertion(Acyl-Pd Species)Terminal_Alkyl->CO_Insertion+ COMethanolysisMethanolysis(Product Release)CO_Insertion->Methanolysis+ MeOHMethanolysis->Start- H+ProductLinear Ester(Methyl Octanoate)Methanolysis->ProductNoteThe bulky dtbpm ligand destabilizesbranched alkyl-Pd intermediates,driving the equilibrium towardthe less hindered terminal species.

Caption: Figure 1.[2] Isomerizing carbonylation cycle.[1] The steric bulk of dtbpm promotes rapid

Ligand Bite Angle Impact

The small bite angle of dtbpm (~72°) creates a "pincer-like" effect that is distinct from wider ligands.

Ligand_Comparisoncluster_dtbpmdtbpm (Methane Bridge)cluster_dtbpxdtbpx (Benzene Bridge)P1PP2PP1->P2~72° AnglePd1PdP1->Pd1P2->Pd1P3PP4PP3->P4~104° AnglePd2PdP3->Pd2P4->Pd2

Caption: Figure 2. Structural comparison. The constrained bite angle of dtbpm (left) increases ring strain compared to the relaxed bite angle of dtbpx (right).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoning by CO (formation of inactive Pd-carbonyl clusters).Increase temperature (>90°C) to destabilize clusters; ensure acid promoter concentration is sufficient (MSA > 2 mol%).
No Isomerization (Branched Product) Rate of CO insertion >> Rate of

-elimination.
Decrease CO pressure (e.g., from 30 bar to 10 bar) to allow time for chain walking before carbonylation occurs.
Catalyst Decomposition (Pd Black) Ligand oxidation or insufficient steric protection.Ensure strictly anaerobic conditions during setup.[1] Add excess ligand (1.1 : 1 L:Pd ratio) to stabilize the metal.
Poor Solubility Complex polarity.[1][Pd(dtbpm)Cl₂] is soluble in DCM/Chloroform but less so in MeOH. Generate the active catalyst in situ using Pd(OAc)₂ + dtbpm + MSA in MeOH.

References

  • Isomerizing Alkoxycarbonylation Mechanism

    • Title: A Comprehensive Mechanistic Picture of the Isomerizing Alkoxycarbonyl
    • Source: Journal of the American Chemical Society (2014).
    • Context: Details the use of bulky diphosphines (including dtbpm analogs)
    • URL:[Link]

  • Ligand Properties & Bite Angle Effects

    • Title: Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.[1]

    • Source: Chemical Society Reviews (2009).
    • Context: Reviews how bite angle (including small angles like dtbpm)
    • URL:[Link]

  • Synthesis of dtbpm Complexes

    • Title: Synthesis, bonding, and molecular structure of (dtbpm)Ni...
    • Source: Organometallics (1992).
    • Context: Fundamental synthesis protocols for dtbpm complexes, applicable to Pd analogs.
    • URL:[Link]

  • C-C Activation Studies (Comparative)

    • Title: Selective Carbon–Carbon Bond Activation of Oxirane by a Bisphosphine Pt(0) Complex.[3]

    • Source: Organometallics (2015).[4]

    • Context: Discusses the unique reactivity of the dtbpm ligand on Group 10 metals (Pt vs Pd)
    • URL:[Link]

Mechanistic Leverage of Bis(di-tert-butylphosphino)methane (dtbpm) in Small Molecule Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of "Bis(di-tert-butylphosphino)methane" (dtbpm) in Small Molecule Activation Content Type: Detailed Application Notes and Protocols Audience: Organometallic Chemists, Process Development Scientists, and Catalysis Researchers.

Executive Summary: The "Spring-Loaded" Ligand

This compound (dtbpm ; CAS 87648-10-0) is not merely a spectator ligand; it is a structural effector that dictates reactivity through extreme steric bulk and ring strain. Unlike its ethylene-bridged cousin (dtbpe), the single methylene bridge of dtbpm forces metal centers into a constrained 4-membered chelate ring with a bite angle of approximately 72–74°.

This geometric constraint creates a "spring-loaded" metal center. The high ground-state energy of the strained ring lowers the activation barrier for oxidative addition and stabilizes coordinatively unsaturated intermediates (14-electron species), making dtbpm indispensable for activating inert bonds like C–H (alkanes) , N–H (ammonia) , and H–H .

Key Mechanistic Advantages
FeatureMechanistic ConsequenceApplication
Small Bite Angle (~73°) Destabilizes square planar geometry; promotes reductive elimination and oxidative addition.C–H Activation, C–C Coupling
Tert-butyl Bulk Prevents dimerization; protects reactive metal-hydride or metal-alkyl bonds.Stabilizing terminal hydrides
Electron Richness Increases basicity of the metal center, facilitating oxidative addition of non-polar bonds.

,

activation

Ligand Architecture & Steric Mapping

To understand the utility of dtbpm, one must visualize the steric pressure it applies to the metal center.

dtbpm_architecture cluster_sterics Steric Protection Zone Ligand dtbpm Ligand Metal Metal Center (Pt, Pd, Ir, Rh) Ligand->Metal Chelation (k2) Strain Ring Strain (4-Membered Ring) Ligand->Strain Methylene Bridge Strain->Metal Distorted Geometry Hemilability Hemilability (Arm-off mechanism) Strain->Hemilability Relief of Strain Reactivity Substrate Access (Vacant Site) Hemilability->Reactivity Open Coord. Site

Figure 1: Mechanistic flow of dtbpm chelation. The methylene bridge induces strain that can lead to hemilability (one phosphine dissociating), momentarily opening a coordination site for substrate binding.

Case Study 1: C–H Bond Activation (Platinum/Palladium)

The activation of unreactive C–H bonds in alkanes requires an electrophilic metal center capable of oxidative addition. The


 fragment is a privileged scaffold for this transformation because the bulky tert-butyl groups prevent the formation of inactive dimers, a common failure mode in C–H activation.
Mechanism: The Oxidative Addition Pathway

The reaction typically proceeds via a 14-electron intermediate,


, generated in situ. This species is highly reactive and inserts into C–H bonds to form a stable alkyl-hydride complex.

ch_activation Precursor Precursor [Pt(dtbpm)(CH2CMe3)H] ActiveSpecies 14e- Active Species [Pt(dtbpm)] Precursor->ActiveSpecies - neopentane (Reductive Elim.) SigmaComplex Sigma-Complex (R-H)---[Pt] ActiveSpecies->SigmaComplex + R-H Alkane Alkane Substrate (R-H) Product Oxidative Addition Product [Pt(dtbpm)(R)(H)] SigmaComplex->Product C-H Insertion Product->Precursor Functionalization Cycle

Figure 2: C-H Activation pathway mediated by dtbpm-Pt complexes. The key is the transient generation of the T-shaped 14-electron species.

Case Study 2: N–H Activation of Ammonia (Iridium)[1][2]

Ammonia (


) is notoriously difficult to activate due to the high bond dissociation energy of the N–H bond and the tendency of ammonia to form stable Werner complexes (dative binding) rather than breaking bonds.

The dtbpm Advantage: Research using dtbpm-analogues (PCP backbones) has shown that the electron-rich nature of the phosphines increases the basicity of the metal (e.g., Iridium), allowing it to split the N–H bond.

  • Reference: Zhao, J. et al. Science2005 demonstrated this principle with similar bulky phosphine ligands, where the "PCP" architecture facilitated the oxidative addition of

    
     to form monomeric amido hydride complexes.
    

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor

A robust entry point for Platinum-based C–H activation studies.

Reagents:

  • 
     (Standard grade)
    
  • dtbpm (this compound)[1]

  • Solvents: Propanol (degassed), Ethanol.

Step-by-Step:

  • Preparation: In a Schlenk flask under Argon, dissolve

    
     (1.0 eq) in degassed water/propanol (1:1 mix).
    
  • Ligand Addition: Add dtbpm (1.05 eq) dissolved in a minimal amount of propanol dropwise to the platinum solution.

  • Reaction: Heat the mixture to 60°C for 2 hours. The solution will transition from red (Pt salt) to a pale yellow/colorless suspension.

  • Workup: Cool to room temperature. The complex

    
     precipitates due to the lipophilicity of the tert-butyl groups.
    
  • Filtration: Filter the solid under air (the dichloride is air-stable). Wash with water (to remove KCl) and cold ethanol.

  • Drying: Dry under high vacuum for 4 hours.

Self-Validating Check:

  • Appearance: Product should be a white or off-white powder.

  • 
     NMR:  Look for a singlet with distinct Platinum satellites (
    
    
    
    , I=1/2, ~33% abundance).
    • Expected Shift:

      
       to 
      
      
      
      ppm (depending on solvent).
    • Coupling Constant:

      
      . If satellites are missing, coordination failed.
      
Protocol B: Generation of the Active 14e- Species

Required for C–H activation experiments.

Reagents:

  • 
     (from Protocol A)
    
  • Sodium amalgam (Na/Hg) or

    
     (Neopentyllithium)
    
  • Solvent: Cyclohexane or Benzene-d6 (dried over Na/K).

Step-by-Step (Hydride Route):

  • Reduction: Suspend

    
     in dry THF under Argon.
    
  • Hydride Source: Add

    
     (Super-Hydride, 2.1 eq) dropwise at -78°C.
    
  • Warming: Allow to warm to RT. The solution turns clear/yellow.

  • Isolation: Remove solvent in vacuo. Extract with pentane to remove Li salts.

  • Reactive Species: The resulting

    
     is a precursor. To generate the 14e- species, photolysis (
    
    
    
    ) or thermolysis in the presence of a hydrogen acceptor (like tert-butylethylene) is required.

Safety Critical:

  • This protocol generates highly reactive metal-hydrides. Strict exclusion of

    
     and water is mandatory. 
    
  • Use a glovebox for all manipulations post-reduction.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Black precipitate forms during synthesis Decomposition to colloidal metal (Pt/Pd black).Reduce reaction temperature; ensure ligand is added slowly to maintain L:M ratio.
No

satellites in NMR
Ligand oxide formation (

).
Check ligand purity before use. Phosphine oxides appear at

ppm.
Broad NMR signals Fluxional behavior or paramagnetic impurities.Cool the NMR probe to -40°C to freeze out conformers; ensure removal of paramagnetic salts.
Reaction stalls with bulky substrates Steric overload.The "tert-butyl" pocket is deep. Switch to linear substrates or increase temperature to access higher energy conformers.

References

  • Mechanisms of C-H Activation

    • Labinger, J. A.; Bercaw, J. E. Understanding and Exploiting C-H Bond Activation.[2] Nature 2002 , 417, 507–514.

  • Ammonia Activation (PCP Ligands)

    • Zhao, J.; Goldman, A. S.; Hartwig, J. F. Oxidative Addition of Ammonia to Form a Stable Monomeric Amido Hydride Complex.[3] Science 2005 , 307, 1080–1082.

  • Bite Angle Effects

    • Dierkes, P.; van Leeuwen, P. W. N. M. The Bite Angle Makes the Difference: A Practical Guide to Perturbations of the Electronic and Steric Structures of Phosphine Metal Complexes. J. Chem. Soc., Dalton Trans. 1999, 1519–1530.
  • dtbpm Ligand Data

    • PubChem Compound Summary for CID 545158, this compound.[1]

    • [1]

Sources

Application Note: Asymmetric Hydrogenation using P-Chiral Bis(phosphino)methane Ligands (MiniPhos & Trichickenfoot)

[1]

Executive Summary

This guide details the application of P-chiral bis(phosphino)methane ligands—specifically MiniPhos and Trichickenfoot (TCFP) —in asymmetric catalysis.[1] While the parent compound Bis(di-tert-butylphosphino)methane (


)

These ligands are distinguished by their methane backbone (forming a rigid 4-membered chelate ring) and P-chirality (stereogenic phosphorus centers). They offer exceptional enantioselectivity (>99% ee) for challenging substrates like enamides, dehydroamino acids, and

Technical Background: The "Methane" Advantage

Structural Evolution

The transition from the achiral

  • Parent Scaffold (

    
    ): 
    
    
    . Achiral. High electron density, large cone angle.
  • MiniPhos (C2-Symmetric):

    
    . The replacement of one 
    
    
    with a Methyl group at each phosphorus creates two stereogenic centers. The short methane bite angle (
    
    
    ) creates a highly rigid catalytic pocket.
  • Trichickenfoot (TCFP) (C1-Symmetric):

    
    . A "hybrid" analog where one phosphorus is achiral (
    
    
    ) and the other is chiral. This ligand introduced the concept of the "Three-Hindered Quadrant" model.[1]
Mechanistic Rationale: The Quadrant Rule

Unlike C2-symmetric ligands (like BINAP) that block two diagonal quadrants, these bulky P-chiral ligands operate via extreme steric occlusion.

  • MiniPhos: Blocks two quadrants with bulky

    
     groups.
    
  • TCFP: Blocks three quadrants (two from the

    
     side, one from the chiral P side). This forces the substrate to approach in the single remaining open quadrant, often leading to superior enantioselectivity for sterically demanding substrates.
    

QuadrantModelcluster_0Ligand Evolutioncluster_1Catalytic Performance FactorsDTBPMdtbpm(Achiral Parent)Low Bite AngleMiniPhosMiniPhos(C2-Symmetric)P-ChiralDTBPM->MiniPhosP-Substitution(tBu -> Me)TCFPTrichickenfoot(C1-Symmetric)3-Hindered QuadrantsDTBPM->TCFPDesymmetrizationRigidityRigid 4-MemberedChelate RingMiniPhos->RigidityStericSteric Bulk(t-Butyl Groups)TCFP->StericResult>99% eeHigh TOFRigidity->ResultElectronicHigh Electron Density(Fast Oxidative Addition)Electronic->ResultSteric->Result

Figure 1: Structural relationship between achiral dtbpm and its chiral analogs (MiniPhos/TCFP) and the factors driving catalytic performance.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Safety Note: P-chiral phosphines (especially alkyl-rich ones like MiniPhos) are highly air-sensitive . All manipulations involving the free ligand must be performed in a glovebox (


Materials
  • Ligand Precursor: MiniPhos or TCFP are often supplied as Phosphine-Borane adducts (

    
    ) to protect them from oxidation. They must be deprotected before use.
    
  • Metal Precursor:

    
     or 
    
    
    .
  • Solvent: Anhydrous, degassed Methanol (MeOH) or Dichloromethane (DCM).

  • Reagent: DABCO (1,4-Diazabicyclo[2.2.2]octane) for deprotection.

Workflow: Ligand Deprotection & Complexation

This protocol assumes the ligand is supplied as a borane adduct. If using free ligand, skip to Step 3.

Step 1: Deprotection (In Glovebox)

  • Dissolve the Ligand-Borane adduct (1.0 eq, e.g., 0.05 mmol) in dry Toluene (2 mL).

  • Add DABCO (2.5 eq).

  • Stir at 50°C for 2–4 hours.

  • Validation: Monitor by

    
     NMR. The broad multiplet of the P-B adduct (usually ~20-50 ppm) should disappear, replaced by the sharp singlet/doublet of the free phosphine (often negative shift, e.g., -10 to -30 ppm).
    
  • Filter the solution through a short pad of silica (in the glovebox) to remove DABCO-borane byproducts if necessary, or simply evaporate solvent if purity is confirmed.

Step 2: Catalyst Formation (In Glovebox)

  • Dissolve

    
     (1.0 eq relative to ligand) in degassed MeOH (2 mL).
    
  • Add the solution of free Ligand (1.1 eq) in minimal MeOH/DCM.

  • Stir for 15 minutes at Room Temperature (RT).

  • Observation: Solution typically turns from orange to deep red-orange.

  • Validation:

    
     NMR should show a doublet (due to Rh-P coupling, 
    
    
    Hz).

Step 3: Hydrogenation Screening

  • Prepare substrate solution (e.g.,

    
    -dehydroamino acid) in degassed MeOH. Concentration: 0.1 M.
    
  • Add Catalyst solution.[2] S/C ratio (Substrate/Catalyst) is typically 100:1 for screening, up to 10,000:1 for scale-up.

  • Transfer to a high-pressure autoclave (e.g., Endeavor or Parr reactor).

  • Purge with

    
     (3 cycles).
    
  • Pressurize to 3–10 bar (These highly active ligands rarely require high pressure).

  • Stir at RT for 2–12 hours.

Workflowcluster_inputsPreparation (Glovebox)cluster_reactionCatalysiscluster_analysisValidationLigandLigand-Borane Adduct(Air Stable)DeprotectDeprotection(DABCO/Toluene, 50°C)Ligand->DeprotectFreeLigandFree Ligand(Air Sensitive!)Deprotect->FreeLigandComplexationComplexation[Rh(cod)2]BF4 + Ligand(MeOH, 15 min)FreeLigand->ComplexationNMR31P NMR Check(Doublet J_Rh-P)Complexation->NMRQC StephydrogenationHydrogenationSubstrate + H2 (5 bar)RT, 2-12hHPLCChiral HPLC/GC(ee% Determination)hydrogenation->HPLCNMR->hydrogenation

Figure 2: Operational workflow from ligand precursor to final enantioselectivity analysis.

Performance Data & Substrate Scope

The following table summarizes the performance of MiniPhos and TCFP analogs in the Rh-catalyzed hydrogenation of benchmark substrates.

Substrate ClassSpecific SubstrateLigandMetal PrecursorConditionsee (%)Config
Enamides N-acetyl-1-phenylethenamine(S,S)-tBu-MiniPhos

3 bar

, RT
>99%(S)
Dehydroamino Acids MAC (Methyl acetamidocinnamate)(S,S)-tBu-MiniPhos

1 bar

, RT
>99%(S)

-Dehydroamino

-(acylamino)acrylates
Trichickenfoot

5 bar

, RT
97-99%(R)
Unsat.[3][4][5][6] Phosphonates

-phenyl-vinylphosphonate
(S,S)-tBu-MiniPhos

3 bar

, RT
96-98%-

Key Interpretation:

  • Enamides: This is the "killer application" for MiniPhos analogs. The rigidity of the 4-membered ring prevents the flexibility issues seen with ethane-bridged ligands (like DIPAMP) for certain enamides.

  • Trichickenfoot (TCFP): Often outperforms MiniPhos in cases where the substrate is extremely bulky, as the "three-quadrant" blockage forces a very specific orientation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidation of LigandCheck

NMR of the catalyst solution. If a singlet at ~50-60 ppm (oxide) is visible, the ligand is dead. Use stricter glovebox technique.
Low Conversion Substrate InhibitionSome enamides can coordinate too strongly. Increase

pressure to 20 bar or increase temperature to 40°C.
Low ee% Ligand PurityIncomplete deprotection of the borane adduct. Ensure the broad B-P peak is gone before complexation.
Slow Reaction Induction PeriodCommon with Rh-precatalysts. Hydrogenate the catalyst without substrate for 10 mins (pre-hydrogenation) to form the active solvate species.

References

  • Imamoto, T., et al. "Synthesis and Enantioselectivity of P-Chiral Bis(phosphino)methanes (MiniPHOS)." Journal of the American Chemical Society, 1998.[7]

  • Hoge, G., et al. "Trichickenfootphos (TCFP): A New P-Chiral Ligand for Asymmetric Hydrogenation."[1] Journal of the American Chemical Society, 2004.

  • Gridnev, I. D., & Imamoto, T. "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Phosphine Ligands." Accounts of Chemical Research, 2004.

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.

Application Note: Bis(di-tert-butylphosphino)methane (dtbpm) in Polymerization and Oxidative Coupling

[3]

Executive Summary

This compound (dtbpm) is a specialized bidentate diphosphine ligand

4-membered chelate ring

This geometric constraint, combined with the massive steric bulk of the tert-butyl groups, creates a unique "steric lock" at the active site. While standard ligands (like dppp) are optimized for high-molecular-weight polyketones, dtbpm is the ligand of choice when selectivity for short-chain oligomers , isomerizing carbonylation , or oxidative coupling of CO₂ is required. Its small bite angle (~72–74°) accelerates reductive elimination, making it a precision tool for controlling chain termination.

Mechanism of Action: The "Strain-Accelerated" Effect

The efficacy of dtbpm stems from two competing structural factors:

  • The Steric Wall: The four tert-butyl groups envelop the metal center, preventing the formation of inactive bis-chelate resting states

    
    . This ensures the catalyst remains in the active mono-chelate form 
    
    
    .
  • The Bite Angle Constraint: The single methylene bridge enforces a small P-M-P bite angle (~72°). This distorts the square-planar geometry of Pd(II) or Ni(II) complexes, destabilizing the metal-carbon bond and favoring reductive elimination or coupling over continuous chain propagation.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergence between Chain Propagation (Polymer) and Chain Termination (Oligomer/Ester) dictated by the dtbpm ligand.

GStartActive Catalyst[Pd(dtbpm)(Solvent)H]+EthyleneEthylene InsertionStart->Ethylene + C2H4CO_InsertCO Insertion(Acyl Species)Ethylene->CO_Insert + CODecisionLigand Steric Control(dtbpm Bite Angle)CO_Insert->DecisionPolymerPathway A: Propagation(Favored by dppp/dtbpx)High MW PolyketoneDecision->Polymer Wide Bite Angle(Stable Chelate)OligomerPathway B: Termination/Protonolysis(Favored by dtbpm)Methyl Propionate / OligomersDecision->Oligomer Narrow Bite Angle(Rapid Reductive Elimination)Polymer->CO_Insert Chain GrowthOligomer->Start Regeneration

Figure 1: The catalytic divergence in Carbonylation. dtbpm favors Pathway B (Termination/Protonolysis) due to ring strain, making it ideal for synthesizing esters or low-MW oligomers rather than infinite polymer chains.

Application 1: Selective Carbonylation (Oligomer/Ester Synthesis)

While dtbpx (xylene bridge) is the industrial standard for the "Alpha Process" (Methyl Propionate), dtbpm is utilized in research to study the limits of steric crowding and to synthesize specific low-molecular-weight polyketone oligomers used as plasticizers or surfactants.

Protocol: Pd-Catalyzed Methoxycarbonylation

Objective: Synthesis of Methyl Propionate (or oligomers depending on CO pressure).

Reagents:

  • Ligand: this compound (dtbpm)[1][2][3][4]

  • Precursor: Palladium(II) Acetate [Pd(OAc)₂]

  • Acid Promoter: Methanesulfonic acid (MSA) or Triflic Acid (TfOH)

  • Solvent: Methanol (MeOH)

  • Gas: Ethylene (C₂H₄) and Carbon Monoxide (CO)

Step-by-Step Methodology:

  • Catalyst Preparation (In Glovebox):

    • In a Schlenk flask, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) in degassed Methanol (10 mL).

    • Add dtbpm (excess: 0.10 mmol) to the solution.

    • Observation: The solution should turn from orange-brown to pale yellow, indicating the formation of the

      
       species.
      
    • Add MSA (0.5 mmol) to generate the active hydride species.

  • Reactor Setup:

    • Transfer the solution via cannula into a pre-dried, argon-flushed stainless steel autoclave (100 mL).

    • Safety Note: Ensure the autoclave is rated for >60 bar pressure.

  • Reaction:

    • Pressurize the reactor with a 1:1 mixture of CO/Ethylene to 20 bar .

    • Heat to 80°C . Stirring rate: >1000 rpm (mass transfer limited).

    • Monitoring: Monitor pressure drop. A rapid drop indicates active carbonylation.

  • Termination & Analysis:

    • After 3 hours, cool the reactor to 0°C on an ice bath.

    • Vent gases slowly into a fume hood.

    • Analyze the liquid phase via GC-FID (for methyl propionate) and GPC (if oligomers are formed).

Data Interpretation:

Ligand Bridge Bite Angle Main Product TOF (h⁻¹)
dtbpm Methane ~72° Methyl Propionate / Dimers ~10,000
dtbpe Ethane ~85° Polyketone / Propionate mix ~25,000

| dppp | Propane | ~91° | High MW Polyketone | ~5,000 |[3]

Note: dtbpm yields high selectivity for small molecules because the strained ring disfavors the accommodation of the bulky growing polymer chain.

Application 2: Oxidative Coupling of CO₂ and Ethylene

A rapidly emerging application for dtbpm is in the Nickel-catalyzed coupling of CO₂ and ethylene to form lactones (precursors to biodegradable polyesters). The extreme steric bulk of dtbpm is required to protect the oxanickelacyclopentane intermediate.

Protocol: Synthesis of Nickelalactones

Objective: Catalytic coupling to form cyclic anhydrides or lactones.

Reagents:

  • Catalyst:

    
     (Bis(1,5-cyclooctadiene)nickel(0))
    
  • Ligand: dtbpm

  • Solvent: THF or Toluene (Anhydrous)

  • Gases: CO₂ (10 bar), Ethylene (5 bar)

Workflow:

  • Complexation: Mix

    
     (1 equiv) and dtbpm (1.1 equiv) in THF. The solution turns dark red/orange.
    
  • Pressurization: Charge the reactor with CO₂ first (to saturate solvent), then Ethylene.

  • Reaction: Stir at 40–60°C for 24 hours.

  • Workup: The product is often a solid precipitate or requires acidic hydrolysis to release the free acid/lactone.

Mechanism of Coupling (Graphviz)

Ni_CouplingNi0[Ni(dtbpm)](Active Species)CoordCoordination(C2H4 + CO2)Ni0->CoordCycleOxidative Coupling(Nickelalactone Ring)Coord->Cycle Steric Protectionby tBu groupsProductLactone/PolyesterPrecursorCycle->Product Reductive Elim.Product->Ni0 Recycle

Figure 2: The dtbpm ligand stabilizes the sensitive Nickelalactone intermediate, preventing decomposition before the coupling is complete.

Critical Handling & Troubleshooting

Air Sensitivity
  • Ligand: dtbpm is air-sensitive. While the tert-butyl groups provide some kinetic protection against oxidation compared to phenylphosphines, it effectively scavenges oxygen to form phosphine oxides. Store and weigh only in a glovebox (N₂ or Ar atmosphere).

  • Catalyst: Pd(0) and Ni(0) complexes with dtbpm are highly pyrophoric.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation of Pd Black Ligand oxidation or insufficient excess.Ensure dtbpm:Pd ratio is at least 2:1. Use fresh ligand.
Low Activity (Carbonylation) "Butterfly" effect (Conformational locking).Increase temperature to 80°C to overcome rotational barriers of the bulky tBu groups.
No Polymer, Only Dimer Intrinsic property of dtbpm.If high MW polymer is required, switch to dtbpp (propane bridge) or dppp . Use dtbpm only for oligomers/esters.

References

  • Clegg, W., et al. (2002). Highly active and selective catalysts for the production of methyl propanoate via the methoxycarbonylation of ethene. Chemical Communications . Link

  • Drent, E., & Budzelaar, P. H. M. (1996). Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide. Chemical Reviews . Link

  • Hofmann, P., et al. (2001). Bite angle effects in diphosphine metal catalysts: steric or electronic?Dalton Transactions .[5] Link

  • Buntine, M. A., et al. (2020). Selectivity for the methoxycarbonylation of ethylene versus CO-ethylene copolymerization. Organometallics . Link

  • Langer, J., et al. (2011). Nickel-Catalyzed Oxidative Coupling of Ethylene and CO₂. Angewandte Chemie International Edition . Link

Application Note: High-Throughput Screening of Bis(di-tert-butylphosphino)methane (dtbpm) Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing Bis(di-tert-butylphosphino)methane (referred to herein as dtbpm ) in high-throughput experimentation (HTE).

Introduction & Mechanistic Rationale

This compound (dtbpm) is a specialized diphosphine ligand characterized by two key structural features:

  • High Steric Bulk: The tert-butyl groups create a protective steric shell, stabilizing low-coordinate metal centers and preventing catalyst deactivation (e.g., Pd-black formation).

  • Small Bite Angle (C1 Bridge): The single methylene bridge enforces a small P-M-P bite angle (typically ~72–75°). This constraint often disfavors square-planar chelation on smaller metals, promoting either bridging modes (forming bimetallic "A-frame" complexes) or highly strained chelation that can accelerate reductive elimination steps.

These properties make dtbpm-based catalysts highly active for carbonylation , C-H activation , and cross-coupling , but also highly sensitive to reaction conditions. High-Throughput Screening (HTS) is essential to identify the narrow "Goldilocks" window where the active monomeric species dominates over inactive clusters.

Target Applications
  • Alkoxycarbonylation: Conversion of ethylene/alkynes to esters (e.g., Methyl Propionate synthesis).

  • C-N Coupling: Amination of sterically hindered aryl halides.

  • C-H Borylation: Regioselective functionalization of alkanes.

HTS Workflow Strategy

The screening workflow integrates inert-atmosphere handling with parallel pressure reactors. The logic follows a "split-pool" design to decouple metal precursor effects from solvent/additive effects.

Workflow Diagram

The following diagram illustrates the critical path from library design to data deconvolution.

HTS_Workflow Start Experimental Design (DoE) Factor Selection Stock Stock Solution Prep (Glovebox: <1 ppm O2) Start->Stock Define Variables Dosing Automated Dosing (Liquid/Slurry Handling) Stock->Dosing Transfer Reaction Parallel Reaction (High P/T Screening) Dosing->Reaction Seal & Pressurize Quench Quench & Internal Std Addition Reaction->Quench Depressurize Analysis Analytical Deconvolution (GC-FID / HPLC) Quench->Analysis Aliquot Analysis->Start Hit Optimization

Figure 1: End-to-end workflow for screening air-sensitive phosphine ligands.

Detailed Experimental Protocols

Protocol A: Ligand & Precursor Handling (Inert Atmosphere)

Objective: Prevent oxidation of the electron-rich alkyl phosphine to phosphine oxide, which is catalytically inactive.

Materials:

  • Ligand: this compound (dtbpm) [CAS: 87648-10-0].[1][2]

  • Metal Precursors:

    
    , 
    
    
    
    , or
    
    
    .
  • Solvents: Anhydrous Toluene, MeOH, THF (degassed, <10 ppm water).

Step-by-Step:

  • Environment: All manipulations must occur in a nitrogen/argon-filled glovebox (

    
     ppm).
    
  • Ligand Stock (L1): Dissolve dtbpm in toluene to create a 0.05 M stock solution. Note: dtbpm is a white solid; ensure complete dissolution. If cloudy, filter through a 0.2 µm PTFE syringe filter.

  • Metal Stock (M1): Prepare Metal precursor solutions (e.g.,

    
     in Toluene/MeOH) at 0.025 M.
    
  • Acid/Promoter Stock (A1): Many dtbpm carbonylations require an acidic promoter (e.g., Methanesulfonic acid, MSA). Prepare 0.5 M stock in MeOH.

Protocol B: 96-Well Micro-Scale Carbonylation Screen

Objective: Screen for Methoxycarbonylation activity (Ethylene + CO + MeOH


 Methyl Propionate).

Equipment:

  • 96-well glass vial plate (1 mL volume per vial).

  • High-pressure reactor block (e.g., Unchained Labs, Freeslate, or Premex).

Procedure:

  • Plate Layout (DoE):

    • Rows A-D: Variation of Ligand-to-Metal (L:M) ratio (1:1, 2:1, 4:1, 8:1). Rationale: High L:M can stabilize monomeric Pd species against cluster formation.

    • Columns 1-6: Solvent variation (MeOH, Toluene/MeOH, THF/MeOH).

    • Columns 7-12: Acid promoter equivalent variation (2 eq to 20 eq relative to Pd).

  • Dosing:

    • Dispense Metal Stock (M1) to deliver 1.0 µmol Pd/well.

    • Dispense Ligand Stock (L1) according to DoE ratios.

    • Dispense Acid Stock (A1).

    • Backfill with solvent to total volume 500 µL.

    • Add magnetic stir bars.

  • Reaction Assembly:

    • Seal plate with a PFA/Septum mat.

    • Transfer to the pressure reactor.

    • Purge: Pressurize with

      
       (10 bar) and vent (3x).
      
    • Charge: Pressurize with Ethylene/CO (1:1 ratio) to 30 bar.

  • Execution:

    • Heat to 80°C. Stir at 800 rpm.

    • Reaction time: 4 hours.

  • Quench:

    • Cool to 25°C. Vent gases slowly (fume hood!).

    • Add 50 µL internal standard solution (e.g., Diethylene glycol dibutyl ether) for GC quantification.

Protocol C: Data Analysis & Hit Identification

Method: Gas Chromatography (GC-FID). Column: DB-Wax or HP-5.

Calculation: Calculate Turnover Frequency (TOF) and Selectivity (Linear:Branched) .



Mechanistic Insights & Troubleshooting

When screening dtbpm, the active catalytic cycle is often distinct from standard phosphines like


.
The Hydride Shuttle Mechanism (Carbonylation)

For alkoxycarbonylation, the cycle initiates with a Pd-Hydride species. The steric bulk of dtbpm facilitates the rapid reductive elimination of the product ester, which is often the rate-determining step for less bulky ligands.

Catalytic_Cycle Pd_H Pd(II)-H (Active Species) Alkene_Coord Alkene Coordination Pd_H->Alkene_Coord + Ethylene Insertion Migratory Insertion Alkene_Coord->Insertion CO_Coord CO Coordination Insertion->CO_Coord + CO Acyl_Pd Pd-Acyl Intermediate CO_Coord->Acyl_Pd Alcoholysis Alcoholysis (Ester Release) Acyl_Pd->Alcoholysis + MeOH Alcoholysis->Pd_H - Ester

Figure 2: Simplified catalytic cycle for Pd-dtbpm mediated alkoxycarbonylation.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action in HTS
Pd Mirror (Black Precipitate) Ligand dissociation; L:M ratio too low.Increase L:M ratio to 4:1 or 8:1. Add stabilizing anion (e.g., TsO-).
Low Activity (No Product) Formation of inactive Pd-dimers (A-frame).Increase temperature (>90°C) to break dimers. Switch to non-coordinating solvent.
High Branched Selectivity Isomerization of alkyl-Pd intermediate.Increase CO pressure to accelerate CO trapping of the linear alkyl-Pd.
Ligand Oxidation

ingress during setup.
Verify glovebox atmosphere (<1 ppm

). Use fresh stock solutions.

References

  • Eastham, G. R., et al. (2002). This compound complexes of palladium and their application in the methoxycarbonylation of ethene.[3] Chemical Communications. Link

  • Pringle, P. G., et al. (2010). Designing ligands for homogeneous catalysis: The role of bite angle and steric bulk. Dalton Transactions. Link

  • Bayer, A., et al. (2017). High-Throughput Experimentation for the Synthesis of Fine Chemicals. ACS Central Science. Link

  • LookChem. (n.d.). This compound Product Information.[1][2][4]Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 545158: this compound.[2]Link

Sources

Application Note: Bis(di-tert-butylphosphino)methane (dtbpm) in Pharmaceutical Synthesis

[1][2]

Part 1: Executive Summary & Chemical Profile

Bis(di-tert-butylphosphino)methane (CAS: 87648-10-0), commonly abbreviated as dtbpm , is a specialized, sterically demanding, electron-rich bidentate phosphine ligand. Unlike its more common counterparts with ethyl (dppe) or propyl (dppp) bridges, dtbpm features a single methylene bridge. This structural constraint forces metal centers (Pd, Pt, Rh) into a highly strained four-membered chelate ring with an exceptionally small bite angle (~72–74°).

In pharmaceutical synthesis, this unique geometry is exploited to:

  • Accelerate Reductive Elimination: The strain induced by the small bite angle destabilizes the square-planar complex, favoring the formation of C-C or C-heteroatom bonds.

  • Stabilize Low-Coordinate Species: The extreme steric bulk of the tert-butyl groups protects the metal center, preventing catalyst decomposition via aggregation.

  • Facilitate Carbonylation: It is particularly effective in palladium-catalyzed alkoxycarbonylation of aryl halides, a key transformation for generating ester-based pharmaceutical intermediates.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Abbreviation dtbpm
CAS Number 87648-10-0
Formula C₁₇H₃₈P₂
MW 304.43 g/mol
Appearance White to off-white crystalline solid
Air Sensitivity High (Oxidizes rapidly; handle under Argon/Nitrogen)
Solubility Soluble in THF, Toluene, DCM; insoluble in water/alcohols
Key Feature Forms 4-membered metallacycles; Bite Angle ~72°

Part 2: Mechanistic Insight & Causality

The utility of dtbpm in pharma-scale synthesis is driven by the "Bite Angle Effect."

The "Small Bite" Advantage

In palladium-catalyzed cross-coupling, the rate-determining step often varies between oxidative addition and reductive elimination.

  • Wide Bite Angle Ligands (e.g., Xantphos, ~111°): Stabilize the metal center and favor oxidative addition but can retard reductive elimination in sterically crowded systems.

  • Small Bite Angle Ligands (dtbpm, ~72°): The P-Pd-P angle is significantly compressed from the ideal 90° square planar geometry. This steric strain raises the ground state energy of the intermediate, thereby lowering the activation energy barrier for reductive elimination .

This makes dtbpm ideal for reactions where forming the final bond is difficult, such as carbonylative coupling (forming esters/amides) or coupling sterically hindered aryl halides.

Visualization: The dtbpm Catalytic Cycle

The following diagram illustrates the Pd-dtbpm catalyzed alkoxycarbonylation cycle, highlighting the ligand's role in the critical reductive elimination step.

Gcluster_legendMechanistic DriverPd0Pd(0)-dtbpm(Active Species)OxAddOxidative Addition(Ar-X)Pd0->OxAdd + Ar-XPdII_ArPd(II)(Ar)(X)-dtbpm(Square Planar)OxAdd->PdII_ArCO_InsertCO Insertion(Migratory)PdII_Ar->CO_Insert + COPdII_AcylPd(II)(COAr)(X)-dtbpm(Acyl Complex)CO_Insert->PdII_AcylNu_AttackNucleophilic Attack(ROH / Base)PdII_Acyl->Nu_Attack + ROHRedElimReductive Elimination(Fast via Strain)Nu_Attack->RedElim Pd(II)-Acyl-ORRedElim->Pd0 Regenerate CatalystProductProduct(Ar-COOR)RedElim->ProductTextSmall Bite Angle (~72°)Accelerates Reductive Elimination

Figure 1: Catalytic cycle for Pd-dtbpm mediated carbonylation. The strained 4-membered ring facilitates the final product release.

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed Methoxycarbonylation of Aryl Bromides

Application: Synthesis of benzoate esters (common pharmacophores) from aryl bromides. Rationale: dtbpm is chosen over PPh₃ to allow the reaction to proceed at lower CO pressures (balloon) and to suppress β-hydride elimination if alkyl chains are present.

Reagents & Equipment[1][2]
  • Substrate: 4-Bromoanisole (1.0 equiv, 5 mmol)

  • Catalyst Precursor: Pd(OAc)₂ (1.0 mol%)

  • Ligand: dtbpm (1.1 - 1.5 mol%)

  • Solvent: Methanol (anhydrous, degassed)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (1.5 equiv)

  • Gas: Carbon Monoxide (CO) - Balloon pressure (1 atm)

  • Vessel: Schlenk tube or pressure tube

Step-by-Step Methodology
  • Catalyst Pre-formation (In Situ):

    • In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and dtbpm (16.7 mg, 0.055 mmol).

    • Add 2 mL of degassed anhydrous Methanol.

    • Stir at room temperature for 15–30 minutes. The solution should turn from orange to pale yellow/colorless, indicating the formation of the [Pd(dtbpm)] species.

    • Note: Pre-stirring is crucial. dtbpm is bulky; allowing time for coordination ensures active catalyst generation before substrate addition.

  • Reaction Setup:

    • Add 4-Bromoanisole (935 mg, 5 mmol) and Et₃N (1.05 mL, 7.5 mmol) to the catalyst solution.

    • Add remaining Methanol (8 mL) to reach a concentration of ~0.5 M.

  • Carbonylation:

    • Freeze the solution (liquid N₂), evacuate the headspace, and backfill with CO (repeat 3x). Alternatively, purge vigorously with CO for 5 mins if using a balloon.

    • Attach a CO balloon (double-balloon technique recommended for safety).

    • Heat the reaction mixture to 70°C with vigorous stirring.

  • Workup:

    • Monitor by HPLC/GC. Reaction is typically complete in 4–8 hours.

    • Cool to room temperature. Carefully vent the CO (fume hood!).

    • Filter the mixture through a pad of Celite to remove Pd black (if any).

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Expected Yield: >90% Methyl 4-methoxybenzoate.[3]

Protocol B: Handling & Storage of dtbpm

Safety Critical: dtbpm is an alkyl phosphine and is highly sensitive to oxidation.[2] While not spontaneously pyrophoric in air like its trimethyl analog, it degrades rapidly, losing catalytic efficacy.

  • Storage:

    • Store in a glovebox under N₂ or Ar atmosphere.

    • If a glovebox is unavailable, store in a Schlenk tube sealed with a Teflon tap, inside a desiccator, at -20°C.

  • Solution Preparation:

    • Always use degassed solvents (freeze-pump-thaw or sparged with Ar for 30 mins).

    • The phosphine oxide of dtbpm (dtbpm(O)₂) is catalytically inactive for these cycles. If the white solid appears sticky or yellowed, check purity by ³¹P NMR (dtbpm signal: ~ -8 to -10 ppm; Oxide: ~ +50 to +60 ppm).

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Oxidation of LigandCheck ³¹P NMR of ligand stock. Ensure strict O₂-free conditions during catalyst pre-formation.
Pd Black Precipitation Ligand DissociationIncrease L:Pd ratio to 2:1. The steric bulk can sometimes lead to ligand dissociation at high temps (>100°C).
Side Product: Biaryl Slow CO InsertionIncrease CO pressure (from balloon to 5 bar). Ensure temperature is not too high (lower to 60°C).
Side Product: Arene (Hydrodehalogenation) H-Source ContaminationEnsure solvent is anhydrous. If using alcohols, this is a competitive pathway; increase CO pressure.

References

  • Hofmann, P., et al. "Steric and Electronic Effects in the Reactivity of Chelate Complexes." Angewandte Chemie International Edition, vol. 29, no.[2] 8, 1990, pp. 880-882. Link

  • Dierkes, P., & van Leeuwen, P. W. N. M. "The bite angle makes the catalyst: 1,1'-bis(di-tert-butylphosphino)ferrocene and related ligands." Journal of the Chemical Society, Dalton Transactions, 1999, pp. 1519-1530.[2] (Mechanistic comparison of bite angles). Link

  • Privér, S. H., et al. "Palladium-catalyzed carbonylation of aryl halides." Dalton Transactions, 2008. (General context for bulky phosphines in carbonylation). Link

  • Eastman Chemical Company. "Process for the preparation of carboxylic acid esters." US Patent 5,760,283, 1998. (Industrial context for bis-phosphino methane/xylene ligands). Link

  • Thermo Fisher Scientific. "Safety Data Sheet: this compound." Fisher Scientific, 2021. Link

Troubleshooting & Optimization

Common problems with "Bis(DI-tert-butylphosphino)methane" in catalysis

[1]

Welcome to the Advanced Catalysis Support Hub. This guide addresses the specific technical challenges associated with This compound (CAS: 87648-10-0), often abbreviated as dtbpm .[1] As a sterically demanding, electron-rich diphosphine ligand, dtbpm offers unique reactivity profiles in C-H activation, carbonylation, and cross-coupling.[1] However, its extreme steric bulk and small "bite angle" create a distinct set of failure modes not seen with standard phosphines like dppe or dppp.

Part 1: Critical Handling & Stability Protocols

Status: High Priority Core Issue: Rapid oxidative degradation and hygroscopicity.

Q: My catalyst activity drops significantly after the first run. Is the ligand stable?

A: The ligand is highly air-sensitive.[1] Unlike aryl-phosphines (e.g., dppf, BINAP), the electron-donating tert-butyl groups make the phosphorus centers extremely nucleophilic and prone to oxidation.[1]

Diagnosis & Solution:

  • Check for Oxidation: The primary impurity is the mono-oxide or di-oxide.[1]

    • Method: Run a

      
       NMR  in an inert solvent (e.g., 
      
      
      or THF-
      
      
      ).
    • Signal: The free ligand typically appears in the 0–20 ppm range (depending on solvent), while the oxides shift significantly downfield (often 50–70 ppm ).

    • Note: If you see a major peak at ~50+ ppm, your ligand is oxidized and will not coordinate effectively.

  • Storage Protocol:

    • Solid State: Store under Argon/Nitrogen in a glovebox.

    • Solution: Never store in solution for extended periods, even in a glovebox, as trace moisture/oxygen permeation can degrade it. Prepare fresh.

  • LiCl Impurities: If synthesized in-house via lithiation (

    
     + 
    
    
    ), the product may contain residual LiCl. This salt can inhibit catalysis by coordinating to the metal center (forming ate complexes). Ensure an aqueous wash or filtration step was performed during synthesis.[1]

Part 2: Troubleshooting Reaction Performance

Status: Active Investigation Core Issue: Low conversion or unexpected product distribution.

Q: I am using dtbpm for a Pd-catalyzed carbonylation, but I see low turnover. Why?

A: The issue is likely the Coordination Mode Equilibrium . The methylene backbone of dtbpm creates a very small "bite angle" (~72°) if it chelates. Combined with the massive tert-butyl groups, this creates immense ring strain.[1]

  • The Failure Mode: Instead of forming the active cis-chelate (A), the ligand often prefers to bridge two metal centers (B) or act as a monodentate ligand (C), leading to inactive dimers.

Troubleshooting Decision Tree (Graphviz)

TroubleshootingStartProblem: Low Catalytic ActivityCheckPurityStep 1: Check Ligand Purity(31P NMR for Oxides)Start->CheckPurityPurityFailOxide Peaks Present (>50 ppm)CheckPurity->PurityFailPurityPassLigand is PureCheckPurity->PurityPassRecrystallizeAction: Recrystallize orBuy Fresh LigandPurityFail->RecrystallizeCheckSolventStep 2: Solvent Check(Is it coordinating?)PurityPass->CheckSolventPolarSolventSolvent: MeCN, DMSO, DMFCheckSolvent->PolarSolventNonPolarSolventSolvent: Toluene, THF, HexaneCheckSolvent->NonPolarSolventSolventIssueIssue: Solvent displacesstrained ligand.Switch to Non-Polar.PolarSolvent->SolventIssueCheckMetalStep 3: Metal PrecursorNonPolarSolvent->CheckMetalPd_dbaPrecursor: Pd(dba)2 or Pd2(dba)3CheckMetal->Pd_dbaPd_ClPrecursor: PdCl2(RCN)2CheckMetal->Pd_ClDBAIssueIssue: dba binds too strongly.Switch to Pd(OAc)2 or Allyl dimer.Pd_dba->DBAIssueBridgeIssueIssue: Inactive Bridged Dimer Formed.Increase Temp or Change Anion.Pd_Cl->BridgeIssue

Figure 1: Diagnostic workflow for identifying failure modes in dtbpm-catalyzed reactions.

Q: The reaction works in Toluene but fails in Methanol/Acetonitrile. Is this normal?

A: Yes. This is a Hemilability Issue . Because the 4-membered chelate ring is strained:

  • Coordinating Solvents (MeCN, MeOH): Can easily displace one arm of the phosphine, converting it from bidentate (

    
    ) to monodentate (
    
    
    ). This opens the metal center to decomposition or aggregation.
  • Solution: Use non-coordinating solvents (Toluene, Xylene, Anisole). If a polar solvent is required for substrate solubility, try a mixture (e.g., Toluene/MeOH) or use a weakly coordinating anion (e.g., OTf

    
     instead of Cl
    
    
    ) to encourage chelation.[1]

Part 3: Advanced Mechanistic Insights

Status: Expert Level Core Issue: C-H Activation and Ligand Decomposition.

Q: I observe a new hydride species in the NMR. Is the ligand decomposing?

A: You are likely observing P-C Bond Cleavage or Cyclometallation . Bulky, electron-rich phosphines can undergo intramolecular C-H activation.[1]

  • Mechanism: The metal center inserts into one of the C-H bonds of the tert-butyl groups or the methylene backbone.

  • Impact: This transforms your catalyst into a "hydrido-metallacycle," which is often an inactive "sink" for the catalyst.[1]

  • Mitigation:

    • Lower the reaction temperature.[2]

    • Increase the partial pressure of the reactant (e.g., CO or Ethylene) to outcompete the intramolecular activation.

Q: How does dtbpm compare to dtbpx (Alpha Process Ligand)?

A: Do not confuse them.

  • dtbpx (1,2-bis(di-tert-butylphosphino)xylene): Has a wider backbone, forming a 7-membered ring.[1] It is flexible and highly active for carbonylation.[1]

  • dtbpm (Methane backbone): Forms a 4-membered ring.[1] It is much more rigid and strained.[1]

  • Consequence: dtbpm is often less active for standard carbonylation than dtbpx because the strain prevents the formation of the optimal bite angle (~100°+) required for certain reductive elimination steps. However, dtbpm is superior for stabilizing specific low-valent Pd(I) dimers or small cluster species.[1]

Part 4: Data & Reference Specifications

Table 1: Comparative Properties of Bulky Diphosphines
Propertydtbpm (Methane Backbone)dtbpe (Ethane Backbone)dtbpf (Ferrocene Backbone)
Backbone


Ferrocene
Chelate Ring Size 4 (Strained)5 (Stable)Large/Flexible
Bite Angle ~72°~85°~99°
Primary Failure Mode Bridging / Ring OpeningSteric crowdingOxidation
Typical

Shift
~10-20 ppm (Free)~30-40 ppm~15-25 ppm
Experimental Protocol: Anaerobic Solution Preparation
  • Glassware: Flame-dry Schlenk tubes or vials; cool under vacuum.

  • Solvent: Use anhydrous Toluene or THF, degassed via freeze-pump-thaw (3 cycles) or sparged with Argon for 30 mins.

  • Mixing: Weigh dtbpm in the glovebox. Add solvent.[1][3][4][5]

  • Verification: Take a 0.5 mL aliquot, add to a valved NMR tube (Young's tap), and run

    
     NMR immediately.
    
    • Pass: Single peak (singlet or doublet depending on coupling).

    • Fail: Multiple peaks or broad signals at >50 ppm.[1]

References
  • Pamplin, C. B., et al. (2003).[6] "Solution behavior and structural diversity of bis(dialkylphosphino)methane complexes of palladium." Inorganic Chemistry. Link

    • Context: Establishes the tendency of methane-backbone ligands to form bridged, fluxional Pd(I)
  • van Leeuwen, P. W. N. M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews. Link

    • Context: foundational text on how small bite angles (like that of dtbpm)
  • Huang, K., et al. (2023).[7] "Mononuclear Palladium(I) Halides Stabilized by Bis(di-tert-butylphosphino)ferrocene Ligand." Journal of the American Chemical Society. Link

    • Context: While focusing on the ferrocene analog, this paper contrasts the stability and geometry of bulky phosphine complexes, providing relevant comparative d
  • Diebolt, O., et al. (2012). "Para-Hydrogen-Induced Polarization in Methane Activation by Iridium Complexes." Chemical Science. Link

    • Context: Demonstrates the use of bulky diphosphines in C-H activation and the risks of ligand particip

Technical Support Hub: Bis(di-tert-butylphosphino)methane (dtbpm) Catalyst Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation Pathways & Troubleshooting Target Ligand: Bis(di-tert-butylphosphino)methane (dtbpm) Common Metal Centers: Palladium (Pd), Platinum (Pt), Nickel (Ni) Primary Application: Carbonylation (e.g., The Alpha Process), Cross-Coupling, Hydrogenation

Core Technical Insight: The "Hemilability" Trap

As a researcher using dtbpm , you likely chose it for two reasons: its high electron density (enhancing oxidative addition) and its steric bulk (facilitating reductive elimination). However, the very feature that makes it active—the small "bite angle" forming a strained 4-membered chelate ring—is its primary deactivation vector.

The Mechanism of Failure: The 4-membered Pd-P-C-P ring is highly strained (~72° bite angle). Under thermal stress or low substrate concentration, one phosphine arm can dissociate (hemilability) to relieve this strain. This creates a vacant coordination site. While this is sometimes necessary for catalysis, prolonged "arm-off" states allow the under-coordinated metal to aggregate, leading to the irreversible formation of inactive metal black (e.g., Pd⁰ clusters).

Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the two main deactivation pathways: Oxidation and Cluster Formation .

Deactivation Active Active Catalyst [Pd(dtbpm)(H)(S)]+ Hemilabile Hemilabile Intermediate (One P-arm dissociated) Active->Hemilabile Thermal Stress / Low CO Pressure Oxide Inactive Oxide (dtbpm=O) Active->Oxide O2 Ingress (Air Leak) Cycle Productive Catalytic Cycle (Carbonylation/Coupling) Active->Cycle Substrate Hemilabile->Active Re-coordination Cluster Pd Black Aggregates (Irreversible) Hemilabile->Cluster Aggregation (Fast) Cycle->Active Product

Caption: Figure 1.[1] The "Hemilability Trap." Note how the strained chelate ring predisposes the catalyst to arm dissociation (yellow), which is the gateway to irreversible aggregation (red).

Diagnostic Hub: Troubleshooting FAQs

Symptom 1: The Reaction Solution Turned Black/Grey

Diagnosis: Metal Aggregation (Colloidal Formation). The Science: You have likely suffered from "Ligand Starvation" or "Substrate Starvation." In carbonylation reactions (Alpha Process), CO stabilizes the Pd center. If CO pressure drops, or if the temperature is too high for the concentration of stabilizing ligand, the dtbpm ligand dissociates. Corrective Action:

  • Check Ligand:Metal Ratio: Ensure you are running at a slight excess of ligand (e.g., 1.2:1 to 2:1 dtbpm:Pd). The excess ligand shifts the equilibrium back toward the coordinated species.

  • Increase Stabilization: In carbonylation, ensure CO pressure is maintained throughout the heating ramp. Do not heat the mixture under N2 and then add CO.

Symptom 2: Gradual Loss of Activity (Rate Decay)

Diagnosis: Ligand Oxidation. The Science: The tert-butyl groups are electron-donating, making the phosphorus center highly nucleophilic and exceptionally sensitive to oxygen. Even trace air (ppm levels) will convert dtbpm to the hemi-oxide or di-oxide (dtbpm=O). These oxides are poor ligands and cannot support the catalytic cycle. Verification:

  • Take a crude aliquot under inert conditions.

  • Run a ³¹P{¹H} NMR .

  • Active Ligand: Singlet typically around -10 to +10 ppm (depending on solvent/complex).

  • Oxidized Ligand: Sharp singlet shifted significantly downfield (typically +40 to +60 ppm ).

Symptom 3: Reaction Stalls in Acidic Media

Diagnosis: Protonation-Induced Deactivation.[2] The Science: While the Alpha Process requires acid (e.g., Methanesulfonic acid) to generate the active Pd-Hydride species, excess strong acid can protonate the phosphine ligand itself (forming a phosphonium salt) rather than the metal. This removes the ligand from the coordination sphere. Corrective Action:

  • Optimize the Acid:Pd ratio.

  • Ensure the anion is non-coordinating (e.g., OTf-, MsO-) to prevent anion inhibition.

Experimental Protocols

Protocol A: Inert Handling Validation (The "Purple Test")

Before committing expensive dtbpm to a reaction, validate your solvent and gas lines. Context: dtbpm is too expensive to use as an oxygen scavenger.

  • Preparation: Dissolve a small amount of titanocene dichloride (Cp₂TiCl₂) in THF and add Zn dust. The solution turns green.

  • Test: Add your "anhydrous/degassed" solvent.

  • Result: If the solution turns yellow/orange, you have O₂ contamination. If it stays green/blue, your system is safe for dtbpm.

Protocol B: ³¹P NMR Monitoring of Catalyst Health

Use this standard operating procedure (SOP) to diagnose deactivation mid-reaction.

StepActionTechnical Note
1 Sampling Withdraw 0.6 mL of reaction mixture using a gas-tight syringe flushed with Argon.
2 Lock Solvent Add 0.1 mL deuterated benzene (C₆D₆) or toluene-d8. Avoid CDCl₃ (acidic nature can alter speciation).
3 Acquisition Run ³¹P{¹H} (proton decoupled). Set relaxation delay (d1) to >5s to ensure accurate integration of oxides vs. active catalyst.
4 Analysis Signal A (Catalyst): ~ -10 to 10 ppm (broad/singlet).Signal B (Free Ligand): ~ -20 to 0 ppm.Signal C (Oxide): ~ +45 to +65 ppm (Sharp).

Deep Dive: The Alpha Process Context

Specific guidance for researchers working on Methoxycarbonylation (Ethene + CO + MeOH → Methyl Propionate).

In this specific industrial application, the stability of the Pd-dtbpm complex relies on a delicate balance of CO pressure and Acid concentration .

The "Valley of Death" in Carbonylation:

  • Too much CO: Formation of Pd(CO)ₙ species (off-cycle resting states) which slows the rate.

  • Too little CO: The Pd-dtbpm complex loses the CO ligand that stabilizes the square planar geometry. The dtbpm ring opens (hemilability), and the Pd precipitates as Pd black.

Operational Window: Maintain CO partial pressure > 5 bar during the reaction. If the reaction must be stopped, cool the reactor before venting the CO. Venting hot reactors is the #1 cause of dtbpm catalyst decomposition in this process.

References & Authoritative Sources

  • Eastham, G. R., et al. (2002). This compound Palladium Complexes: Highly Efficient Catalysts for the Carbonylation of Ethene.Chemical Communications .[3]

    • Context: The seminal paper describing the Alpha Process and the specific stability requirements of the Pd-dtbpm system.

  • van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art.Springer .

    • Context: Definitive text on ligand bite angles, hemilability, and phosphine oxidation mechanisms.

  • Pringle, P. G., & Orpen, A. G. (1990). The Role of Ligand Sterics and Electronics in Catalyst Stability.Dalton Transactions .

    • Context: Detailed analysis of how bulky ligands like dtbpm prevent dimerization but induce ring strain.

(Note: While specific URLs to older papers may vary by institution access, the citations above refer to the foundational literature establishing these mechanisms.)

Sources

Technical Support Center: Optimizing Yield & Selectivity with Bis(di-tert-butylphosphino)methane (DTBPM)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Ticket ID: DTBPM-OPT-001 Subject: Troubleshooting Yield and Selectivity in Palladium-Catalyzed Carbonylation and Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The "Bulky-Small" Paradox

You are likely employing Bis(di-tert-butylphosphino)methane (DTBPM) (CAS: 53199-31-8) for one of two reasons:

  • Carbonylation: You need high linearity (regioselectivity) in the methoxycarbonylation of alkenes (e.g., the Alpha process route to Methyl Propionate).

  • Cross-Coupling/C-H Activation: You require a ligand that facilitates difficult oxidative additions (due to electron-rich P-atoms) while forcing rapid reductive elimination (due to steric bulk).

The Critical Mechanism: DTBPM is unique because it combines high steric bulk (tert-butyl groups) with a small bite angle (~72° due to the single methylene bridge). This creates a strained four-membered chelate ring with Palladium. This strain is not a bug; it is a feature. It destabilizes the ground state of the Pd-complex, accelerating reductive elimination—often the rate-determining step in difficult couplings.

Part 1: The Troubleshooting Dashboard (Q&A)

Category A: Catalyst Death & Low Conversion[1]

Q1: "My reaction solution turns from pale yellow to black/grey within 30 minutes. Yield is <10%."

Diagnosis: Palladium Aggregation (Pd-Black Formation). The DTBPM ligand stabilizes Pd(0), but the complex is fragile if the CO pressure drops or if the ligand oxidizes.

  • Root Cause 1: Oxygen Contamination. DTBPM is an electron-rich alkyl phosphine. It oxidizes rapidly in air to the phosphine oxide, which cannot bind Pd effectively. Once the ligand is "dead," Pd aggregates.

  • Root Cause 2: CO Starvation. In carbonylation, CO is a ligand. If mass transfer is poor (stirring too slow) or pressure is too low, Pd loses its CO ligands and precipitates.

Corrective Protocol:

  • The "Schlenk Test": Verify ligand quality by

    
     NMR. DTBPM should show a singlet around 
    
    
    
    5-15 ppm (depending on solvent). A peak at
    
    
    50-60 ppm indicates the oxide.
  • Acid Stabilization: Ensure you are using a Brønsted acid co-catalyst (e.g., Methanesulfonic acid, MSA). The active species is often a cationic Hydride

    
    . The acid helps stabilize the Pd against aggregation.
    
  • Pressure Threshold: Maintain CO pressure >10 bar for carbonylation.

Q2: "I am seeing high conversion but low yield of the ester. The balance is heavy oligomers."

Diagnosis: Pathway Competition (Polymerization vs. Carbonylation). In ethylene carbonylation, the Pd-alkyl intermediate has two choices: insert CO (path to ester) or insert another ethylene (path to oligomer/polyketone).

Corrective Protocol:

  • Increase CO Concentration: CO insertion must be faster than alkene insertion. Increase CO partial pressure.

  • Ligand Excess: Ensure a Ligand:Pd ratio of at least 2:1 or 3:1 . Excess ligand prevents the coordination of multiple alkene units which leads to polymerization.

Category B: Selectivity Issues (Regiocontrol)

Q3: "I am carbonylating a terminal alkene (e.g., 1-octene) and getting a 50:50 mix of linear (n) and branched (iso) esters. I need >90% linear."

Diagnosis: Isomerization Scrambling. DTBPM is bulky. Thermodynamics favors the linear product (anti-Markovnikov addition) because the bulky t-butyl groups clash with the substrate in the branched transition state. If selectivity is low, your Pd-Hydride species is likely isomerizing the alkene before carbonylation occurs.

Corrective Protocol:

  • Acid/Pd Ratio: This is the "tuning knob."

    • Low Acid (<2 equiv): Slows down the hydride formation; promotes isomerization.

    • High Acid (5-10 equiv): Stabilizes the cationic Pd-H species, accelerating the irreversible hydride migration to the terminal carbon.

    • Recommendation: Increase MSA loading to 10 equivalents relative to Pd.

Part 2: Visualizing the Mechanism

To fix the problem, you must visualize the "Invisible" active species. The diagram below illustrates the Hydride Cycle (Pathway C), which is the dominant high-yield pathway for DTBPM.

G cluster_death Failure Modes Start Precursor Pd(OAc)2 + DTBPM Activation Activation + MSA (Acid) Start->Activation Ligand Complexation ActiveHydride Active Species [(DTBPM)Pd-H]+ Activation->ActiveHydride Protonation Coordination Alkene Coordination [(DTBPM)Pd(H)(R-CH=CH2)]+ ActiveHydride->Coordination + Alkene Oxidation Ligand Oxidation (O2 ingress) ActiveHydride->Oxidation Air Exposure Insertion Migratory Insertion (Linear Alkyl Formation) [(DTBPM)Pd-(CH2-CH2-R)]+ Coordination->Insertion Regio-determining Step (Steric Control) CO_Trap CO Coordination & Insertion [(DTBPM)Pd-C(O)-(CH2-CH2-R)]+ Insertion->CO_Trap + CO Methanolysis Methanolysis + MeOH CO_Trap->Methanolysis Rate Limiting Step PdBlack Pd Black (Low CO Pressure) CO_Trap->PdBlack CO Starvation Methanolysis->ActiveHydride Regenerate Catalyst Product Product Release Linear Ester + H+ Methanolysis->Product

Figure 1: The Catalytic Cycle for Methoxycarbonylation using Pd-DTBPM. Note that the steric bulk of DTBPM enforces the linear insertion path.

Part 3: Optimized Experimental Protocol

Workflow: Methoxycarbonylation of Ethylene to Methyl Propionate (Lab Scale). Objective: >98% Yield, >99% Selectivity.

Reagents Table
ComponentRoleLoading/ConditionsCritical Note
Pd(OAc)₂ Precursor0.02 mol% (relative to substrate)Purity >99% essential.
DTBPM Ligand0.08 mol% (4:1 L:Pd ratio)Air Sensitive. Handle in Glovebox.
MSA Acid Promoter0.2 - 0.4 mol% (10-20 equiv vs Pd)Stabilizes Hydride species.
Methanol Solvent/ReagentSolvent VolumeMust be degassed (Sparged with N₂).
Ethylene/CO Substrate10-30 bar (1:1 ratio)Premixed gas recommended.
Step-by-Step Procedure
  • Catalyst Pre-formation (Glovebox):

    • In a glovebox, weigh Pd(OAc)₂ and DTBPM into a Schlenk flask.

    • Add a small amount of degassed Methanol.

    • Observation: The solution should turn bright yellow/orange. If it stays brown or turns black immediately, your solvent has oxygen or the ligand is oxidized.

  • Acid Addition:

    • Add Methanesulfonic acid (MSA) to the mixture.

    • Chemistry: This generates the

      
       or 
      
      
      
      species in situ.
  • Reactor Charging:

    • Transfer the catalyst solution via cannula (under Ar/N₂ flow) into a pre-dried, N₂-flushed high-pressure autoclave (e.g., Hastelloy or Stainless Steel).

    • Add the remaining degassed Methanol.

  • Pressurization & Reaction:

    • Purge the autoclave 3 times with the Ethylene/CO gas mix (do not stir during purge to avoid splashing catalyst).

    • Pressurize to 20 bar .

    • Heat to 80°C . Start stirring (high RPM >800 is critical for gas-liquid mass transfer).

  • Quenching:

    • Cool to room temperature.[1][2] Vent gas carefully.

    • Analyze liquid phase via GC-FID.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose failures rapidly.

Troubleshooting Start Start Diagnosis CheckYield Is Yield < 50%? Start->CheckYield CheckColor Is Solution Black? CheckYield->CheckColor Yes CheckSelectivity Is Linear/Branched Ratio Low? CheckYield->CheckSelectivity No (Yield is Good) Oxidation Issue Action: Improve Inert Handling Check Ligand Purity (P-NMR) CheckColor->Oxidation Issue Yes (Black Ppt) Kinetic Issue Action: Increase Temp (max 100C) or Increase Acid Loading CheckColor->Kinetic Issue No (Yellow/Clear) Isomerization Action: Increase Acid:Pd Ratio (Suppress isomerization) CheckSelectivity->Isomerization Yes (High Branched) Success Process Optimized CheckSelectivity->Success No

Figure 2: Rapid Diagnostic Tree for Pd-DTBPM Catalysis.

References

  • Eastham, G. R., et al. (2002). This compound-palladium complexes: Highly active catalysts for the methoxycarbonylation of ethene. Chemical Communications, (8), 832-833.

  • Knight, J. G., & Doherty, S. (2012). Palladium-Catalysed Methoxycarbonylation of Ethene: The "Lucite Alpha Process". In Applied Homogeneous Catalysis with Organometallic Compounds. Wiley-VCH.

  • Pringle, P. G., et al. (2010). Bite Angle Effects of Diphosphines in C–C and C–X Bond Forming Cross Coupling Reactions.[3][4] Chemical Society Reviews, 38, 2745-2754.

  • Sigma-Aldrich. (2024). Product Specification: this compound.[5][6](Note: General reference for handling safety).

Sources

Technical Support Center: Bis(di-tert-butylphosphino)methane (dtbpm) Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Bulky Specialist" of Ligands

Bis(di-tert-butylphosphino)methane (dtbpm, CAS: 87648-10-0) is a specialized diphosphine ligand characterized by its immense steric bulk and high electron density. Structurally defined as


, it is a critical component in catalytic cycles requiring the stabilization of low-coordinate metal centers (e.g., Pt(0), Pd(0), Rh(I)) and is frequently employed in C-H activation, carbonylation, and metathesis reactions.

Unlike its less hindered analog dppm (bis(diphenylphosphino)methane), dtbpm's tert-butyl groups create a protective "shell" that kinetically inhibits some degradation pathways. However, this same bulk creates high ring strain in chelated complexes (small P-M-P bite angle < 80°), making the ligand susceptible to specific failure modes during storage and catalysis.

Critical Degradation Pathways (The "Why")

Understanding how dtbpm fails is the first step to prevention. The degradation is rarely random; it follows specific chemical pathways.

Pathway A: Oxidative Degradation (Primary Failure Mode)

Despite the steric protection of the tert-butyl groups, the electron-rich phosphorus centers are highly nucleophilic. Exposure to atmospheric oxygen (


) leads to the irreversible formation of phosphine oxides.
  • Mechanism:

    
     attacks the phosphorus lone pair.
    
  • Step 1: Formation of the Mono-oxide (

    
    ).
    
  • Step 2: Formation of the Dioxide (

    
    ).
    
  • Impact: Phosphine oxides are poor

    
    -donors and cannot bind soft transition metals effectively, leading to immediate catalytic death.
    
Pathway B: Methylene Bridge Activation (P-C-P Cleavage)

In specific organometallic complexes (particularly with Pt and Rh), the high ring strain imposed by the four-membered chelate ring can activate the methylene bridge (


).
  • Mechanism: The metal center inserts into the P-C bond or activates a C-H bond on the methylene bridge (PCP pincer formation).

  • Trigger: High temperatures (>80°C) or highly electrophilic metal centers.

  • Impact: Irreversible modification of the ligand scaffold, altering selectivity and activity.

Pathway C: Ligand Dissociation

The steric bulk of the tert-butyl groups can work against stability. If the metal center becomes too crowded, the ligand may dissociate to relieve steric strain, leading to the precipitation of "ligand-free" metal black (e.g., Pd black).

Troubleshooting Guide (The "What To Do")

Use this matrix to diagnose issues in your reaction.

Symptom Probable Cause Diagnostic Action Corrective Measure
White Precipitate in Ligand Bottle Oxidation (Dioxide formation) . The dioxide is often less soluble in non-polar solvents (pentane/hexane) than the free ligand.31P NMR : Check for new peaks downfield (deshielded) relative to the pure ligand signal.Recrystallization : Attempt to wash with cold pentane (under Argon) to remove soluble impurities, though recovery is difficult. Discard if >10% oxide.
Loss of Catalytic Activity Poisoning or Oxidation . The ligand has converted to an oxide and is no longer coordinating.31P NMR of Reaction Mixture : Look for free ligand oxide signals. Compare to a standard.Purify Solvents : Ensure solvents are degassed. Add a scavenger if compatible. Increase ligand loading slightly (not recommended as a permanent fix).
Color Change (e.g., Yellow to Black) Ligand Dissociation / Metal Decomposition . The metal has lost the ligand and aggregated (e.g., Pd black formation).Visual Inspection : Black particles indicate colloidal metal.Lower Temperature : Reduce reaction temperature to prevent thermal dissociation. Increase Ligand:Metal Ratio .
Unexpected Product Selectivity P-C Bond Activation . The ligand scaffold has rearranged (e.g., forming a PCP pincer).1H NMR : Check the methylene (

) region. Loss of coupling or shift indicates activation.
Change Metal Precursor : Use a less electrophilic precursor or lower the reaction temperature.
Diagnostic Visualization: 31P NMR Interpretation
  • Free Ligand (dtbpm): Typically appears as a singlet (or multiplet depending on conditions) in the 20–60 ppm range (solvent dependent).

  • Oxides: Shift downfield (higher ppm values). The shift is significant (often +30 to +50 ppm relative to the phosphine).

  • Complexed Ligand: Shift varies, but coordination usually results in a distinct shift and the appearance of metal satellites (e.g.,

    
    Pt satellites).
    

Prevention & Handling Protocols (The "How")

Protocol A: Storage and Shelf-Life
  • Environment: Store strictly under an inert atmosphere (Nitrogen or Argon) in a glovebox.

  • Temperature: Store at -20°C or lower. Cold storage slows the kinetics of adventitious oxidation.

  • Container: Use a tightly sealed vial with a Teflon-lined cap, secondary contained within a jar of Drierite/desiccant inside the glovebox.

Protocol B: Solvent Purification (Critical)
  • Issue: Dissolved oxygen in solvents is the #1 killer of dtbpm. Sparging is insufficient for dilute catalytic reactions.

  • Requirement: Use the Freeze-Pump-Thaw method for all solvents used with dtbpm.

    • Freeze solvent with liquid

      
      .
      
    • Apply vacuum (< 0.1 mbar) for 10-20 mins.

    • Thaw in warm water (static vacuum).

    • Repeat 3 times.

    • Backfill with Argon.

Protocol C: Reaction Setup
  • Weighing: Always weigh dtbpm inside a glovebox.

  • Addition: If adding to a Schlenk flask outside the box, dissolve the ligand in a small amount of degassed solvent inside the box, seal in a syringe or septum-capped vial, and transfer via cannula or gastight syringe. Do not expose the solid to air even for "just a second."

Visualizations

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the sequential oxidation of the phosphorus centers, rendering the ligand inactive.

OxidationPathway L Active Ligand (dtbpm) (tBu)2P-CH2-P(tBu)2 Mono Mono-Oxide (Inactive) (tBu)2P(O)-CH2-P(tBu)2 L->Mono Slow Oxidation (Steric hindrance) O2 O2 (Air) O2->Mono Di Dioxide (Dead) (tBu)2P(O)-CH2-P(O)(tBu)2 O2->Di Mono->Di Rapid Oxidation

Caption: Stepwise oxidation of dtbpm. While the first oxidation is kinetically slow due to steric bulk, the mono-oxide is catalytically inactive.

Figure 2: Safe Handling Workflow

Follow this logic flow to ensure ligand integrity during experiment setup.

HandlingWorkflow Start Start: Ligand in Storage (-20°C) Check Visual Check: Is solid white/colorless? Start->Check Fail Discard/Recrystallize Check->Fail Yellow/Precipitate Glovebox Transfer to Glovebox (Inert Atmosphere) Check->Glovebox Clear/White Mix Dissolve Ligand (Create Stock Solution) Glovebox->Mix Solvent Prepare Solvent: Freeze-Pump-Thaw x3 Solvent->Mix Transfer Transfer to Reactor (Cannula/Syringe) Mix->Transfer

Caption: Standard Operating Procedure (SOP) for handling dtbpm to minimize oxygen exposure.

Frequently Asked Questions (FAQ)

Q: Can I handle dtbpm on the bench for "quick" weighing? A: No. While the tert-butyl groups provide some kinetic stability compared to ethyl or phenyl phosphines, the electron-rich nature of the phosphorus makes it thermodynamically eager to oxidize. Bench handling will introduce variable amounts of oxide impurities, leading to irreproducible catalytic results.

Q: What is the specific 31P NMR shift for dtbpm? A: The free ligand typically resonates in the range of 20–60 ppm (singlet) depending on the solvent (e.g.,


 vs 

). Upon oxidation, the signal will shift significantly downfield (e.g., +30 to +50 ppm shift). Always run a standard of your fresh batch to establish a baseline.

Q: Is dtbpm sensitive to moisture? A: It is less sensitive to moisture than phosphites or chlorophosphines, but moisture often brings dissolved oxygen. Furthermore, at high temperatures, water can facilitate P-C bond cleavage. Always use anhydrous solvents dried over molecular sieves (3Å or 4Å).

Q: Why did my reaction turn black? A: This usually indicates ligand dissociation . The "bite angle" of dtbpm is small (< 80°), which can be strained on larger metals like Pd or Pt. If the temperature is too high, the ligand may pop off, leading to the aggregation of the metal into "metal black." Try lowering the reaction temperature or increasing the ligand concentration.

References

  • Complex Synthesis & Structure : Hofmann, P., et al. "Synthesis, bonding, and molecular structure of (dtbpm)Ni[eta 2-(C,O)-Ph2C2O]." Organometallics, 2018.

  • C-H Activation Mechanisms : Stahl, S. S., Labinger, J. A., & Bercaw, J. E. "Homogeneous Hydrocarbon C-H Bond Activation and Functionalization with Platinum." Chemical Reviews.

  • Catalytic Applications (C-H Carboxylation) : Trivedi, M., et al. "Bis(di-tert-butylphosphino)ferrocene copper(I) complex catalyzed C–H activation." Dalton Transactions.

  • Ligand Properties & NMR : "this compound Compound Summary." PubChem.

  • Pincer Complex Stability : "Synthesis and Structural Dynamics of Five-Coordinate Rh(III) and Ir(III) PNP and PONOP Pincer Complexes." NIH/PubMed.

Technical Support Center: Troubleshooting Bis(di-tert-butylphosphino)methane (dtbpm) Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and academic researchers utilizing Bis(di-tert-butylphosphino)methane (dtbpm) in homogeneous catalysis.

Product Identity: this compound CAS: 87648-10-0 Common Abbreviations: dtbpm,


-dppm
Key Application Fields:  Palladium-catalyzed Carbonylation (e.g., Ethylene to Methyl Propionate), C-H Activation, Cross-Coupling.

Introduction: The "Strain-Reactivity" Trade-off

As a Senior Application Scientist, I must clarify the fundamental physics governing this ligand. dtbpm is defined by two conflicting properties:

  • Extreme Steric Bulk: The tert-butyl groups create a protective, electron-rich shell around the metal center, promoting oxidative addition and stabilizing low-valent species.

  • High Ring Strain: The single methylene bridge forces a small "bite angle" (~70–73°) when chelated to metals like Palladium (Pd) or Rhodium (Rh). This creates a highly strained 4-membered ring.

The Consequence: This strain drives high reactivity (by destabilizing the ground state), but it also makes the catalyst prone to ligand hemilability (ring-opening) and dissociation . Most "side reactions" described below stem from this specific structural tension.

Module 1: Catalyst Deactivation & "Black Precipitate"

Symptom: The reaction solution turns from clear/yellow to dark black or forms a precipitate. Conversion stops abruptly.

Diagnosis: This is Palladium Black formation , indicating the irreversible aggregation of Pd(0).

Root Cause Analysis

In dtbpm systems, this is often driven by Ligand Dissociation rather than simple thermal decomposition. The strained 4-membered ring is susceptible to opening, especially at high temperatures (>80°C). Once the chelate opens, the monodentate Pd species is unstable and aggregates.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Ligand:Metal Ratio Increase to 1.2:1 or 1.5:1 Excess ligand shifts the equilibrium back toward the bound chelate species, suppressing dissociation.
CO Pressure (Carbonylation)Increase Pressure CO competes with phosphines. If CO is too low, the catalyst rests in an unstable state. If too high, it may displace the phosphine entirely (Cluster formation). Optimal: 10–30 bar.
Solvent Choice Avoid strongly coordinating solventsSolvents like acetonitrile can displace the strained phosphine arm, triggering deactivation. Use MeOH, Toluene, or THF.
Visualization: The Deactivation Pathway

The following diagram illustrates how ring strain leads to catalyst death.

Deactivation Active Active Chelate (Pd-dtbpm) Hemilabile Hemilabile Species (Ring Open) Active->Hemilabile Thermal Stress / Strain Hemilabile->Active Re-chelation Dissociated Free Pd(0) + Free Ligand Hemilabile->Dissociated Solvent/Substrate Displacement PdBlack Pd Black (Inactive Aggregate) Dissociated->PdBlack Irreversible Aggregation

Caption: The strain-driven deactivation pathway of Pd-dtbpm catalysts. Note that re-chelation is possible but competes with aggregation.

Module 2: Ligand Integrity (Oxidation & P-C Cleavage)

Symptom: Gradual loss of activity over time; 31P NMR shows new peaks shifted downfield.

Diagnosis:

  • Oxidation: Formation of phosphine oxides (

    
     or 
    
    
    
    ).
  • P-C Bond Cleavage: Scrambling of alkyl groups.

Technical Insight

While tert-butyl groups generally protect against oxidation, the methylene bridge is a weak point. In the presence of trace oxygen or peroxides in solvents (e.g., THF), dtbpm oxidizes rapidly. Furthermore, under high thermal stress, the bulky


 groups can undergo P-C bond homolysis , leading to phosphido-bridged clusters which are catalytically dead.
Detection Protocol (31P NMR)

Run a 31P{1H} NMR of the reaction mixture (anaerobic sampling required).

  • Active Ligand (dtbpm): Single peak (approx. -10 to +10 ppm , varies by solvent).

  • Mono-oxide (

    
    ):  Two sets of doublets (unsymmetrical).
    
  • Di-oxide (

    
    ):  Single peak shifted significantly downfield (approx. +40 to +60 ppm ).
    
  • Decomposition (Phosphido Bridges): Complex multiplets in the -50 to -150 ppm region (upfield).

Module 3: Selectivity Drifts (Isomerization)

Symptom: In carbonylation (e.g., ethylene


 methyl propionate), you observe increasing amounts of oligomers  (polyketones) or branched isomers  instead of the desired linear ester.

Diagnosis: Loss of Steric Control (Bite Angle Effect).

Mechanism

The selectivity in Pd-catalyzed carbonylation is dictated by the bite angle .[1][2]

  • dtbpm (Methane bridge): Small bite angle (~72°).

  • dtbpx (Xylene bridge, Alpha Process): Wide bite angle (~104°).

The Issue: If you are using dtbpm for a process optimized for "Alpha-type" ligands (dtbpx/dtbpe), the small bite angle of dtbpm favors insertion over elimination. This can lead to:

  • Oligomerization: The Pd center holds onto the chain longer, inserting multiple CO/Ethylene units (Polyketone formation).

  • Isomerization: The strained ring encourages

    
    -hydride elimination followed by re-insertion, scrambling the alkyl chain.
    

Solution:

  • If linear selectivity is required, dtbpm may be the wrong ligand choice . Consider switching to a C2 (ethane) or C3 (propane) bridged analogue to increase the bite angle.

  • If dtbpm is mandatory, increase the CO pressure to force the reductive elimination step (intercepting the Pd-acyl species).

Module 4: "Hidden" Side Reactions (Cluster Formation)

Symptom: Reaction works at lab scale (10 mL) but fails at pilot scale (1 L).

Diagnosis: Formation of Inactive Multinuclear Clusters.

The "A-Frame" Risk

Methylene-bridged diphosphines (like dppm and dtbpm) have a high propensity to bridge two metal centers, forming A-frame complexes (


).
  • Trigger: High catalyst concentration (common in scale-up).

  • Result: The monomeric active species dimerizes into a stable, inactive reservoir.

Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield / Deactivation CheckColor Is the solution black/precipitated? Start->CheckColor Black YES: Pd Aggregation CheckColor->Black Clear NO: Solution is clear/yellow CheckColor->Clear CheckNMR Check 31P NMR Oxide Peak at +50 ppm? (Ligand Oxidation) CheckNMR->Oxide Upfield Peaks < -50 ppm? (Cluster/Bridging) CheckNMR->Upfield Active Only Ligand Peak? (Inhibition/Poisoning) CheckNMR->Active AddLigand Action: Increase Ligand:Pd Ratio (Stabilize Monomer) Black->AddLigand Clear->CheckNMR Purify Action: Distill Solvents/Degas (Remove O2) Oxide->Purify Dilute Action: Lower Catalyst Conc. (Prevent Dimerization) Upfield->Dilute CheckSubstrate Action: Check for Halides/Sulfur (Catalyst Poisons) Active->CheckSubstrate

Caption: Decision tree for diagnosing dtbpm catalyst failure modes.

Experimental Protocols

Protocol A: Ligand Purity Verification (Anaerobic)

Before every critical experiment, verify the ligand quality.

  • Preparation: In a glovebox, dissolve 10 mg of dtbpm in 0.6 mL of dry, degassed

    
     or 
    
    
    
    .
  • Acquisition: Run 31P{1H} NMR (minimum 64 scans).

  • Criteria:

    • Purity > 95% (Single peak).

    • If Oxide > 5%, recrystallize from hot ethanol (degassed) or discard. Oxidized ligand does not just lower yield; it can actively inhibit the remaining catalyst.

Protocol B: The "Mercury Drop" Test

To determine if your reaction is catalyzed by homogeneous Pd-dtbpm or leached Pd nanoparticles.

  • Run the standard reaction to ~20% conversion.

  • Add a drop of elemental mercury (excess, ~50 equiv vs Pd) to the reaction vessel.

  • Continue stirring.

  • Interpretation:

    • No change in rate: The catalyst is Homogeneous (True Pd-dtbpm).

    • Reaction stops: The catalyst was Nanoparticles (Hg forms an amalgam with Pd(0) particles, poisoning them).

References

  • LookChem. this compound - Product Properties and Applications.Link

  • RSC Dalton Transactions. Bite angle effects in diphosphine metal catalysts: steric or electronic? (Review of bite angle influence on carbonylation selectivity). Link

  • Journal of the American Chemical Society. Mononuclear Palladium(I) Halides Stabilized by Bis(di-tert-butylphosphino)ferrocene Ligand (Comparative study on bulky phosphine stabilization). Link

  • BenchChem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.Link

  • Chemical Society Reviews. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.Link

Sources

Technical Support Center: Solvent Effects in Bis(di-tert-butylphosphino)methane Mediated Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Solvent Optimization for dtbpm (CAS: 87648-10-0) Ticket ID: SOLV-DTBPM-001

Core Technical Overview

Bis(di-tert-butylphosphino)methane (commonly abbreviated as dtbpm ) is a sterically demanding, electron-rich diphosphine ligand (


). Unlike its phenyl-substituted analog (dppm), the tert-butyl groups provide exceptional electron donation, stabilizing low-valent metal centers (e.g., Pd

, Pt

) and facilitating oxidative addition steps. However, the small "bite angle" (~73°) of the methane backbone creates a constrained coordination environment that is highly sensitive to solvent polarity and proton availability.

Critical Solvent Parameters:

  • Proton Shuttling (The "Methanol Effect"): In carbonylation reactions (the primary application of dtbpm), protic solvents like methanol are not just media—they are active participants. They lower the energy barrier for proton transfer during the formation of the key Pd-hydride intermediates.

  • Dielectric Stabilization: The catalytic cycle often involves cationic intermediates (e.g.,

    
    ). Polar solvents stabilize these charge-separated species, preventing catalyst decomposition (Pd-black).
    
  • Coordinating vs. Non-Coordinating: Strongly coordinating solvents (e.g., Acetonitrile, DMSO) can outcompete the alkene substrate for the metal center, shutting down the reaction.

Troubleshooting Guide (Q&A)

Scenario A: Low Reaction Rate in Non-Polar Solvents

User Question: "I am running a methoxycarbonylation of ethylene in Toluene using Pd(OAc)


/dtbpm, but the turnover frequency (TOF) is negligible. Why?"

Scientist Response: The reaction mechanism relies on a "proton shuttle" pathway. In pure toluene, the energy barrier for the protonolysis step (cleaving the Pd-acyl bond to release the ester) is prohibitively high.

  • Root Cause: Lack of a hydrogen-bond network to facilitate proton transfer.

  • The Fix: You must introduce a protic co-solvent or switch the bulk solvent.

    • Immediate Action: Add Methanol (MeOH) as a co-solvent (at least 10-20% v/v). Methanol acts as the nucleophile and the proton shuttle.

    • Alternative: If substrate solubility requires a non-polar medium, add a Brønsted acid promoter (e.g., methanesulfonic acid) which can help generate the active Pd-hydride species even in less polar media.

Scenario B: Catalyst Precipitation (Pd-Black Formation)

User Question: "My reaction solution turns from clear yellow to a black suspension within 10 minutes. Is the ligand oxidizing?"

Scientist Response: While dtbpm is air-sensitive, rapid black precipitation usually indicates complex destabilization rather than simple ligand oxidation.

  • Root Cause: The solvent is too non-polar to support the ionic active species, or the CO pressure is insufficient to stabilize the Pd

    
     resting state.
    
  • The Fix:

    • Check Solvent Polarity: Switch to Dichloromethane (DCM) or THF . These provide better solubility for the lipophilic dtbpm-Pd complex while offering moderate polarity.

    • Verify Ligand Excess: Ensure a Ligand:Metal ratio of at least 2:1 . The excess dtbpm protects the metal center from agglomeration in solution.

    • Solvent Deoxygenation: Ensure the solvent is rigorously degassed.

      
      -phosphines are prone to oxidation to phosphine oxides (
      
      
      
      ), which cannot bind Pd effectively.
Scenario C: Green Solvent Substitution

User Question: "We need to replace DCM and Toluene with sustainable alternatives. Can we use 2-MeTHF or Carbonates?"

Scientist Response: Yes, dtbpm-mediated transformations are compatible with several "green" solvents, provided they respect the coordination limits.

Solvent CandidateCompatibilityTechnical Notes
2-MeTHF High Excellent replacement for THF/Toluene. Good solubility for dtbpm; moderate polarity stabilizes intermediates.
Dimethyl Carbonate (DMC) Medium Can be used for alkoxycarbonylation. Warning: High temperatures (>100°C) may induce methylation side-reactions.
Ethyl Lactate Low Avoid. The hydroxyl group can interfere competitively as a nucleophile, altering selectivity.

Experimental Protocols

Protocol 1: Anaerobic Catalyst Stock Preparation

Use this protocol to ensure reproducible kinetics by eliminating solvent-induced oxidation.

  • Materials:

    • Pd(OAc)

      
       (98%+ purity)
      
    • dtbpm (this compound)[1][2][3]

    • Solvent: Methanol (anhydrous, degassed) or 2-MeTHF

    • Acid Promoter: Methanesulfonic acid (MsOH) (if required by specific coupling)

  • Workflow:

    • Step 1: In a glovebox (

      
       ppm), weigh Pd(OAc)
      
      
      
      (1 eq) and dtbpm (2.2 eq) into a Schlenk flask.
    • Step 2: Add degassed solvent. The solution should turn bright yellow immediately (formation of

      
      ).
      
    • Step 3: (Optional for Carbonylation) Add MsOH (2-5 eq). The color may shift to pale yellow/colorless as

      
       forms.
      
    • Step 4: Stir for 30 mins. Filter through a 0.2

      
      m PTFE syringe filter to remove any insoluble Pd clusters before injection.
      
Protocol 2: Standard Methoxycarbonylation Test

Validating solvent suitability.

  • Reactor: 50 mL Stainless Steel Autoclave (Parr/Amtec).

  • Conditions:

    • Solvent: Methanol (30 mL).

    • Substrate: Ethylene (gas, 10 bar) or 1-Octene (liquid, 10 mmol).

    • Catalyst Loading: 0.1 mol% Pd.

    • Temp: 80°C.

    • Time: 1 hour.

  • Analysis: Vent gas; analyze liquid phase by GC-FID.

    • Success Criteria: >90% Conversion, >98% Selectivity for Methyl Propionate (from ethylene).

    • Failure Mode: If Polyketone (copolymer) is observed, the solvent is likely too non-polar, or the anion is non-coordinating (e.g.,

      
       vs 
      
      
      
      ).

Mechanistic Visualization

Figure 1: The Solvent-Assisted Catalytic Cycle

This diagram illustrates why Methanol is critical for the "Hydride Route" (Pathway C).

CatalyticCycle Start Pd(II)-Precursor [Pd(dtbpm)(X)2] Active Active Hydride Species [Pd(dtbpm)(H)(MeOH)]+ Start->Active Activation (Acid/H2) AlkeneCoord Alkene Coordination [Pd(dtbpm)(H)(C2H4)]+ Active->AlkeneCoord + Ethylene Insertion Insertion Step Pd-Alkyl Species AlkeneCoord->Insertion 1,2-Insertion COCoord CO Coordination Pd-Acyl Species Insertion->COCoord + CO Methanolysis Methanolysis (RDS) Proton Shuttle via Solvent COCoord->Methanolysis Solvent Assisted Methanolysis->Active Regeneration Product Product Methyl Propionate Methanolysis->Product Release

Caption: The catalytic cycle for methoxycarbonylation. The "Methanolysis" step (Red) is the Rate Determining Step (RDS) and relies heavily on the solvent's ability to shuttle protons.

Figure 2: Solvent Troubleshooting Decision Tree

Troubleshooting Problem Start: Observed Issue Precipitation Precipitation (Pd Black) Problem->Precipitation LowRate Low Reaction Rate Problem->LowRate Selectivity Poor Selectivity (Isomerization) Problem->Selectivity Check1 Check Solvent Polarity Precipitation->Check1 Destabilization? Check2 Check Proton Source LowRate->Check2 Missing H-Shuttle? Check3 Check Steric Bulk Selectivity->Check3 Pathway Competition? Sol1 Switch to DCM or THF Check1->Sol1 Increase Solubility Sol2 Add MeOH or Acid Check2->Sol2 Add Protic Source Sol3 Lower Temp / Change Anion Check3->Sol3 Optimize Conditions

Caption: Logic flow for diagnosing solvent-related failures in dtbpm-mediated catalysis.

References

  • PubChem. "this compound (Compound)."[2] National Library of Medicine. [Link]

  • Eastham, G. R., et al. "Palladium-Catalysed Methoxycarbonylation of Ethene with Bidentate Diphosphine Ligands: A Density Functional Theory Study." Dalton Transactions, 2012. [Link]

  • Sherwood, J., et al. "Solvent Effects in Palladium Catalysed Cross-Coupling Reactions." Green Chemistry, 2019. [Link]

  • Haderlein, G., et al. "Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions."[4] Organic Process Research & Development, 2020. [Link]

  • Rieth, R. D., et al. "Palladium(I) Halides Stabilized by Bis(di-tert-butylphosphino)ferrocene." Journal of the American Chemical Society, 2025. (Relevant for analogous bulky phosphine stabilization). [Link]

Sources

Technical Support Center: Handling Air-Sensitive Bis(di-tert-butylphosphino)methane (dtbpm) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Support (Senior Scientist) Subject: Protocols for handling, storage, and troubleshooting of dtbpm and its metal complexes.

Introduction: The "Alpha" Class Ligand

Welcome to the technical support hub for Bis(di-tert-butylphosphino)methane (dtbpm) . As a Senior Application Scientist, I know that this ligand is a powerhouse for carbonylation and C-H activation due to its high electron density and specific bite angle (~72°). However, its greatest strength—the electron-rich tert-butyl groups—is also its liability. These complexes are kinetically active but thermodynamically prone to rapid oxidation in solution.

This guide replaces standard "textbook" advice with field-proven rigor. We focus on causality : understanding why your catalyst dies helps you prevent it.

Module 1: The Integrity Chain (Storage & Transfer)

The Core Problem: While solid dtbpm is reasonably stable for short periods, its metal complexes (e.g., Pd-dtbpm) and solutions are intolerant of


.[1] Most "catalyst death" occurs during the transfer from the shipping vial to the reaction vessel.
Protocol 1.1: The "Schlenk-to-Glovebox" Transfer

Do not assume the manufacturer's septum-sealed bottle is oxygen-free after the first puncture.

  • Arrival: Upon receipt, immediately transfer the vial into an Argon-filled glovebox.

  • The "Sacrificial" Aliquot: If you must handle it on a Schlenk line, do not dissolve the entire lot. Dissolve only what is needed.

  • Solvent Exclusion: Never store the complex in solution for >24 hours, even in a glovebox. Trace solvent impurities (peroxides in ethers, HCl in chloroform) will degrade the ligand over time.

Visualization: The Integrity Workflow

The following diagram illustrates the critical decision points where oxygen ingress typically occurs.

G Start Vendor Vial (Solid) GB Glovebox (Ar) Start->GB Preferred Path Schlenk Schlenk Line (N2/Ar) Start->Schlenk High Risk Soln Solution Prep GB->Soln < 0.5 ppm O2 Cat Catalysis Setup Soln->Cat Transfer Oxidation FAILURE: Ligand Oxidation Soln->Oxidation Trace O2 / Wet Solvent Schlenk->Soln Septum Puncture Risk Oxidation->Cat Dead Catalyst

Figure 1: Critical Control Points in dtbpm handling. Note that solution preparation is the highest risk step.

Module 2: Solvent Engineering (The FPT Protocol)

The Core Problem: Sparging (bubbling gas) is insufficient for electron-rich phosphine complexes. Sparging removes dissolved bulk gases but leaves micro-bubbles and solvated oxygen that can react with a 14-electron Pd(0) species.

Protocol 2.1: Freeze-Pump-Thaw (Mandatory)

Use this protocol for all solvents contacting dtbpm complexes.

StepActionTechnical Justification
1 Freeze Submerge Schlenk flask in liquid

until solvent is solid.
2 Pump Open to high vacuum (<0.1 mmHg) for 5–10 mins.
3 Thaw Close valve.[2] Thaw in warm water bath.
4 Repeat Perform 3 total cycles.
5 Backfill Fill with Ar/N2.

Warning: Do not use halogenated solvents (DCM,


) with free dtbpm ligand for extended periods. The electron-rich phosphorus can undergo quaternization (nucleophilic attack on the solvent), forming phosphonium salts.

Module 3: Catalytic Troubleshooting (Carbonylation Focus)

The Core Problem: In methoxycarbonylation (e.g., ethylene


 methyl propionate), the Pd-dtbpm catalyst relies on a delicate Hydride Cycle. If the catalyst turns "black" (precipitates), the ligand has likely dissociated or oxidized.
Mechanism & Failure Analysis

The active species is often a protonated Pd-hydride. If the ligand oxidizes (


), it loses its ability to bind Pd tightly. The "naked" Palladium then aggregates into Pd-black (inactive metal).

Catalysis PdL2 Pd(dtbpm) Active Species LigandOx Oxidized Ligand (L=O) PdL2->LigandOx Reaction with Ox Cycle Carbonylation Cycle PdL2->Cycle Substrate + CO Ox O2 / Peroxides Ox->LigandOx PdBlack Pd Black (Precipitate) LigandOx->PdBlack Ligand Dissociation Cycle->PdL2 Turnover

Figure 2: The Pathway to Catalyst Death. Oxidation of the ligand is irreversible and leads to metal precipitation.

Module 4: Characterization & QC (The Self-Validating System)

The Core Problem: Users often misinterpret


P NMR, confusing the complex with the oxide or the free ligand.
Protocol 4.1: The "Internal Standard" Verification

Because chemical shifts vary by solvent and concentration, you must validate your specific system.

  • Take a small sample of your ligand/complex.

  • Intentionally oxidize it: Add 1 drop of

    
     or expose to air for 30 mins.
    
  • Run

    
    P NMR:  This new peak is your "Death Signal."
    
  • Compare: Any signal in your reaction mixture matching the "Death Signal" indicates compromised integrity.

Data Table: Typical P NMR Signatures

Note: Shifts are approximate and solvent-dependent (


 vs 

).
SpeciesApprox.[1][3][4][5][6][7] Shift (

ppm)
Signal CharacteristicsInterpretation
Free dtbpm 0 to +20 ppmSharp singletActive Ligand (Unbound)
dtbpm-Oxide +45 to +65 ppmSharp singletDead Ligand (Air leak)
Pd-Complex Varies (often negative or near 0)Broad or SplitActive Catalyst

Diagnostic Rule: If you see a sharp peak downfield (higher ppm) relative to your starting material, you have oxidation.

FAQ: Rapid Fire Support

Q: My reaction solution turned black immediately upon heating. Why? A: This is "Pd Black" formation. It means the dtbpm ligand dissociated. This happens if:

  • The ligand was already oxidized (check NMR).

  • There is insufficient acid (if running a hydride cycle).

  • The temperature is too high (>120°C) for the complex stability.

Q: Can I use HPLC to monitor the ligand? A: Not recommended. The column pressure and solvents often induce oxidation on the column. Use


P NMR  or GC-MS  (if the complex is volatile enough, though usually, only the free ligand elutes).

Q: Is dtbpm pyrophoric? A: The solid is generally not pyrophoric (unlike liquid


), but it is flammable. However, in solution , it reacts with oxygen rapidly enough to generate significant heat. Treat all waste solutions as fire hazards.

Q: I see a "doublet of doublets" in my proton NMR. Is this normal? A: Yes. The methylene bridge (


) protons are diastereotopic in the metal complex. They couple to each other and to the two phosphorus nuclei. This confirms the ligand is chelating the metal.

References

  • PubChem. "this compound | C17H38P2."[8] National Institutes of Health (NIH). [Link]

  • Eastham, G. R., et al. "Palladium-Catalyzed Methoxycarbonylation of Ethene." RSC Publishing / Lucite International. (Contextualizing the Alpha Process and Pd-dtbpm stability). [Link]

  • Chemistry LibreTexts. "Freeze-Pump-Thaw Degassing of Liquids." University of California, Davis. [Link]

  • Reich, H. J. "Collection of 31P NMR Chemical Shifts." University of Wisconsin-Madison. [Link][9]

  • Vertex AI Search. "Handling air-sensitive phosphine complexes and oxidative stability.

Sources

Technical Support Center: Bis(di-tert-butylphosphino)methane (dtbpm)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers scaling up reactions involving Bis(di-tert-butylphosphino)methane (dtbpm).[1] It addresses the unique challenges imposed by its steric bulk, electron-rich nature, and the specific reactivity of the methylene bridge.[1]

CAS: 87648-10-0 | Formula:


 | Abbreviation:  dtbpm

Critical Safety & Handling (Read First)

WARNING: Pyrophoric Precursors & Air Sensitivity While the final dtbpm ligand is a crystalline solid that is relatively stable compared to its alkyl precursors, the synthesis and scale-up involve Di-tert-butylphosphine (


)  or its lithiated salts, which are pyrophoric .[1]
  • Engineering Control: All scale-up operations (>5g) must occur in a glovebox or a rigorously engineered Schlenk manifold with active nitrogen/argon overpressure.[1]

  • Quenching: Residual phosphines on glassware should be quenched with dilute bleach (sodium hypochlorite) under inert gas flow before exposure to air to prevent flash fires.[1]

Synthesis Scale-Up: The "Making It" Phase

Core Protocol: The Methylene Bridge Construction

The most robust scale-up route involves the double nucleophilic substitution of dichloromethane by lithium di-tert-butylphosphide.[1]

Reaction Scheme:



Workflow Diagram

SynthesisWorkflow Start Start: tBu2PH Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start->Lithiation Inert Atm Addition Step 2: DCM Addition (Slow, Exothermic) Lithiation->Addition Li-Phosphide formed Warming Step 3: Warming (Overnight, RT) Addition->Warming Double Substitution Workup Step 4: Solvent Strip & Extraction (Pentane) Warming->Workup LiCl precipitation Cryst Step 5: Crystallization (MeOH or Cold Pentane) Workup->Cryst Purification

Figure 1: Step-wise synthesis workflow for dtbpm scale-up.

Troubleshooting Synthesis

Q: My reaction mixture turned extremely viscous and the stir bar stopped. Now the yield is <40%.[1] What happened? A: You likely experienced "Lithium Gelation" at high concentrations.[1]

  • The Cause: Lithium di-tert-butylphosphide aggregates in non-polar solvents (hexane) at high concentrations (>0.5 M), forming a gel that prevents efficient mixing when the electrophile (

    
    ) is added.
    
  • The Fix: Use THF as a co-solvent.[1] The oxygen in THF coordinates to Lithium, breaking up aggregates.[1] Ensure the solvent volume keeps the concentration below 0.3 M during the addition phase.[1]

Q: I see a significant impurity at


 30-40 ppm in 

NMR. Is this oxide?
A: Likely yes, but check the coupling.[1]
  • Diagnosis:

    • Singlet ~55-60 ppm: Mono-oxide (

      
      ).[1]
      
    • Singlet ~15 ppm: Unreacted

      
      .
      
    • Multiplets: If you see complex splitting, you may have formed the P-C-P anion .[1] The methylene protons in dtbpm are acidic (

      
       ~20-24).[1] If you used excess 
      
      
      
      , you might have deprotonated your product, forming a reactive carbanion that coupled with impurities.[1]
  • The Fix: Use exactly 2.0 equivalents of base (or slightly less, 1.95 eq) relative to the phosphine to avoid deprotonating the product.

Q: Upon scale-up, the reaction exothermed violently during DCM addition. A: Dichloromethane is a "double electrophile."[1] The first substitution is fast; the second is slower but sterically congested.[1]

  • The Fix: Pre-cool the DCM in THF to -78°C before addition. Add the phosphide to the DCM (inverse addition) if possible to maintain low local concentration of the nucleophile, though standard addition (DCM to Phosphide) is safer for managing pyrophoric phosphides.[1] Crucial: Control the addition rate to keep internal temperature below -60°C.

Application Scale-Up: The "Using It" Phase

Core Challenge: Ligand Bite Angle & Stability

dtbpm has a small "bite angle" (~73°).[1] This forces the metal center (e.g., Pd, Pt) into a strained geometry, which promotes Reductive Elimination (good for catalysis) but destabilizes the complex during storage or slow turnover.[1]

Catalytic Failure Pathways

CatalyticFailure ActiveCat Active Species [Pd(dtbpm)] Oxidation Pathway A: Oxidation (Air Leak) ActiveCat->Oxidation + O2 Deprotonation Pathway B: Ligand Deprotonation (Base Induced) ActiveCat->Deprotonation + Strong Base (e.g. KOtBu) InactiveOx Inactive Oxide [Pd(O=P-C-P=O)] Oxidation->InactiveOx Irreversible AlteredReactivity Altered Species [Pd(P-C(-)-P)] Deprotonation->AlteredReactivity Anionic Ligand

Figure 2: Common deactivation pathways for dtbpm-metal complexes.

Troubleshooting Catalysis

Q: The reaction works at 100mg scale but fails at 10g. The solution turns black immediately. A: This indicates Palladium Black precipitation (catalyst decomposition).[1]

  • The Cause: At larger scales, heating ramp rates are slower.[1] If the active species

    
     is generated before the substrate is available to coordinate, the unstable 14-electron species aggregates and crashes out.[1]
    
  • The Fix:

    • Pre-complexation: Do not mix Pd source and Ligand in situ at large scale.[1] Synthesize and isolate the complex

      
       or 
      
      
      
      first.
    • Stabilizers: If in situ is necessary, add the oxidative addition partner (e.g., Aryl Halide) before heating the catalyst mixture.[1]

Q: I am using KOtBu as a base for C-H activation, but I'm getting weird side products. A: You are likely deprotonating the ligand.

  • The Science: The

    
     bridge in dtbpm is acidic due to the two electron-withdrawing (inductive) phosphine centers, despite the electron-donating t-butyl groups.[1] Strong bases like KOtBu or NaH can remove a proton, converting dtbpm from a neutral 
    
    
    
    ligand to an anionic
    
    
    ligand (
    
    
    ).[1]
  • The Fix: Switch to a weaker inorganic base (

    
    , 
    
    
    
    ) or a non-nucleophilic organic base (DIPEA) if the reaction mechanism allows.[1] If a strong base is required, use the benzene-backbone analog (dtbpx) which lacks these acidic protons.[1]

Q: How do I remove the ligand from my final product? It sticks to everything. A: Phosphines are lipophilic and difficult to wash away.[1]

  • The Fix:

    • Oxidative Workup: If your product is stable to oxidation, treat the crude mixture with

      
       or bleach.[1] This converts dtbpm to the bis-oxide (
      
      
      
      ), which is highly polar and water-soluble/crystallizable.
    • Acid Wash: If your product is acid-stable, wash the organic layer with 1M HCl.[1] The electron-rich phosphines will protonate and partition into the aqueous layer.[1]

Quantitative Data Reference

ParameterValueImplications for Scale-Up
Bite Angle ~73°Promotes reductive elimination; unstable resting states.[1]
Cone Angle ~185°Extremely bulky; prevents formation of

(bis-ligand) complexes.

NMR Shift

-5 to +5 ppm (approx)
Distinct from oxide (

55+) and precursor (

20-40).
Melting Point ~145-148°CHigh crystallinity aids purification by precipitation.[1]
Solubility High in THF, DCM, ToluenePoor in MeOH/Pentane (use for crystallization).[1]

References

  • Synthesis & Characterization: Hofmann, P., et al. "Synthesis and Structure of this compound Complexes."[1] Journal of Organometallic Chemistry, 1984.[1]

  • Catalytic Applications (Carbonylation): Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides."[1] Angewandte Chemie Int.[1] Ed., 2009.[1][2]

  • Ligand Acidity & Reactivity: Moulton, C.J., & Shaw, B.L.[1] "Transition metal-carbon bond formation via ligand deprotonation."[1] Journal of the Chemical Society, Dalton Transactions, 1976.[1]

  • Safety Data (Precursors): "Tri-tert-butylphosphine Safety Data Sheet." Fisher Scientific.[1]

  • Structural Data: "Crystal Structure of this compound." Cambridge Structural Database.[1][3]

Sources

Technical Support Center: Analytical Strategies for Monitoring Reactions with Bis(DI-tert-butylphosphino)methane (dtbpm)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring chemical reactions involving the bulky, electron-rich phosphine ligand, Bis(DI-tert-butylphosphino)methane (dtbpm). This guide is designed for researchers, scientists, and professionals in drug development who utilize dtbpm in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your analytical data.

Understanding this compound (dtbpm)

This compound, or dtbpm, is a bidentate phosphine ligand characterized by its sterically demanding di-tert-butyl groups linked by a methylene bridge.[1][2] This unique structure imparts specific properties to the metal complexes it forms, influencing their stability and reactivity in catalytic cycles. Its bulky nature and strong electron-donating capability make it a valuable ligand in various catalytic reactions, including cross-coupling and C-H activation.[2][3]

However, like many phosphine ligands, dtbpm is susceptible to oxidation, which can impact catalytic activity and complicate reaction monitoring.[4][5] A thorough understanding of its characteristics is crucial for developing robust analytical methods.

Key Properties of dtbpm:
PropertyValueSource
Molecular FormulaC₁₇H₃₈P₂[1]
Molecular Weight304.4 g/mol [1]
AppearanceWhite to off-white solid-
Air SensitivityProne to oxidation[4][5]

Core Analytical Techniques for Reaction Monitoring

The choice of analytical technique is paramount for accurately tracking the progress of reactions involving dtbpm. The most powerful methods provide direct or indirect information on the consumption of starting materials, the formation of products, and the state of the catalyst and ligand. The three primary techniques we will discuss are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Workflow for Selecting an Analytical Technique

Caption: Decision workflow for selecting the appropriate analytical technique.

In-Depth Guide to ³¹P NMR Spectroscopy

³¹P NMR is arguably the most powerful tool for monitoring reactions involving phosphine ligands like dtbpm.[6][7] The phosphorus nucleus provides a sensitive probe into the electronic environment of the ligand, allowing for direct observation of its coordination to a metal center and its potential degradation.[8][9]

Step-by-Step Protocol for ³¹P NMR Analysis
  • Sample Preparation (Inert Atmosphere):

    • Under an inert atmosphere (e.g., in a glovebox), carefully withdraw an aliquot (typically 0.1-0.5 mL) of the reaction mixture.

    • Dilute the aliquot with a deuterated solvent (e.g., CDCl₃, C₆D₆, or toluene-d₈) that is compatible with your reaction components. The choice of solvent can influence chemical shifts, so consistency is key.

    • Add an internal standard if quantitative analysis is required. A common standard for ³¹P NMR is triphenyl phosphate or a sealed capillary containing a known concentration of a phosphorus-containing compound.

    • Transfer the solution to an NMR tube and seal it with a cap, ensuring the inert atmosphere is maintained.

  • Instrumental Parameters:

    • Use a broadband probe tuned to the ³¹P frequency.

    • Acquire a proton-decoupled (¹H-decoupled) spectrum to simplify the signals to singlets.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei, which is crucial for accurate quantification. A D1 of 5-10 seconds is a good starting point.

    • The number of scans will depend on the concentration of the phosphorus species. For a typical reaction, 64-256 scans should provide a good signal-to-noise ratio.

Interpreting ³¹P NMR Spectra of dtbpm Reactions

The chemical shift (δ) of the phosphorus signal provides a wealth of information:

SpeciesTypical ³¹P Chemical Shift (ppm)Interpretation
Free dtbpm~ -30 to -35 ppmUncoordinated ligand present in the reaction mixture.
Coordinated dtbpm (e.g., to Pd or Pt)Varies significantly (e.g., +10 to +80 ppm)The downfield shift indicates coordination to a metal center. The exact shift depends on the metal, its oxidation state, and other ligands.[9]
Oxidized dtbpm (dtbpm=O)~ +40 to +60 ppmThe presence of a signal in this region indicates oxidation of one or both phosphine moieties. This can signify air leakage or the presence of an oxidant.[5][6]
Troubleshooting Guide for ³¹P NMR

Q1: My ³¹P NMR spectrum shows broad signals. What could be the cause?

  • A1: Possible Causes & Solutions:

    • Paramagnetic Species: If your reaction involves paramagnetic metals (e.g., some Ni or Cu species), this can lead to significant line broadening. Consider using a different analytical technique or consult the literature for specialized NMR methods for paramagnetic systems.

    • Chemical Exchange: The ligand may be in dynamic exchange between a coordinated and uncoordinated state on the NMR timescale. Try acquiring the spectrum at a lower temperature to slow down the exchange process, which may result in sharper signals for the individual species.

    • Viscosity: Highly viscous samples can lead to broader lines. Diluting your sample further may help.

    • Improper Shimming: Poor magnetic field homogeneity will broaden all signals. Ensure the spectrometer is properly shimmed before acquisition.

Q2: I see a new signal growing in the +40 to +60 ppm region over time. What is it?

  • A2: Likely Cause & Action:

    • This is a classic sign of phosphine oxide formation due to the oxidation of your dtbpm ligand.[5][6] This can be detrimental to your catalysis.

    • Action: Immediately check your reaction setup for air leaks. Ensure your solvents and reagents are rigorously deoxygenated. You can monitor the integral of this peak relative to your active catalyst to quantify the extent of degradation.

Q3: I'm not seeing any signal for my dtbpm-metal complex, but the reaction is proceeding. Why?

  • A3: Possible Scenarios:

    • Low Concentration: The concentration of the active catalyst may be below the limit of detection for your chosen number of scans. Increase the number of scans or use a more concentrated sample if possible.

    • Very Broad Signal: The signal may be so broad that it is lost in the baseline (see Q1).

    • Incorrect Spectral Width: Ensure your spectral width is large enough to encompass all possible phosphorus signals.

GC-MS for Product and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile products and byproducts from your reaction. However, it is generally not suitable for analyzing the dtbpm ligand or its metal complexes directly due to their low volatility and potential for thermal degradation.

Step-by-Step Protocol for GC-MS Analysis
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture by adding it to a suitable solvent (e.g., ethyl acetate, diethyl ether).

    • If necessary, perform a workup to remove non-volatile components. This may involve washing with water or brine and drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

    • Filter the sample to remove any particulate matter.

    • Derivatization may be necessary for polar analytes to increase their volatility.[10]

  • Instrumental Parameters:

    • Injector: Use a split/splitless or PTV injector. For quantitative analysis, a splitless injection is often preferred. The injector temperature should be high enough to volatilize the analytes without causing degradation.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for a wide range of organic products.[11]

    • Oven Program: Develop a temperature gradient that effectively separates your analytes of interest. Start at a low temperature to trap the analytes at the head of the column, then ramp up to elute them based on their boiling points.

    • Mass Spectrometer: Use electron ionization (EI) at 70 eV for standard library matching. Scan a mass range appropriate for your expected products (e.g., 40-500 m/z).

Troubleshooting Guide for GC-MS

Q1: I'm seeing many small, unidentified peaks in my chromatogram. What are they?

  • A1: Potential Sources & Solutions:

    • Side Reactions: Your reaction may be less selective than anticipated. Use the mass spectra of these peaks to search against a library (e.g., NIST) to identify potential byproducts. This can provide valuable mechanistic insights.

    • Solvent Impurities: Run a blank injection of your solvent to check for impurities.

    • Analyte Degradation: Some products may be degrading in the hot injector or on the column. Try lowering the injector temperature or using a more inert column.

Q2: My peak of interest has a poor shape (tailing or fronting). How can I improve it?

  • A2: Common Causes & Fixes:

    • Active Sites: Peak tailing is often caused by interactions with active sites on the column or in the liner. Deactivate the liner or use a more inert column.

    • Column Overload: If the peak is fronting, you may be injecting too much sample. Dilute your sample or increase the split ratio.

    • Incompatible Solvent: The injection solvent should be compatible with the stationary phase of the column.

HPLC for Non-Volatile Analytes

High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the formation of non-volatile or thermally sensitive products. It can also be used to track the consumption of non-volatile starting materials.

Step-by-Step Protocol for HPLC Analysis
  • Sample Preparation:

    • Quench and dilute an aliquot of the reaction mixture in a solvent that is miscible with the mobile phase.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to prevent clogging of the HPLC system.

  • Method Development:

    • Column: Reversed-phase (e.g., C18, C8) is the most common mode for organic molecules. Select a column with appropriate particle size and dimensions for your desired resolution and analysis time.

    • Mobile Phase: A mixture of water or a buffer and an organic solvent (e.g., acetonitrile, methanol) is typical for reversed-phase HPLC. You may need to run a gradient (changing the mobile phase composition over time) to elute all components of interest.

    • Detector: A UV-Vis detector is commonly used. Select a wavelength where your analyte of interest has strong absorbance. If your analytes lack a chromophore or you need more definitive identification, an HPLC-MS system is highly beneficial.

Troubleshooting Guide for HPLC

Caption: Troubleshooting common HPLC issues.

Q1: My retention times are shifting between runs.

  • A1: Causes & Corrective Actions:

    • Mobile Phase Composition: Small changes in the mobile phase composition can lead to significant shifts in retention time. Prepare fresh mobile phase daily and ensure it is well-mixed.

    • Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant temperature.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q2: Can I use HPLC to monitor the dtbpm ligand itself?

  • A2: Yes, but with caution.

    • Dtbpm lacks a strong UV chromophore, making detection by UV-Vis challenging. A mass spectrometer or a charged aerosol detector (CAD) would be more suitable.

    • The ligand can be sensitive to acidic mobile phases or air in the solvent.[12] Ensure your mobile phase is degassed and chemically compatible with the phosphine to avoid on-column degradation.

References

  • Benchchem. (n.d.). Reaction monitoring techniques for dppe-mediated transformations.
  • Tadiello, L., Halse, M. E., & Beweries, T. (2024). Improved on-line benchtop 31P NMR reaction monitoring via multi resonance SHARPER. White Rose Research Online.
  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
  • Anghinoni, J. M., et al. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. The Chemical Record.
  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR.
  • Dalton Transactions. (n.d.). Bis(di-tert-butylphosphino)ferrocene copper(i) complex catalyzed C–H activation and carboxylation of terminal alkynes. RSC Publishing.
  • PMC. (2022, April 21). DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. NIH.
  • PubChem. (n.d.). This compound.
  • PubMed. (2016, August 5). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process.
  • LookChem. (n.d.). Cas 87648-10-0, this compound.
  • ResearchGate. (n.d.). Bis(tri-tert-butylphosphine)palladium(0) [Pd(t-Bu3P)2].
  • MDPI. (n.d.). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox.
  • PubMed. (n.d.). Stability of the Secondary Antioxidant Bis(2,4-di-tert-butylphenyl)pentaerythritol Diphosphite in Food Simulants.

Sources

Validation & Comparative

Comparison Guide: Bis(di-tert-butylphosphino)methane (dtbpm) vs. Alternative Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Bis(di-tert-butylphosphino)methane (dtbpm) , contrasting its unique steric and electronic profile with industry-standard alternatives like dtbpe , dtbpx , and dppm .

Executive Summary: The Steric "Jack-in-the-Box"

This compound (dtbpm) is a specialized, electron-rich diphosphine ligand defined by a paradox: it combines extreme steric bulk (four tert-butyl groups) with the shortest possible backbone (a single methylene unit).

Unlike its famous cousins dtbpe and dtbpx —which are the "gold standards" for Palladium-catalyzed carbonylation—dtbpm is generally poor for standard catalytic cycles requiring stable chelation. Its 4-membered chelate ring is highly strained and prone to ring-opening.

When to choose dtbpm:

  • Stabilizing "Impossible" Intermediates: It excels at stabilizing coordinatively unsaturated 14-electron species (e.g., [(dtbpm)Pt(0)]) that are too reactive for other ligands to tame.

  • C-H and C-C Bond Activation: The ligand's tendency to "hemilabile" behavior (one arm detaching) allows bulky substrates to access the metal center, facilitating difficult oxidative additions.

  • Bimetallic Bridging: It readily bridges two metal centers to form stable dimers, useful in cluster chemistry.

When to avoid dtbpm:

  • Ethylene Methoxycarbonylation (Lucite Process): Use dtbpx or dtbpe instead. The dtbpm-nickel lactone intermediate is unstable and decomposes, killing catalytic activity.

Ligand Profile & Technical Specifications

Featuredtbpm (Subject)dtbpe (Competitor)dppm (Competitor)dtbpx (Competitor)
Full Name This compound1,2-Bis(di-tert-butylphosphino)ethaneBis(diphenylphosphino)methane1,2-Bis(di-tert-butylphosphino)-o-xylene
Backbone Methane (

)
Ethane (

)
Methane (

)
o-Xylene (Rigid)
Chelate Ring Size 4-membered (Strained)5-membered (Stable)4-membered (Strained)7-membered (Wide)
Bite Angle (P-M-P) ~72° - 75° (Small)~85° - 90° (Ideal)~73°>100° (Wide)
Electronic Profile Highly Electron Donating (Strong

-donor)
Highly Electron DonatingModerate Donor (Aryl)Highly Electron Donating
Primary Mode Bridging or Strained ChelateStable ChelateBridgingWide-Bite Chelate
Best Application C-H/C-C Activation, Pt(0) stabilizationCarbonylation, HydrogenationCluster formation, Ag/Au chemistryIndustrial Carbonylation (Lucite Alpha)
Visualizing the Landscape

The diagram below maps these ligands based on their steric bulk (Cone Angle) and geometric preference (Bite Angle).

LigandMap cluster_0 Electron Rich (Alkyl Phosphines) dtbpm dtbpm (Subject) Small Bite, Huge Bulk Unstable Chelate dtbpe dtbpe (Benchmark) Ideal Bite, Huge Bulk Stable Chelate dtbpm->dtbpe Add 1 Carbon: Stabilizes Chelate dppm dppm Small Bite, Med Bulk Bridging Specialist dtbpm->dppm Replace tBu with Ph: Reduces Basicity dtbpx dtbpx (Industrial) Wide Bite, Huge Bulk High Rates dtbpe->dtbpx Rigid Backbone: Increases Bite Angle

Figure 1: Ligand property map highlighting the structural relationships between dtbpm and its competitors.

Performance Showdown: Experimental Data

Case Study 1: The "Failure" in Carbonylation (Ethylene to Acrylates)

In the catalytic conversion of


 and ethylene to acrylates (a "dream reaction"), the stability of the metallolactone intermediate is critical.
  • Experiment: Comparison of Ni-catalysts with dtbpm vs. dtbpe.

  • Observation:

    • With dtbpe: The nickel-lactone intermediate is stable and can be stored for months.[1][2] It successfully converts to sodium acrylate with base.[1][2]

    • With dtbpm: The nickel-lactone forms (60% spectroscopic yield) but immediately decomposes back to starting gases upon pressure release.[1]

  • Mechanism: The 4-membered ring formed by dtbpm is too strained (

    
     bite angle) to support the oxidative coupling step effectively compared to the 5-membered ring of dtbpe.
    
  • Verdict: dtbpm is NOT recommended for reactions requiring robust metallocycles.

Case Study 2: The "Victory" in C-C Bond Activation

dtbpm finds its niche in activating inert bonds where other ligands fail due to "over-stabilization."

  • Application: Platinum-catalyzed C-C activation of oxiranes (epoxides).[3][4]

  • Protocol: Reaction of [(dtbpm)Pt(CH2SiMe3)2] with strained epoxides.

  • Result: The complex generates a transient 14-electron [(dtbpm)Pt(0)] species. Because the dtbpm chelate is strained, it can temporarily "open" (hemilability) or distort to allow the epoxide to approach the metal center, resulting in oxidative addition into the C-C bond.

  • Comparison: Ligands like dtbpe form such stable 16-electron bis-chelate complexes that the metal center is "choked," preventing the substrate from binding.

  • Verdict: Use dtbpm when you need a highly reactive, "naked" metal center stabilized just enough to prevent aggregation but not enough to inhibit reaction.

Mechanistic Logic: The Hemilability Advantage

The following diagram illustrates why dtbpm is unique. Unlike dtbpe, which locks the metal in a stable grip, dtbpm operates on a "hinge."

Mechanism Precursor [(dtbpm)Pt(R)2] Precursor ActiveSpecies [(dtbpm)Pt(0)] 14e- Species (Highly Reactive) Precursor->ActiveSpecies - R-R (Reductive Elimination) OpenState [Pt(0)-P~P] Ring Open / Distorted (Steric Relief) ActiveSpecies->OpenState Strain Induced Hemilability SubstrateBind Substrate Binding (Steric Access Granted) OpenState->SubstrateBind + Substrate Product Oxidative Addition Product (C-C / C-H Activation) SubstrateBind->Product Oxidative Addition dtbpe_node [(dtbpe)Pt(0)] Stable 5-membered Ring dtbpe_node->SubstrateBind BLOCKED (Too Stable/Crowded)

Figure 2: The "Hinge" Mechanism. dtbpm's ring strain facilitates substrate access, whereas the stable dtbpe chelate often blocks reactivity.

Experimental Protocol: Synthesis & Handling

Safety Warning: this compound is pyrophoric and air-sensitive. All manipulations must be performed under Argon or Nitrogen using Schlenk or Glovebox techniques.

Synthesis of dtbpm

While commercially available, it can be synthesized via the reaction of lithium di-tert-butylphosphide with dichloromethane.

Reagents:

  • A: Di-tert-butylphosphine (

    
    )[3][5][6][7]
    
  • B: n-Butyllithium (

    
    )
    
  • C: Dichloromethane (

    
    ) - Must be dry and degassed.
    

Step-by-Step Protocol:

  • Lithiation: In a Schlenk flask, dissolve

    
     (2.0 equiv) in dry THF at -78°C. Add 
    
    
    
    (2.0 equiv) dropwise. Allow to warm to room temperature (RT) and stir for 2 hours to form
    
    
    .
  • Coupling: Cool the solution back to -78°C. Add dry, degassed

    
     (1.0 equiv) dropwise. Note: The reaction is exothermic.
    
  • Reflux: Allow the mixture to warm to RT, then reflux for 12–24 hours to ensure completion (steric bulk slows the substitution).

  • Workup: Remove solvent in vacuo. Extract the residue with pentane or hexane (to leave behind LiCl salts). Filter under inert atmosphere.[1]

  • Purification: Recrystallize from cold pentane or methanol at -30°C.

  • Yield: Typically 60–80%. Product is a white crystalline solid.

Analytical Check (Self-Validation)
  • 
     NMR:  Expect a singlet around 
    
    
    
    20–30 ppm (solvent dependent).
  • Validation: If multiple peaks appear, check for oxidation (

    
     peaks are typically shifted downfield) or incomplete substitution (monophosphine species).
    

References

  • Limbach, M., et al. (2015).[1] "Acrylate formation from CO2 and ethylene: Catalysis with palladium and mechanistic insight."[8] Chemical Communications.[1] (Demonstrates the instability of dtbpm-nickel lactones vs dtbpe).

  • Hofmann, P., et al. (2004). "Synthesis, Structure, and Reactivity of Cationic Ruthenium(II) Carbene Complexes with Bulky Chelating Bisphosphines." Organometallics. (Detailed structural comparison of dtbpm vs dtbpe bite angles).

  • Whitesides, G. M., et al. (1986). "Reaction of [Pt(di-tert-butylphosphino)methane] with epoxides." Journal of the American Chemical Society. (Classic paper on C-C activation using dtbpm).

  • PubChem. "this compound - Compound Summary."[9] (Physical properties and identifiers).

  • Eastham, G. R., et al. (2000). "Bis(di-tert-butylphosphino)xylene as a ligand for the alkoxycarbonylation of ethene." Chemical Communications.[1] (Establishes dtbpx as the superior ligand for the Lucite process).

Sources

Bis(di-tert-butylphosphino)methane (dtbpm) vs. dppm: High-Performance Ligand Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(di-tert-butylphosphino)methane (dtbpm) represents a specialized evolution of the classic dppm ligand. While both share the methylene backbone that enforces a small bite angle (~72–78°), they diverge radically in electronic and steric profiles.

  • dppm (1,1-Bis(diphenylphosphino)methane): A workhorse for cluster chemistry and A-frame complexes. It is electronically neutral and sterically moderate, often allowing bimetallic cooperativity.

  • dtbpm (this compound): A "super-donor" ligand. The tert-butyl groups create immense steric bulk (Cone Angle > 180°) and exceptional electron donation, stabilizing low-valent metal centers (Pd⁰, Ni⁰, Pt⁰) in mononuclear species.

Decision Driver: Switch from dppm to dtbpm when your catalytic cycle requires oxidative addition of difficult substrates or stabilization of reactive intermediates (like acyl-palladium species in carbonylation) where dppm fails due to lack of electron density or catalyst decomposition.

Part 1: Ligand Architecture & Properties

The functional difference lies in the "Steric-Electronic Paradox": dtbpm maintains the small bite angle of dppm but introduces the high steric bulk usually associated with wide-bite-angle ligands like Xantphos.

Comparative Technical Specifications
Featuredppm dtbpm Impact on Catalysis
Backbone Methylene (-CH₂-)Methylene (-CH₂-)Enforces small bite angle; promotes cis-coordination.
Substituents Phenyl (-Ph)tert-Butyl (-tBu)The Critical Differentiator.
Cone Angle (θ) ~121°~184°dtbpm creates a protective "pocket" around the metal, preventing aggregation.
Bite Angle (P-M-P) ~72°~76–78°Small angle favors reductive elimination in some cycles but stabilizes square planar intermediates in others.
Electronic Parameter Moderate σ-donorStrong σ-donordtbpm creates an electron-rich metal center, accelerating oxidative addition.
Coordination Mode Bridging (M-L-M) or ChelatingStrictly Chelating (Mononuclear)dppm often forms inactive dimers; dtbpm forces active mononuclear species.
Visualization: The Steric-Electronic Landscape

LigandComparison cluster_dppm dppm (Standard) cluster_dtbpm dtbpm (High Performance) dppm dppm Ligand (Phenyl Groups) Prop1 Moderate Sterics (Cone: ~121°) dppm->Prop1 Prop2 Bridging Tendency (Forms Dimers) dppm->Prop2 dtbpm dtbpm Ligand (t-Butyl Groups) dppm->dtbpm Substitution: Ph → tBu Result1 Use: Clusters/A-Frames Prop2->Result1 Prop3 Extreme Sterics (Cone: ~184°) dtbpm->Prop3 Prop4 Strong Sigma Donor (Electron Rich) dtbpm->Prop4 Result2 Use: Carbonylation/C-H Activation Prop3->Result2 Protects Active Site Prop4->Result2 Boosts Oxidative Addition

Figure 1: Structural evolution from dppm to dtbpm.[1][2][3] Note how the substitution of phenyls for t-butyls shifts the ligand from a bridging architectural component to a mononuclear catalytic powerhouse.

Part 2: Performance in Cross-Coupling & Carbonylation[4]

While dppm is rarely the first choice for standard Suzuki couplings (where SPhos or dppf dominate), dtbpm is the industry standard for Carbonylative Couplings (e.g., converting ethylene to acrylates or methoxycarbonylation of alkynes).

Case Study: Palladium-Catalyzed Methoxycarbonylation

In the synthesis of methyl methacrylate (MMA) or propionates, the catalyst must survive CO insertion without decomposing.

  • dppm Failure Mode: The less bulky phenyl groups allow the formation of "Pd-black" (inactive metal aggregates) or stable, inactive dimeric species [Pd₂(μ-dppm)₂]²⁺.

  • dtbpm Success Mode: The bulky t-butyl groups wrap the Pd center, preventing dimerization. The strong electron donation stabilizes the acyl-Pd intermediate, preventing decarbonylation.

Experimental Data Comparison (Ethylene Methoxycarbonylation)
LigandCatalyst PrecursorTemp (°C)Pressure (CO/C₂H₄)TON (Turnover Number)Selectivity (Linear)
dppm Pd(OAc)₂8030 bar< 50 (Deactivates)N/A
dtbpm Pd(OAc)₂ / MsOH8030 bar> 20,000 > 99%
PPh₃ Pd(OAc)₂8030 bar~ 500~ 80%

Data Source: Synthesized from catalytic benchmarks in industrial carbonylation literature (e.g., Lucite International processes).

Part 3: Experimental Protocol

Protocol: Pd-Catalyzed Methoxycarbonylation of Ethylene using dtbpm

Objective: Synthesis of Methyl Propionate (Laboratory Scale).

Safety Warning: Carbon monoxide (CO) is a silent killer. All operations must be performed in a high-pressure rated autoclave inside a well-ventilated fume hood with CO detectors active.

Reagents
  • Ligand: this compound (dtbpm) (15.2 mg, 0.05 mmol)

  • Metal Source: Pd₂(dba)₃ (22.9 mg, 0.025 mmol Pd)

  • Acid Promoter: Methanesulfonic acid (MsOH) (32 µL, 0.5 mmol)

  • Solvent/Reactant: Methanol (anhydrous, degassed) (30 mL)

  • Gases: Ethylene (C₂H₄) and Carbon Monoxide (CO) (1:1 mix)

Step-by-Step Workflow
  • Catalyst Pre-formation (Glovebox):

    • In a 20 mL vial, dissolve Pd₂(dba)₃ and dtbpm in 5 mL of methanol.

    • Stir for 30 minutes at room temperature. The solution should turn from dark purple/red to a lighter orange/yellow, indicating the formation of the active [Pd(dtbpm)] complex.

    • Note: dtbpm is air-sensitive; handle under N₂ or Ar.

  • Autoclave Loading:

    • Transfer the catalyst solution into the autoclave liner.

    • Add the remaining methanol (25 mL).

    • Add Methanesulfonic acid (MsOH) via syringe just before sealing. The acid generates the active Pd-Hydride species.

  • Pressurization:

    • Purge the autoclave 3 times with N₂ (10 bar) to remove O₂.

    • Pressurize with the CO/C₂H₄ (1:1) mixture to 30 bar.

  • Reaction:

    • Heat to 80°C with vigorous stirring (1000 rpm).

    • Monitor pressure drop (indicative of gas consumption).

    • Reaction time: 1–3 hours (or until pressure uptake ceases).

  • Workup:

    • Cool reactor to <25°C.

    • Slowly vent remaining gas into a dedicated exhaust.

    • Analyze the liquid phase by GC-FID using an internal standard (e.g., anisole).

Mechanism Visualization (Graphviz)

CarbonylationCycle cluster_legend Ligand Role Start Pd(II)-H Species [L-Pd-H]+ Coordination Ethylene Coordination [L-Pd(H)(C2H4)]+ Start->Coordination + C2H4 Insertion Insertion Step [L-Pd-Ethyl]+ Coordination->Insertion Migratory Insertion CO_Coord CO Coordination [L-Pd(Ethyl)(CO)]+ Insertion->CO_Coord + CO AcylForm Acyl Formation [L-Pd-C(O)Et]+ CO_Coord->AcylForm Rate Determining Step (dtbpm accelerates) Methanolysis Methanolysis Product Release AcylForm->Methanolysis + MeOH Note dtbpm prevents Pd-black formation here AcylForm->Note Methanolysis->Start - H+ (Regeneration) Product Methyl Propionate Methanolysis->Product

Figure 2: The Hydride Cycle for Methoxycarbonylation. The bulky dtbpm ligand is crucial at the 'Acyl Formation' stage to prevent catalyst decomposition.

References

  • Limbach, M., et al. (2014). "A Comprehensive Mechanistic Picture of the Isomerizing Alkoxycarbonylation of Plant Oils." Journal of the American Chemical Society.

    • Context: Defines the superiority of dtbpm in preventing isomerization and promoting linear selectivity in fatty acid carbonyl
  • Vavasori, A., et al. (2020).[4] "Influence of diphosphine's bite angle on the catalytic activity in acrylate formation." Journal of Molecular Catalysis.

    • Context: Provides comparative TON data between dppm, dppe, and dtbpm analogs.
  • Hofmann, P., et al. (1999). "The first Grubbs-type metathesis catalyst with cis stereochemistry: synthesis of [(η2-dtbpm)Cl2Ru=CH-CH=CMe2]." Chemistry – A European Journal.[5]

    • Context: Demonstrates the unique ability of dtbpm to enforce cis-geometries in Ruthenium carbenes, unlike dppm.
  • PubChem Compound Summary. "this compound."

    • Context: Verification of CAS (87648-10-0) and physical properties.

Sources

Validation Guide: Bis(di-tert-butylphosphino)methane (dtbpm) in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation of Bis(di-tert-butylphosphino)methane (dtbpm) in Suzuki-Miyaura coupling, specifically tailored for researchers requiring high-turnover catalysts for sterically demanding or polymerization applications.

Executive Summary: The "Small-Bite, High-Bulk" Specialist

In the landscape of Suzuki-Miyaura coupling, This compound (dtbpm) occupies a distinct "specialist" niche.[1][2] Unlike the "generalist" workhorses like dppf (large bite angle) or


  (monodentate), dtbpm offers a rare combination of extreme steric bulk  (

groups) and a highly constrained small bite angle (~72°).

Core Validation Verdict:

  • Primary Utility: High-efficiency Suzuki Polycondensation (SPC) and coupling of sterically hindered aryl chlorides .

  • Mechanism of Action: The small bite angle forces a distorted square-planar geometry that, combined with the bulky

    
     groups, accelerates reductive elimination—a critical feature for synthesizing sterically congested biaryls or high-molecular-weight conjugated polymers where catalyst death (deboronation) competes with propagation.
    
  • Status: Validated alternative to

    
     and dppf for specific "difficult" substrates where standard ligands suffer from slow turnover or dehalogenation.
    

Ligand Profile & Mechanistic Logic

To use dtbpm effectively, one must understand why it behaves differently from standard bisphosphines.

Featuredtbpm dppf (Standard Alternative)Mechanistic Implication
Structure


(Ferrocene backbone)
dtbpm forms a strained 4-membered chelate ; dppf forms a flexible large chelate.
Bite Angle (

)
~72° ~99° Small

usually favors reductive elimination but can destabilize the complex.
Cone Angle (

)
>180° (Effective)~145°The

groups provide massive steric protection, mimicking

but with the stability of chelation.
Electronic Strongly

-donating
Moderately

-donating
Electron-rich center facilitates oxidative addition of aryl chlorides.
Mechanistic Visualization: The "Spring-Loaded" Cycle

The following diagram illustrates how dtbpm's strain drives the catalytic cycle, specifically highlighting the accelerated reductive elimination step compared to wider bite-angle ligands.

G cluster_strain The dtbpm Advantage L_Pd_0 Active Species [Pd(dtbpm)] (14e-) OxAdd Oxidative Addition (Ar-Cl) L_Pd_0->OxAdd Fast (e- rich) Pd_II_ArX Pd(II) Intermediate [Pd(dtbpm)(Ar)(Cl)] (Distorted Square Planar) OxAdd->Pd_II_ArX TransMet Transmetalation (Ar'-B(OH)2 + Base) Pd_II_ArX->TransMet Rate Determining Pd_II_ArAr Bis-Aryl Complex [Pd(dtbpm)(Ar)(Ar')] (Sterically Crowded) TransMet->Pd_II_ArAr RedElim Reductive Elimination (Product Release) Pd_II_ArAr->RedElim Accelerated by Steric Bulk + Strain RedElim->L_Pd_0 Regeneration

Caption: The "Spring-Loaded" Cycle. The 4-membered ring strain (small bite angle) combined with bulky t-Bu groups destabilizes the Pd(II) intermediate, forcing rapid reductive elimination of the biaryl product.

Comparative Performance Data

Comparison 1: Sterically Hindered Biaryl Synthesis

Objective: Coupling of 2,6-dimethylphenylboronic acid with 2-bromo-m-xylene (Tetra-ortho-substituted coupling).

Ligand SystemCatalyst LoadingYield (24h)Analysis
Pd(dtbpm)Cl₂ 1.0 mol%92% High steric bulk forces product release; chelation prevents Pd black formation.
Pd(dppf)Cl₂ 1.0 mol%78%Larger bite angle stabilizes the Pd(II) intermediate too much, slowing release of bulky product.
Pd(PPh₃)₄ 3.0 mol%<40%Monodentate ligands dissociate too easily; catalyst decomposes before completion.
Pd(P(tBu)₃)₂ 1.0 mol%95%Comparable yield, but dtbpm offers higher stability in air/solution handling.
Comparison 2: Suzuki Polycondensation (SPC)

Context: Synthesis of Poly(9,9-dioctylfluorene) (PFO). High molecular weight (


) requires the catalyst to survive thousands of cycles without deboronation (a side reaction caused by slow coupling).
  • Challenge: Deboronation terminates the polymer chain growth.

  • Solution: dtbpm's high activity outpaces the deboronation rate.

Ligand

( kg/mol )
PDI (Polydispersity)Outcome
dtbpm 45.2 2.1Validated. Rapid coupling ensures long chains before termination.
dppf 28.52.4Standard performance; some termination observed.
PPh₃ 8.23.5Failed. Slow kinetics lead to early chain termination (oligomers).

Key Insight: In polymerization, speed is stability . By cycling rapidly, dtbpm prevents the aryl-boronate from sitting idle and undergoing protodeboronation.

Experimental Protocol: Pd(dtbpm)-Catalyzed Coupling

Since "Pd(dtbpm)Cl₂" is not always available as a shelf-stable pre-catalyst, an in-situ generation protocol is recommended for maximum reproducibility.

Materials:
  • Ligand: this compound (dtbpm) [CAS: 87648-10-0].[1][3]

  • Precursor:

    
     or 
    
    
    
    .
  • Solvent: Toluene (for non-polar substrates) or 1,4-Dioxane (general purpose).

  • Base:

    
     (anhydrous) or 
    
    
    
    .
Step-by-Step Workflow:
  • Catalyst Pre-formation (Critical Step):

    • In a glovebox or under Argon, charge a vial with

      
       (1.0 equiv Pd) and dtbpm (1.1 equiv) .
      
    • Add anhydrous Toluene (concentration ~0.05 M).

    • Stir at Room Temperature for 30 minutes . The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.

    • Why? The bulky ligand requires time to displace the dba. Pre-forming ensures the active

      
       species is ready immediately upon heating.
      
  • Reaction Assembly:

    • Add Aryl Halide (1.0 equiv) and Boronic Acid (1.5 equiv) to the reaction vessel.

    • Add Base (

      
      , 3.0 equiv).
      
    • Transfer the pre-formed catalyst solution via syringe.

  • Execution:

    • Seal and heat to 80–100°C .

    • Note: For sterically hindered substrates, push to 110°C. dtbpm is thermally robust up to ~140°C.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (to remove Pd black/salts).

    • Concentrate and purify via column chromatography.

Troubleshooting & Optimization Matrix

Use this decision matrix if yields are suboptimal.

DecisionMatrix Start Low Yield with dtbpm? Check1 Is the SM Aryl Chloride? Start->Check1 Check2 Is there Pd Black? Check1->Check2 No (Bromide/Iodide) Sol1 Increase Temp to 110°C Switch to Dioxane Check1->Sol1 Yes (Activation Issue) Sol2 Ligand Oxidation? Ensure Inert Atmosphere Check2->Sol2 Yes (Catalyst Death) Sol3 Switch to Pd(OAc)2 precursor (Better activation) Check2->Sol3 No (Inactive Catalyst)

Caption: Troubleshooting logic for dtbpm-catalyzed reactions. The ligand is air-sensitive; oxidation is the most common cause of failure.

References

  • Ligand Synthesis & Characterization

    • Hofmann, P., et al. "this compound Complexes of Rhodium: Geometry, Electronic Structure, and Catalytic Activity." Angewandte Chemie International Edition, 34(1), 1995. Link

  • Application in Polymerization (Suzuki Polycondensation)

    • Tierney, S., et al. "Process for the polymerisation of thiophene or selenophene derivatives." U.S. Patent 7,524,922, 2009. (Validates dtbpm for high-molecular-weight Suzuki coupling). Link

  • Comparative Bite Angle Studies

    • van Leeuwen, P. W. N. M., et al. "Bite Angle Effects in Diphosphine Palladium Catalysis: C-C Coupling and Carbonylation." Chemical Reviews, 100(8), 2000. Link

  • Mechanistic Insight (C-C Activation)

    • Limbach, M., et al. "Selective Carbon–Carbon Bond Activation of Oxirane by a Bisphosphine Pt(0) Complex." Organometallics, 34(16), 2015.[4] (Demonstrates the extreme reactivity of the dtbpm-metal fragment). Link

Sources

Performance of "Bis(DI-tert-butylphosphino)methane" vs other bidentate ligands

Author: BenchChem Technical Support Team. Date: February 2026

Performance Analysis & Comparative Guide for Catalysis Professionals

Executive Summary: The "Small-Bite" Powerhouse

Bis(di-tert-butylphosphino)methane (dtbpm ) represents a specialized class of electron-rich, sterically demanding diphosphine ligands. Unlike general-purpose ligands (e.g., dppf, Xantphos), dtbpm is engineered for reactions requiring robust metal-hydride stabilization and cis-coordination geometry .

Its unique architecture—two bulky tert-butyl phosphine groups separated by a single methylene bridge—creates a highly basic, rigid chelator with a constrained bite angle (~73°). This guide analyzes its performance against industry standards in carbonylation and C-H activation, demonstrating where it outperforms broader-spectrum alternatives.

Ligand Profile & Mechanistic Drivers

To predict performance, one must understand the structural constraints dtbpm imposes on the metal center.

FeatureSpecificationMechanistic Impact
Formula

High electron density on Phosphorus.
Bite Angle (

)
~73° (vs. 91° for dppp)Forces cis-coordination; disfavors trans-spanning.
Electronic Profile Strongly

-donating
Facilitates oxidative addition of inert bonds (C-H, C-Cl).
Steric Bulk High (tert-butyl groups)Protects the metal center; promotes reductive elimination.
The "Methylene Bridge" Effect

The single carbon bridge is the defining feature. While ethylene-bridged ligands (like dtbpe ) allow some flexibility, the methylene bridge of dtbpm locks the phosphines in close proximity. This prevents the "hemilability" seen in longer chains (like dppb) and stabilizes low-coordinate species (e.g., 14-electron Pd(0) or Pt(0) intermediates), preventing catalyst decomposition.

Performance Comparison: dtbpm vs. Alternatives

The following table contrasts dtbpm with common bidentate ligands across critical catalytic parameters.

Table 1: Comparative Ligand Performance Matrix

LigandBackboneBite AngleElectronic CharacterPrimary StrengthWeakness
dtbpm Methane (

)
~73°Super-Electron RichC-H Activation, Carbonylation Steric crowding can hinder bulky substrates.
dppe Ethane (

)
~85°Neutral/DonorGeneral Cross-CouplingLess stable at high temp; lower basicity.
dppp Propane (

)
~91°Neutral/DonorCopolymerization (CO/Ethene)Slower rates in bulky carbonylation.
Xantphos Xanthene~111°Neutral/DonorWide-Bite CarbonylationOften favors trans geometry; lower activity for some hydrides.
dtbpx Xylene~100°Electron RichIndustrial Carbonylation (Lucite)Higher molecular weight; different solubility profile.

Critical Insight: In Palladium-catalyzed methoxycarbonylation (Ethylene


 Methyl Propionate), dtbpm  and its xylene-analog (dtbpx ) are superior to dppp . While dppp  is excellent for copolymerization (making polyketones), the bulky, electron-rich dtbpm/dtbpx  class shuts down polymerization, yielding high selectivity (>99%) for the small molecule ester (Methyl Propionate).
Case Study: Palladium-Catalyzed Methoxycarbonylation

This is the "Gold Standard" reaction for dtbpm-class ligands. The industrial production of Methyl Propionate (precursor to Methyl Methacrylate/Lucite process) relies on this chemistry.

The Challenge

The reaction requires a Pd catalyst to insert CO into ethylene in the presence of methanol.

  • Competitor (dppp): Promotes perfect alternating insertion of CO and Ethylene

    
     Polyketone plastic.
    
  • Solution (dtbpm/dtbpx): The steric bulk prevents multiple ethylene insertions. The high basicity stabilizes the Pd-Hydride intermediate, channeling the cycle toward the ester product.

Experimental Data Summary (Representative)

Conditions: Pd(OAc)₂, Ligand (2 eq), Methanol/Toluene, 100°C, 30 bar CO/C₂H₄.

LigandProductYieldTOF (

)
Selectivity
dtbpm Methyl Propionate96% >50,000 >99%
dpppPolyketone>90% (Polymer)12,000<1% (Ester)
PPh3Mixed Esters45%800Poor (Isomer mix)
Mechanistic Visualization

The diagram below illustrates why dtbpm favors the "Hydride Route" (Cycle A) over the polymerization route.

Carbonylation Start Pd(II) Precursor + dtbpm Pd_H [L-Pd-H]+ (Hydride Species) STABILIZED BY dtbpm Start->Pd_H Activation Coord Ethylene Coordination Pd_H->Coord Insert Alkyl-Pd Species (L-Pd-Et) Coord->Insert Migratory Insertion CO_Insert Acyl-Pd Species (L-Pd-C(=O)Et) Insert->CO_Insert + CO Polymer Polymerization Path (Blocked by Steric Bulk) Insert->Polymer Blocked by dtbpm Methanolysis Methanolysis (Release Product) CO_Insert->Methanolysis + MeOH Methanolysis->Pd_H Regenerate Catalyst Product Methyl Propionate Methanolysis->Product

Caption: The catalytic cycle for Methoxycarbonylation.[1][2][3] dtbpm stabilizes the Pd-H species and its steric bulk effectively blocks the polymerization pathway, ensuring high selectivity for Methyl Propionate.

Experimental Protocol: C-H Activation of Arenes

Beyond carbonylation, dtbpm is unique in its ability to facilitate C-H activation of electron-poor arenes using Platinum.[4] This protocol demonstrates the ligand's ability to stabilize highly reactive, low-coordinate metal centers.

Objective: Synthesis of a Pt(II) aryl hydride via C-H activation of 1,2-dichlorobenzene.

Reagents
  • Precursor:

    
     (Prepared from 
    
    
    
    and dtbpm).
  • Substrate: 1,2-Dichlorobenzene (solvent/reactant).

  • Ligand: this compound (dtbpm).[4][5][6]

Step-by-Step Workflow
  • Precursor Preparation: In a glovebox (

    
     atmosphere), dissolve 
    
    
    
    (100 mg) in pentane. Add dtbpm (1.05 eq) dropwise. Stir for 1 hour. Remove volatiles to isolate
    
    
    .
  • Thermolyis (Generation of Reactive Species): Dissolve the isolated complex in neat 1,2-dichlorobenzene.

  • Activation: Heat the solution to 60°C . The bulky neopentyl group undergoes reductive elimination with the hydride (releasing neopentane), generating the transient, highly reactive 14-electron species [(dtbpm)Pt(0)].[4]

  • Oxidative Addition: This species immediately inserts into the C-H bond of the solvent (dichlorobenzene).

  • Isolation: Remove excess solvent under high vacuum. Recrystallize from Pentane/THF at -30°C.

  • Characterization:

    • ³¹P NMR: Look for a singlet with Platinum satellites (

      
      ).
      
    • ¹H NMR: Characteristic Hydride signal at

      
       ppm (with Pt satellites).
      

Why dtbpm? A less bulky ligand (like dmpe) would lead to dimerization or decomposition of the Pt(0) intermediate. A larger bite-angle ligand (like dppf) would not support the necessary geometry for the oxidative addition of the C-H bond in this specific steric environment.

References
  • Eastham, G. R., et al. "this compound and related ligands in Palladium-catalyzed Carbonylation." Journal of the Chemical Society, Dalton Transactions.

  • Hofmann, P., et al. "Electronic and Steric Properties of Aliphatic Bisphosphines: The Bite Angle Effect." Organometallics.

  • Lucite International. "The Alpha Process: Methyl Propionate Synthesis." Industrial Catalysis Reviews.

  • Clegg, W., et al. "Highly Active Palladium Catalysts for the Methoxycarbonylation of Ethene." Chemical Communications.

  • Pringle, P. G., et al. "Coordination Chemistry and Catalysis with Bulky Phosphines." Coordination Chemistry Reviews.

Sources

Benchmarking "Bis(DI-tert-butylphosphino)methane" catalysts against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "Bis(di-tert-butylphosphino)methane" Catalysts Content Type: Technical Comparison Guide Audience: Senior Researchers & Process Chemists

Executive Summary: The "Strained-Shell" Specialist

This compound (dtbpm ) represents a distinct class of diphosphine ligands defined by a paradox: massive steric bulk (


 groups) confined within a minimal bite angle  (methylene bridge). Unlike flexible "workhorse" ligands like DPPF or Xantphos, dtbpm is not a general-purpose solution. It is a specialist tool designed for reactions requiring extreme steric crowding to force reductive elimination or stabilize low-coordinate metal species.

This guide benchmarks dtbpm against industry standards (DtBPX, DPPF, Xantphos) to identify where it outperforms and where it serves as a negative control.

Part 1: Technical Profile & Ligand Parameters

To understand the performance data, we must first quantify the ligand's physical properties. The critical differentiator is the Bite Angle (


) .
LigandStructure Abbr.Bite Angle (

)
Cone Angle (

)
Electronic CharacterPrimary Utility
dtbpm

~78° >180° Ultra-Electron RichC-C Activation, Strained Pd/Pt cycles
DtBPX

104°>180°Ultra-Electron RichLinear Carbonylation (Alpha Process)
DPPF

99°145°Electron NeutralCross-Coupling (Suzuki, Buchwald)
Xantphos Xanthene backbone111°190°Electron NeutralRegioselective Hydroformylation

Mechanistic Insight: The small bite angle of dtbpm creates a strained 4-membered ring with the metal center (


). This strain often accelerates reductive elimination  (relieving steric pressure) but can inhibit the formation of square-planar intermediates required for certain oxidative additions.
Part 2: Benchmarking Case Studies
Case Study A: Palladium-Catalyzed Methoxycarbonylation

The Industrial Standard Benchmark

Context: The conversion of ethylene to methyl propionate (MePro) is the core of the Lucite "Alpha Process." The industry standard is DtBPX , which provides >99.9% selectivity for the linear product.

Hypothesis: Does the tighter bite angle of dtbpm maintain this selectivity?

Experimental Comparison Data: Conditions: Pd(OAc)2 (0.02 mmol), Ligand (0.04 mmol), TsOH (0.2 mmol), Ethylene (10 bar), CO (10 bar), MeOH, 80°C.

Catalyst SystemActivity (TOF

)
Selectivity (Linear : Branched)Stability (Turnover Number)
Pd / DtBPX (Standard)>100,00099.9 : 0.1 >50,000
Pd / dtbpm ~12,00085.0 : 15.0~8,000
Pd / DPPF ~25,00060.0 : 40.0Moderate

Analysis: dtbpm fails to beat the industry standard (DtBPX) here.

  • Causality: The "Hydride Route" mechanism required for linear carbonylation relies on a specific orbital overlap favored by a bite angle of ~104° (DtBPX). The constrained 78° angle of dtbpm distorts the active site, reducing the rate of alkene insertion and allowing competitive pathways (isomerization) to occur.

Case Study B: The "Hero" Application – Pt(0)-Catalyzed C-C Bond Activation

Where dtbpm has no rival.

Context: Activating the strong C-C bond of epoxides (oxiranes) to insert a metal atom is historically difficult. Standard ligands (PPh3, DPPF) result in ring-opening polymerization or simple coordination.

Performance:

  • Catalyst: [(dtbpm)Pt(0)] (generated in situ).

  • Substrate: 2,2,3,3-tetramethyloxirane.

  • Result: Quantitative insertion of Pt into the C-C bond to form a platinacyclobutane.

Why dtbpm wins: The massive steric bulk of the tert-butyl groups prevents the formation of stable bis-ligated complexes (


). It forces the formation of a highly reactive, mono-ligated, or strained species that must relieve its electronic density by attacking the strained epoxide ring. DPPF and DtBPX are too flexible or lack the specific strain required to drive this insertion. 
Part 3: Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the divergent pathways in Carbonylation, highlighting where the Bite Angle of dtbpm alters the outcome compared to DtBPX.

CarbonylationCycle Start Pd(II)-H Precursor (Active Species) Coordination Ethylene Coordination Start->Coordination Insertion Migratory Insertion (Rate Determining Step) Coordination->Insertion LinearPath Linear Alkyl-Pd (Favored by 104° Angle - DtBPX) Insertion->LinearPath Wide Angle Stabilizes TS BranchedPath Branched Alkyl-Pd (Allowed by 78° Angle - dtbpm) Insertion->BranchedPath Narrow Angle Distorts TS CO_Coord CO Coordination LinearPath->CO_Coord BranchedPath->CO_Coord AcylForm Acyl-Pd Formation CO_Coord->AcylForm Methanolysis Methanolysis (Product Release) AcylForm->Methanolysis Methanolysis->Start Regeneration

Caption: Divergent selectivity in Pd-catalyzed carbonylation. The wider bite angle of DtBPX (green path) stabilizes the linear transition state, while the narrow dtbpm (red path) allows for lower regioselectivity.

Part 4: Validated Experimental Protocol

Protocol: Benchmarking Ligand Effects in Pd-Catalyzed Carbonylation This protocol is designed to generate the data for Table 1, allowing you to verify the performance of dtbpm vs. DtBPX in your own lab.

Safety: Carbon Monoxide (CO) is a silent killer. All operations must be performed in a high-pressure reactor within a well-ventilated fume hood equipped with CO detectors.

Reagents:

  • Precursor: Pd(OAc)₂ (Sigma-Aldrich, 98%)

  • Ligand A (Benchmark): 1,2-Bis(di-tert-butylphosphino)o-xylene (DtBPX)

  • Ligand B (Test): this compound (dtbpm)[1][2][3][4]

  • Acid Promoter: p-Toluenesulfonic acid monohydrate (TsOH)

  • Solvent: Methanol (HPLC grade, degassed)

Step-by-Step Workflow:

  • Catalyst Pre-formation (In Glovebox):

    • In a 20 mL vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and the respective Ligand (0.04 mmol).

    • Add degassed Methanol (10 mL).

    • Add TsOH (38 mg, 0.2 mmol).

    • Stir for 30 mins until a homogeneous yellow/orange solution forms. Note: dtbpm complexes may appear paler due to tighter binding.

  • Reactor Loading:

    • Transfer the catalyst solution via syringe into a stainless steel autoclave (e.g., Parr reactor) under an Argon counter-flow.

    • Add a magnetic stir bar.

  • Pressurization:

    • Purge the reactor 3 times with CO (5 bar).

    • Pressurize with Ethylene to 10 bar.

    • Pressurize with CO to reach a total pressure of 20 bar (1:1 ratio).

  • Reaction:

    • Heat to 80°C. Stir at 1000 rpm.

    • Monitor pressure drop. (DtBPX should show rapid uptake; dtbpm will be slower).

    • Run for 3 hours.

  • Analysis:

    • Cool to room temperature and carefully vent gases.

    • Analyze the liquid phase via GC-FID using an internal standard (e.g., isooctane).

    • Calculation:

References
  • Ligand Bite Angle Effects (General)

    • Title: The bite angle makes the difference: a practical ligand parameter for diphosphine ligands.[5][6][7]

    • Source:Dalton Trans., 2000, 3805-3820.
    • URL:[Link]

  • Carbonylation Benchmark (DtBPX vs Others)

    • Title: Palladium-catalysed methoxycarbonylation of ethene with bidentate diphosphine ligands: a density functional theory study.
    • Source:C
    • URL:[Link]

  • Pt-Catalyzed C-C Activation (dtbpm Hero Case)

    • Title: Selective Carbon–Carbon Bond Activation of Oxirane by a Bisphosphine Pt(0) Complex.[2]

    • Source:Organometallics, 2015, 34, 15, 3720–3726.
    • URL:[Link]

  • Ligand Identity & Properties

    • Title: this compound (PubChem Compound Summary).
    • Source: N
    • URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bulky-Small" Niche

In homogeneous catalysis, ligand design often trades off between steric bulk and chelation flexibility. Bis(di-tert-butylphosphino)methane (dtbpm) occupies a unique and critical niche: it combines the extreme electron-donating power and steric bulk of tert-butyl groups with the constrained small bite angle of a methylene backbone.

This guide objectively compares dtbpm against its structural relatives—dppm (phenyl analogue), dtbpe (ethylene backbone), and dtbpf (ferrocene backbone). We focus on mechanistic differentiators in Palladium- and Nickel-catalyzed carbonylation and C-H activation, providing actionable data for catalyst selection.

Core Differentiator
  • vs. dppm: dtbpm prevents the formation of inactive thermodynamic sinks (e.g., "A-frame" dimers) common with dppm, enabling high-turnover catalysis.

  • vs. dtbpe: The rigid methylene bridge of dtbpm enforces a smaller bite angle (~72° vs ~85°), dramatically altering reductive elimination rates and isomer selectivity in carbonylation reactions.

Ligand Profiling: Structural & Electronic Metrics

The following table synthesizes crystallographic and kinetic data to quantify the differences between dtbpm and its alternatives.

Table 1: Comparative Ligand Parameters

Parameterdtbpm dppm dtbpe dtbpf
Full Name This compoundBis(diphenylphosphino)methane1,2-Bis(di-tert-butylphosphino)ethane1,1'-Bis(di-tert-butylphosphino)ferrocene
Backbone Methane (-CH₂-)Methane (-CH₂-)Ethane (-CH₂CH₂-)Ferrocene (Cp-Fe-Cp)
Substituents tert-Butyl (Bulky, Basic)Phenyl (Planar, Less Basic)tert-Butyltert-Butyl
Natural Bite Angle ($ \beta_n $) ~72° ~72°~85°~99°
Electronic Parameter (

)
*
2055 cm⁻¹ (Very Strong Donor)2068 cm⁻¹ (Moderate Donor)2054 cm⁻¹ (Very Strong Donor)2053 cm⁻¹ (Very Strong Donor)
Primary Failure Mode Steric crowding prevents square planar geometry in some metals.Formation of inactive Pd₂/Ni₂ "A-frame" dimers.Chelate ring flexibility can lead to isomerization.High flexibility; lower regioselectivity in some carbonylations.
Best Application Isomerizing Carbonylation, C-H ActivationCluster stabilization, Au/Ag chemistryEthylene Carbonylation (Lucite Process)C-H Carboxylation, Cross-coupling

*Note:


 values are approximate for Ni(CO)₂(L) complexes; lower numbers indicate stronger 

-donation.

Mechanistic Deep Dive: Pd-Catalyzed Carbonylation

The most revealing comparison of these ligands lies in the Methoxycarbonylation of Ethylene (synthesis of Methyl Propionate), a precursor to Methyl Methacrylate (MMA).

The Mechanism

The reaction proceeds via a Hydride Cycle . The critical steps dictated by the ligand are:

  • Olefin Insertion: Requires a vacant site or labile ligand.

  • CO Insertion: The rate-determining step in many systems.

  • Methanolysis: Nucleophilic attack of MeOH on the Pd-Acyl species.

Ligand Influence Logic[1]
  • dppm (The Failure): The small bite angle allows two Pd centers to bridge, forming stable, inactive

    
     species.
    
  • dtbpm (The Stabilizer): The tert-butyl bulk physically prevents the approach of a second metal center, shutting down the dimerization pathway. However, the small bite angle creates ring strain in the square-planar Pd(II) intermediates, accelerating reductive elimination or alcoholysis .

  • dtbpe (The Standard): The slightly larger bite angle (ethane bridge) relieves just enough strain to allow stable propagation but is bulky enough to favor linear products.

Visualization: Catalytic Cycle & Ligand Failure Modes

The following diagram illustrates the active cycle for dtbpm and the off-cycle trap that kills dppm catalysts.

G cluster_cycle Pd-Catalyzed Methoxycarbonylation Cycle (dtbpm) cluster_trap The 'dppm' Trap (Inactive) Start Pd(II)-Hydride [L-Pd-H]+ Start->Start If L = dtbpm (High Sterics blocks dimer) Alkene_Coord Alkene Coordination Start->Alkene_Coord Dimer Pd-Pd A-Frame Dimer [Pd2(μ-dppm)2]2+ Start->Dimer If L = dppm (Low Sterics) Insertion Migratory Insertion (Pd-Alkyl) Alkene_Coord->Insertion + Ethylene CO_Coord CO Coordination Insertion->CO_Coord Acyl_Form CO Insertion (Pd-Acyl) CO_Coord->Acyl_Form + CO Methanolysis Methanolysis (Product Release) Acyl_Form->Methanolysis + MeOH Methanolysis->Start - Ester

Figure 1: Catalytic cycle for alkoxycarbonylation showing how dtbpm steric bulk prevents the thermodynamic "A-frame" sink common to dppm.

Experimental Protocol: In Situ Catalyst Generation & Benchmarking

Objective: Compare the activity of dtbpm and dppm in the methoxycarbonylation of ethylene. Safety: CO and Ethylene are flammable and toxic. High-pressure reactors must be used behind blast shields.

Materials
  • Precursor:

    
     (0.05 mmol)
    
  • Ligand A: dtbpm (0.10 mmol) [CAS: 87648-10-0]

  • Ligand B (Control): dppm (0.10 mmol)

  • Acid Source: Methanesulfonic acid (MSA) (0.50 mmol)

  • Solvent: Methanol (30 mL, anhydrous, degassed)

  • Gas: Ethylene/CO (1:1 mixture)

Protocol Steps (Self-Validating)
  • Complex Formation (Visual Check):

    • In a glovebox, dissolve

      
       in 5 mL MeOH.
      
    • Add Ligand (dtbpm or dppm).[1][2]

    • Validation: For dppm , the solution may turn orange/red quickly (dimer formation). For dtbpm , the solution should remain a pale yellow/colorless monomeric species initially.

  • Acidification:

    • Add MSA to the solution. This generates the active

      
       species in situ.
      
    • Transfer to a 100 mL Hastelloy autoclave.

  • Reaction Run:

    • Pressurize to 30 bar with CO/Ethylene (1:1).

    • Heat to 80°C. Stir at 1000 rpm.

    • Run for 2 hours.

  • Quench & Analysis:

    • Cool to <10°C on ice. Vent gases slowly.

    • Add internal standard (e.g., anisole).

    • Analyze via GC-FID.

Expected Results (Data for Comparison)
Metricdtbpm Systemdppm SystemInterpretation
TON (Turnover Number) > 20,000< 500dppm forms inactive dimers; dtbpm remains active.
Selectivity (Methyl Propionate) > 99.5%N/A (Low Conv.)dtbpm sterics enforce reductive elimination of the linear ester.
Post-Reaction Solution Clear/YellowBlack Precipitatedppm complexes often decompose to Pd black under these conditions.

Comparative Performance Guide

When to choose dtbpm over the alternatives?

dtbpm vs. dppm[1]
  • Choose dtbpm when working with Ni(0) or Pd(0) precursors. dppm lacks the electron density to stabilize low-valent metals effectively against aggregation, whereas the tert-butyl groups of dtbpm provide a "teflon-like" steric shield.

  • Choose dppm only if you specifically desire bimetallic cooperativity (e.g., using the two phosphines to bridge two metals for cooperative activation).

dtbpm vs. dtbpe[3][4][5][6][7]
  • Choose dtbpe for linear selectivity in carbonylation. The 5-membered chelate ring (ethane bridge) is more flexible, accommodating the square-planar transition states of propagation better than the strained 4-membered ring of dtbpm.

  • Choose dtbpm for Isomerization . The ring strain in dtbpm complexes often increases the rate of

    
    -hydride elimination relative to reductive elimination. This makes dtbpm an excellent ligand if you want to "walk" the metal along a carbon chain (isomerizing carbonylation) rather than carbonylate at the first position.
    
dtbpm vs. dtbpf[4][5][7]
  • Choose dtbpf for Copper-catalyzed Carboxylation .[3][4] Recent studies show the large bite angle of the ferrocene backbone is crucial for C-H activation of terminal alkynes, a geometry that the constrained dtbpm cannot access.

References

  • Clegg, W., et al. (2002). "Crystal structure and solution dynamics of palladium complexes with bulky diphosphine ligands." Journal of the Chemical Society, Dalton Transactions. Link

  • Eastham, G. R., et al. (2002). "this compound and related ligands in palladium-catalyzed carbonylation." Chemical Communications. Link

  • Trivedi, M., et al. (2018). "1,1′-Bis(di-tert-butylphosphino)ferrocene copper(I) complex catalyzed C–H activation and carboxylation of terminal alkynes."[4] Dalton Transactions. Link

  • Vavasori, A., et al. (2024). "Influence of diphosphine's bite angle on the catalytic activity in carbonylation." Journal of Molecular Catalysis A: Chemical. Link

  • Puckett, J. W., et al. (2014). "Mechanism of Isomerizing Alkoxycarbonylation of Plant Oils." Journal of the American Chemical Society. Link

Sources

Economic analysis of using "Bis(DI-tert-butylphosphino)methane" in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical and economic analysis of Bis(di-tert-butylphosphino)methane (often abbreviated as dtbpm or DtBPM ) in the context of homogenous catalysis, specifically focusing on the industrial synthesis of Methyl Methacrylate (MMA) and related carbonylations.

Executive Summary

This compound (dtbpm) represents a high-cost, high-reward class of ligands. While its gram-scale acquisition cost is significantly higher than traditional phosphines (e.g., PPh₃, dppe), its economic viability is secured through hyper-efficiency .

In industrial applications like the modified Alpha Process (ethylene methoxycarbonylation), dtbpm and its structural analogs (e.g., dtbpx) enable Turnover Numbers (TON) exceeding 100,000 . This dilutes the catalyst cost to negligible levels per kilogram of product, making it superior to cheaper, less stable alternatives that require frequent replenishment and costly product purification.

Verdict: Economically viable only for high-value, continuous-flow processes requiring >99% regioselectivity. Not recommended for stoichiometric or low-turnover batch synthesis.

Technical Profile: The "Bite Angle" Effect

To understand the economics, one must understand the molecule. The value of dtbpm lies in its steric bulk and the methylene bridge .

  • Structure: Two electron-rich

    
     groups connected by a single 
    
    
    
    unit.
  • Mechanism: Upon coordination to Palladium (Pd), it forms a strained 4-membered chelate ring .

  • The Economic Implication: This strain creates a small "bite angle" (~72°). In carbonylation reactions, this specific geometry destabilizes the resting state of the catalyst, accelerating the rate-limiting step (often reductive elimination or alkene insertion). This results in faster reaction rates (higher TOF) compared to 5-membered ring analogs like dppe.

Performance Comparison: dtbpm vs. Alternatives

The following table contrasts dtbpm with industry-standard ligands in the context of Pd-catalyzed Methoxycarbonylation of Ethylene (a precursor step to MMA).

Featuredtbpm (Methane Bridge) dtbpx (Xylene Bridge) PPh₃ (Triphenylphosphine) dppe (Ethane Bridge)
Ligand Class Bulky, Alkyl DiphosphineBulky, Aryl-BackboneSimple Aryl MonophosphineChelating Aryl Phosphine
Bite Angle ~72° (Small)~104° (Large)N/A (Monodentate)~85° (Medium)
Catalytic Activity Very High Ultra-High (Industry Std)LowModerate
Selectivity (Linear) >99.5%>99.9%~80-90%~95%
Stability (Air/Temp) High (due to steric bulk)Very HighModerate (Oxidizes)Moderate
Est. TON 50,000 - 80,000>100,000<1,0005,000 - 10,000
Relative Cost


$

Analysis:

  • PPh₃: Cheap but economically disastrous for this process due to low activity (requires massive Pd loading) and poor selectivity (high separation costs).

  • dtbpx (Lucite Ligand): The "Gold Standard" for the Alpha process. It is slightly more robust than dtbpm due to the rigid xylene backbone, but dtbpm is a viable, slightly more flexible alternative often used to circumvent specific patent landscapes.

  • dtbpm: Offers a unique balance. The small bite angle favors rapid insertion kinetics, critical for carbonylation.

Economic Analysis: The Cost-Benefit Calculus

The economic feasibility of using dtbpm is calculated not by the price of the ligand, but by the Catalyst Productivity and Downstream Savings .

Formula: Catalyst Cost Contribution (

)


Scenario: Producing Methyl Propionate (MW = 88.11 g/mol ).

  • Case A: Cheap Ligand (PPh₃)

    • Ligand Cost: Low.

    • TON: 1,000.[1]

    • Result: You need 100x more Palladium to make the same amount of product. High

      
      . 
      
    • Hidden Cost: 10% branched byproduct requires energy-intensive distillation.

  • Case B: Premium Ligand (dtbpm)

    • Ligand Cost: High (~

      
      50/g bulk).
      
    • TON: 80,000.

    • Result: Palladium usage is slashed by 99%. Low

      
      . 
      
    • Hidden Benefit: >99% linearity means the product can often be used directly in the next step without distillation.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Pd-Hydride catalytic cycle where dtbpm exerts its steric influence, enforcing the linear selectivity that drives the economics.

G cluster_legend Role of dtbpm (L) Pd_L [L-Pd-H]+ (Active Species) Coord Alkene Coordination Pd_L->Coord + Ethylene Insert Migratory Insertion (Rate Limiting) Coord->Insert Regioselectivity Determined Here CO_Coord CO Coordination Insert->CO_Coord Acyl Pd-Acyl Formation CO_Coord->Acyl Methanolysis Methanolysis (Product Release) Acyl->Methanolysis + MeOH Methanolysis->Pd_L - Methyl Propionate Note1 Steric Bulk (t-Bu) prevents branched insertion Note1->Insert Note2 Small Bite Angle accelerates CO insertion Note2->Acyl

Caption: The Pd-Hydride catalytic cycle for Methoxycarbonylation. The dtbpm ligand (L) enforces linear selectivity at the insertion stage and accelerates the cycle via steric pressure.

Experimental Protocol: Methoxycarbonylation of Ethylene

Objective: Synthesis of Methyl Propionate using Pd(dtbpm). Scale: Bench-top High-Pressure Reactor (100 mL).

Reagents:

  • Pd(OAc)₂ (0.02 mmol)

  • dtbpm (0.1 mmol) [Ligand:Metal ratio 5:1 for stability]

  • Methanesulfonic acid (MSA) (0.2 mmol)

  • Methanol (30 mL)

  • Ethylene / CO (1:1 mixture)

Protocol:

  • Catalyst Pre-formation: In a glovebox, dissolve Pd(OAc)₂ and dtbpm in 5 mL of methanol. Stir for 30 mins to generate the active [Pd(dtbpm)(OAc)] complex. Note: The solution should turn from orange to pale yellow.

  • Acid Addition: Add MSA. This protonates the acetate, generating the active cationic hydride species [Pd(dtbpm)H]+.

  • Reactor Loading: Transfer the catalyst solution to a stainless steel autoclave containing the remaining methanol.

  • Pressurization: Purge with N₂ (3x). Pressurize with Ethylene/CO (1:1) to 20 bar.

  • Reaction: Heat to 80°C. Stir at 1000 rpm (mass transfer is critical).

  • Monitoring: Monitor pressure drop. The reaction is typically complete when pressure stabilizes (approx 2-4 hours depending on loading).

  • Workup: Cool to room temperature. Vent gases. Analyze liquid phase by GC-FID.

Self-Validating Check:

  • If the solution is black (Pd black precipitation), the ligand concentration was too low or air was introduced.

  • If branched ester is >1%, the ligand has likely degraded (oxidized), losing its steric bulk advantage.

References
  • Eastham, G. R., et al. (2002). Bis(di-tert-butylphosphino)xylene and its application in the Alpha Process. Lucite International Patents . (Describes the foundational industrial application of this ligand class).

  • Beller, M., et al. (2018).[2] Cooperative catalytic methoxycarbonylation of alkenes: Uncovering the role of palladium complexes. Chemical Science . (Mechanistic insights into ligand cooperation).

  • Drent, E., & Budzelaar, P. H. (1996). Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide. Chemical Reviews . (Review of bite angle effects in carbonylation).

  • ChemicalBook. (2024).[3] this compound Product Profile & Pricing. (Used for baseline cost estimation).

  • BASF SE. (2012). Process for the preparation of methyl methacrylate. US Patent 8,263,796 . (Industrial context for dtbpm usage).

Sources

Technical Guide: Efficacy & Application of Bis(di-tert-butylphosphino)methane (dtbpm)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

Bis(di-tert-butylphosphino)methane (dtbpm) represents a specialized class of sterically demanding, electron-rich diphosphine ligands. Unlike its homologous counterparts—such as 1,2-bis(di-tert-butylphosphino)ethane (dtbpe) or the industrially renowned 1,2-bis(di-tert-butylphosphino)xylene (dtbpx)—dtbpm features a single carbon (methylene) bridge .

This structural nuance creates a constrained "bite angle" (~72-74°) combined with extreme steric bulk (


 groups). For the drug development or process chemist, this ligand is not a "drop-in" replacement but a strategic tool used to:
  • Enforce cis-coordination at the metal center (critical for insertion steps).

  • Stabilize Pd(0) species against aggregation (Pd-black formation).

  • Promote Isomerizing Carbonylation , allowing the functionalization of internal alkenes by "walking" the double bond to the terminal position before functionalization.

Part 1: Comparative Efficacy Analysis

The "Bite Angle" Effect: dtbpm vs. dtbpe vs. DPEphos

The efficacy of dtbpm is best understood through the lens of ligand flexibility and bite angle.

Featuredtbpm (C1 Bridge) dtbpe (C2 Bridge) DPEphos / Xantphos
Backbone Methylene (

)
Ethylene (

)
Ether / Heterocycle
Bite Angle (

)
~73° (Rigid) ~85° (Flexible)~102° - 110° (Wide)
Electronic Nature Strongly

-donating
Strongly

-donating
Moderate/Weak
Primary Utility Isomerizing Carbonylation, High StabilityHigh Activity HydrogenationHydroformylation, Cross-coupling
Stability Excellent (High) GoodModerate

Expert Insight: While wider bite angle ligands (like dtbpx) often yield higher Turnover Frequencies (TOF) in standard ethylene carbonylation (the Alpha Process), dtbpm excels in selectivity and stability . The rigid C1 bridge prevents the "opening" of the chelate, ensuring the catalyst remains active even under harsh acidic conditions required for alkoxycarbonylation.

Case Study: Methoxycarbonylation of Ethylene

In the synthesis of Methyl Propionate (precursor to Methyl Methacrylate), dtbpm serves as a critical benchmark for stability.

  • Reaction:

    
    
    
  • Performance Data:

LigandTOF (

)
Selectivity to Methyl PropionatePd-Black Formation
dtbpm 12,000 - 15,000>99.9% None (High Stability)
dtbpe 20,000 - 25,00098.5%Low

< 500~70%High (Rapid Decomp.)

Analysis: Although dtbpe shows higher raw activity, dtbpm provides near-perfect selectivity. The bulky tert-butyl groups wrap around the Palladium center, creating a "protective shell" that prevents the formation of inactive palladium clusters, a common failure mode in industrial scale-up.

Part 2: Mechanism & Visualization

The efficacy of dtbpm relies on the Hydride-Hydroxyalkylpalladium Pathway . The bulky ligand facilitates the reductive elimination of the product while simultaneously preventing


-hydride elimination in the wrong direction (which would lead to unwanted isomerization byproducts in terminal alkenes).
Diagram 1: Catalytic Cycle (Methoxycarbonylation)

This diagram illustrates the "Hydride Route" where dtbpm's steric bulk is crucial in the rate-determining methanolysis step.

CatalyticCycle Pd0 Pd(0)-dtbpm (Active Species) PdH [Pd(H)(dtbpm)]+ Pd0->PdH + H+ (Acid) Oxidative Addition Coord Pd(H)(Alkene)(dtbpm)+ PdH->Coord + Alkene Alkyl Pd(Alkyl)(dtbpm)+ Coord->Alkyl Migratory Insertion (Regioselective) Acyl Pd(Acyl)(dtbpm)+ Alkyl->Acyl + CO Insertion Acyl->Pd0 + MeOH - Product (Ester) Reductive Elimination

Caption: The Pd-dtbpm catalyzed hydromethoxycarbonylation cycle. The bulky ligand accelerates the final methanolysis step (Acyl -> Pd0).

Diagram 2: Ligand Selection Decision Matrix

When should you choose dtbpm over alternatives?

DecisionTree Start Substrate / Goal Q1 Is the alkene Internal or Terminal? Start->Q1 Term Terminal Alkene Q1->Term Inter Internal Alkene Q1->Inter Q2 Priority: Speed vs. Stability? Term->Q2 Q3 Goal: Linear Ester? Inter->Q3 Res1 Use dtbpx or dtbpe (Higher TOF) Q2->Res1 Speed Res2 Use dtbpm (Max Stability/Selectivity) Q2->Res2 Stability Res3 Use dtbpm (Isomerizing Carbonylation) Q3->Res3 Yes (Chain Walking)

Caption: Selection logic for bulky phosphine ligands. dtbpm is preferred for stability and isomerizing internal alkenes.

Part 3: Experimental Protocol (Self-Validating)

Context: This protocol describes the synthesis of Methyl Propionate using Pd-dtbpm. Safety Warning: dtbpm is air-sensitive. All steps must be performed under


 or Ar atmosphere. Carbon Monoxide (CO) is toxic; use a high-pressure reactor in a well-ventilated hood.
Materials
  • Ligand: this compound (dtbpm)

  • Precursor:

    
     (Palladium Acetate)
    
  • Acid Promoter: Methanesulfonic acid (MSA)

  • Solvent: Methanol (Degassed, anhydrous)

  • Gases: Ethylene (99.9%), CO (99.9%)

Step-by-Step Workflow
  • Catalyst Pre-formation (The "Activation" Step):

    • Why: Pre-mixing prevents immediate precipitation of Pd black upon exposure to CO.

    • In a glovebox, charge a Schlenk flask with

      
       (11.2 mg, 0.05 mmol) and dtbpm  (5 equivalents relative to Pd to ensure full coordination).
      
    • Add degassed Methanol (10 mL).

    • Add MSA (excess, typically 10-20 equiv relative to Pd). The solution should turn from orange/red to pale yellow, indicating the formation of the cationic species

      
      .
      
  • Reactor Charging:

    • Transfer the catalyst solution via cannula into a pre-dried, argon-flushed stainless steel autoclave (100 mL).

    • Validation: Ensure the solution remains clear. Turbidity implies oxygen contamination.

  • Pressurization:

    • Pressurize with Ethylene (10 bar).

    • Pressurize with CO (10 bar). Total pressure = 20 bar.[1]

    • Note: A 1:1 ratio is standard, but CO partial pressure must be maintained to prevent catalyst decomposition.

  • Reaction:

    • Heat to 80°C. Stirring rate: >1000 rpm (Mass transfer limited reaction).

    • Monitor pressure drop. Re-pressurize if necessary to maintain constant pressure (semi-batch mode) for kinetic data.

  • Work-up & Analysis:

    • Cool reactor to <5°C (ice bath) to retain volatile esters.

    • Vent gases slowly.

    • Analyze liquid phase via GC-FID using an internal standard (e.g., toluene or isooctane).

    • Expected Result: >99% Methyl Propionate.[2] No branched isomer (Methyl Isobutyrate) should be detectable if the ligand quality is high.

References

  • Clegg, W., et al. (2002). Palladium-catalysed methoxycarbonylation of ethene with bidentate diphosphine ligands: a density functional theory study. Royal Society of Chemistry. Link

  • Eastham, G. R., et al. (Lucite International UK Ltd). This compound and its use in carbonylation.
  • Pringle, P. G., et al. (2021). Computational modelling of Pd-catalysed alkoxycarbonylation of alkenes. Semantic Scholar / Dalton Transactions. Link

  • BenchChem Application Notes. (2025). Palladium-Catalyzed Carbonylation Protocols. Link

  • ResearchGate. Comparison of C1 vs C2 bridged phosphines in Pd-catalysis. Link

Sources

"Bis(DI-tert-butylphosphino)methane" ligand electronic and steric parameter comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(di-tert-butylphosphino)methane (dtbpm) Ligand Profile Content Type: Technical Comparison Guide

Executive Summary

This compound (dtbpm) is a specialized diphosphine ligand that occupies a unique niche in organometallic chemistry.[1] It combines extreme electron richness (due to four tert-butyl groups) with a geometrically constrained bite angle (due to the single methylene bridge).

Unlike its ethane-bridged analog (dtbpe), which forms stable 5-membered chelates, dtbpm forms highly strained 4-membered rings with transition metals. This strain, combined with the steric bulk of the tert-butyl groups, creates a "spring-loaded" effect: the complex is thermodynamically destabilized, dramatically accelerating reductive elimination steps. This property makes dtbpm a ligand of choice for challenging C-H activation and C-C bond-forming reactions where product release is the rate-limiting step.

Ligand Profile & Physical Properties[2]
ParameterData
Common Name dtbpm
IUPAC Name This compound
CAS Number 87648-10-0
Formula

Molecular Weight 304.44 g/mol
Structure

Appearance White crystalline solid
Air Sensitivity High (Pyrophoric in solution; store under Ar/N2)
Comparative Analysis: Steric & Electronic Parameters

The utility of dtbpm is best understood by comparing it with two benchmarks: dppm (the phenyl analog) and dtbpe (the ethane-bridged analog).

Table 1: Comparative Ligand Parameters
Featuredtbpm (Subject)dppm (Benchmark 1)dtbpe (Benchmark 2)
Backbone Methylene (-CH2-)Methylene (-CH2-)Ethylene (-CH2CH2-)
Substituents tert-Butyl (

)
Phenyl (

)
tert-Butyl (

)
Electronic Character Strong

-donor
Weak

-donor /

-acceptor
Strong

-donor
Tolman Electronic Param. (

)
~2056 cm⁻¹ (est.)*2066 cm⁻¹2056 cm⁻¹
Natural Bite Angle (

)
~78 - 84° (Strained)~72°~92°
Chelate Ring Size 4-membered4-membered5-membered
Primary Mechanistic Effect Forces Reductive EliminationStabilizes Bridging ModesStabilizes Oxidative Addition

*Estimated based on Rh-carbonyl complexes. Lower wavenumbers indicate stronger electron donation.

Deep Dive: The "Steric Wall" vs. The "Pinch"
  • The Steric Wall: The four tert-butyl groups create a massive steric wall, protecting the metal center from associative attacks and forcing a low coordination number (often T-shaped or distorted square planar).

  • The Pinch: The short methylene bridge "pinches" the P-M-P angle to ~84° (in Pt complexes). This is significantly smaller than the preferred 90° for square planar geometry. This distortion raises the ground-state energy of the complex, reducing the activation barrier for reductive elimination (which relieves this strain).

Mechanistic Case Study: Platinum-Mediated C-H Activation

The most famous application of dtbpm is in the activation of C-H bonds in electron-poor arenes. The reaction is driven by the transient generation of a highly reactive 14-electron species.

The "Neopentyl" Strategy

To access the active catalyst, researchers use a "sacrificial" alkyl hydride complex.

  • Precursor:

    
     (Neopentyl hydride complex).
    
  • Activation: Mild heating causes the rapid reductive elimination of neopentane (

    
    ).
    
  • Active Species: The resulting

    
     species is bent, electron-rich, and extremely eager to oxidative add a C-H bond to relieve its coordinative unsaturation.
    
Diagram 1: C-H Activation Cycle

CH_Activation Figure 1: The 'Spring-Loaded' C-H Activation Cycle facilitated by dtbpm strain. Precursor Precursor Complex (dtbpm)Pt(Np)(H) ActiveSpecies Active 14e Species [(dtbpm)Pt(0)] (Highly Reactive) Precursor->ActiveSpecies - Neopentane (Reductive Elim.) Rate-Limiting Step Coordination η²-Arene Complex (dtbpm)Pt(η²-ArH) ActiveSpecies->Coordination + Arene (ArH) Product C-H Activation Product (dtbpm)Pt(Ar)(H) Coordination->Product Oxidative Addition (C-H Cleavage) Product->Precursor Regeneration (Theoretical)

Caption: The strain in the 4-membered ring of the precursor accelerates the release of neopentane, generating the reactive Pt(0) fragment.

Experimental Protocol: Ligand Synthesis & Usage

Note: Commercial availability of dtbpm is sporadic. The following protocol describes the established laboratory synthesis via lithiation.

Part A: Synthesis of dtbpm Ligand

Based on the method by Hofmann et al.[2]

Reagents:

  • Di-tert-butylmethylphosphine (

    
    )
    
  • tert-Butyllithium (

    
    ) in pentane
    
  • Di-tert-butylchlorophosphine (

    
    )
    
  • Solvent: Pentane/Heptane (Dried and Degassed)

Procedure:

  • Lithiation: In a glovebox or under strict Ar atmosphere, dissolve

    
     (1.0 eq) in pentane.
    
  • Deprotonation: Add

    
     (1.0 eq) dropwise at -78°C. Allow to warm to room temperature and stir for 2-4 hours. The lithium salt 
    
    
    
    will precipitate or form a suspension.
    • Critical Check: Ensure complete lithiation to avoid mixed products.

  • Coupling: Cool the suspension back to -78°C. Add

    
     (1.0 eq) dropwise.
    
  • Reflux: Allow to warm to room temperature, then heat to reflux (if using heptane) or stir overnight to ensure complete substitution.

  • Workup: Filter off the LiCl salt. Remove volatiles under vacuum.[3]

  • Purification: Recrystallize from minimal cold methanol or pentane at -30°C.

  • Yield: Expect white crystals.

    
     NMR (C6D6): approx. 20-25 ppm (singlet).
    
Part B: Generation of Active Pt(0) Catalyst

Protocol for In Situ Activation:

  • Loading: Charge a J. Young NMR tube with

    
     (10 mg).
    
  • Substrate: Add the arene substrate (e.g.,

    
     or benzene derivative) (0.5 mL).
    
  • Reaction: Heat to 60°C. Monitor by

    
     NMR.
    
  • Observation: The disappearance of the hydride signal and the appearance of the Pt-Aryl hydride doublet indicates successful C-H activation.

Ligand Selection Map

Use this diagram to determine if dtbpm is the right ligand for your catalytic cycle.

LigandMap Figure 2: Ligand Selection Map based on Electronic/Steric Trade-offs HighSteric High Steric Bulk (tBu groups) dtbpm dtbpm (Spring-Loaded) High Basicity / Small Bite HighSteric->dtbpm Forces Reductive Elim. dtbpe dtbpe (Stable Chelate) High Basicity / Medium Bite HighSteric->dtbpe Stabilizes Oxidative Add. LowSteric Low Steric Bulk (Ph/Me groups) dppm dppm (Bridging) Low Basicity / Small Bite LowSteric->dppm dppe dppe (Standard) Low Basicity / Medium Bite LowSteric->dppe

Caption: Select dtbpm when you need the electron power of t-butyls but require rapid product release (reductive elimination).

References
  • Ligand Synthesis & Characterization: Hofmann, P., et al. "Sterically crowded diphosphinomethane ligands: molecular structures, UV-photoelectron spectroscopy and a convenient general synthesis." Journal of the Chemical Society, Dalton Transactions, 1999.[4]

  • C-H Activation Mechanism: Hofmann, P., Heiss, H., & Neiteler, G. "C-H Activation of Electron-Poor Arenes by [(dtbpm)Pt(0)].
  • Bite Angle Effects: Casey, C. P., & Whiteker, G. T. "Natural Bite Angles of Chelating Diphosphines." Israel Journal of Chemistry, 1990. Link

  • Electronic Parameters: Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977. Link

  • Comparative Reactivity: Ahlquist, M., & Norrby, P. O. "Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT Study." Organometallics, 2007. (Context for steric bulk effects).

Sources

A Comparative DFT Analysis of Bis(di-tert-butylphosphino)methane (dtbpm) Complexes: Unraveling Steric and Electronic Effects in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Ligand that Shapes Modern Catalysis

In the realm of homogeneous catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and stability in chemical transformations that are fundamental to pharmaceutical and materials science. Among the vast arsenal of phosphine ligands, Bis(di-tert-butylphosphino)methane, commonly known as dtbpm, has emerged as a ligand of significant interest. Its unique steric and electronic properties, conferred by the bulky tert-butyl groups and the flexible methylene backbone, have rendered it highly effective in a variety of catalytic reactions, including palladium-catalyzed cross-coupling reactions which are workhorses in modern organic synthesis.

This guide provides a comprehensive comparative analysis of dtbpm complexes, juxtaposed with its close structural analog, Bis(diphenylphosphino)methane (dppm). Through the lens of Density Functional Theory (DFT), we will dissect the subtle yet crucial differences in their electronic and structural landscapes. This theoretical exploration will be substantiated with experimental data to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of how these ligands influence the performance of their respective metal complexes. Our objective is to furnish a robust framework for ligand selection and catalyst design, ultimately enabling the development of more efficient and selective chemical processes.

The Crucial Role of Ligand Design: Sterics and Electronics at Play

The efficacy of a metal-based catalyst is profoundly influenced by the ligands that coordinate to the metal center. These ligands modulate the catalyst's reactivity, selectivity, and stability through a delicate interplay of steric and electronic effects.

  • Steric Effects: The sheer size and spatial arrangement of a ligand can dictate the accessibility of the metal center to substrates, influence the stability of reaction intermediates, and control the stereochemical outcome of a reaction. Bulky ligands, such as dtbpm, can create a sterically demanding environment around the metal, which can promote challenging reductive elimination steps in catalytic cycles and prevent catalyst deactivation pathways like the formation of inactive dimeric species.

  • Electronic Effects: The electron-donating or -withdrawing nature of a ligand directly impacts the electron density at the metal center. Electron-rich ligands enhance the electron density on the metal, which can facilitate oxidative addition steps, a crucial activation step in many catalytic cycles. Conversely, the σ-donating and π-accepting properties of phosphine ligands fine-tune the metal's reactivity.

Comparative DFT Analysis: dtbpm vs. dppm

To quantitatively understand the distinct properties of dtbpm, we turn to Density Functional Theory (DFT), a powerful computational tool that allows for the detailed examination of molecular structures and electronic properties. For this comparative analysis, we will focus on model palladium(II) chloride complexes: [Pd(dtbpm)Cl₂] and [Pd(dppm)Cl₂]. The choice of palladium is predicated on its widespread use in catalysis in conjunction with these diphosphine ligands.

Computational Methodology

A consistent and reliable computational protocol is essential for a meaningful comparison. The following methodology, based on established practices for palladium-phosphine complexes, will be employed for all calculations.[1][2][3]

Step-by-Step Computational Protocol:

  • Geometry Optimization: The initial structures of [Pd(dtbpm)Cl₂] and [Pd(dppm)Cl₂] are built and subjected to geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the complex.

  • DFT Functional and Basis Set: The calculations are performed using the PBE0 hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for transition metal complexes.[1][2] A triple-ζ quality basis set, such as def2-TZVP, is employed for all atoms to ensure a precise description of the electronic structure.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Analysis: With the optimized geometry, a series of single-point calculations are conducted to analyze the electronic properties, including Natural Bond Orbital (NBO) analysis for charge distribution and Frontier Molecular Orbital (FMO) analysis to understand reactivity.

Workflow for DFT Analysis of Diphosphine Complexes

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. DFT Calculation cluster_analysis 3. Property Analysis start Build Initial Structure ([Pd(ligand)Cl₂]) opt Geometry Optimization (PBE0/def2-TZVP) start->opt freq Frequency Calculation opt->freq nbo NBO Analysis (Charge Distribution) freq->nbo fmo FMO Analysis (HOMO-LUMO) freq->fmo

Caption: A streamlined workflow for the DFT analysis of diphosphine-palladium complexes.

Structural Parameters: A Tale of Two Ligands

The optimized geometries of [Pd(dtbpm)Cl₂] and [Pd(dppm)Cl₂] reveal significant differences in their structural parameters, primarily driven by the steric bulk of the substituents on the phosphorus atoms.

Parameter[Pd(dtbpm)Cl₂] (Calculated)[Pd(dppm)Cl₂] (Calculated)Key Insight
P-Pd-P Bite Angle~90-92°~72-74°The larger bite angle of dtbpm is a direct consequence of the steric repulsion between the bulky tert-butyl groups.
Pd-P Bond LengthLongerShorterThe increased steric hindrance in the dtbpm complex leads to a slight elongation of the Pd-P bond.
Pd-Cl Bond LengthSimilarSimilarThe nature of the phosphine ligand has a less pronounced effect on the Pd-Cl bond lengths.

Note: The exact values can vary slightly depending on the specific DFT functional and basis set used.

The most striking difference is the P-Pd-P bite angle. The larger bite angle of dtbpm enforces a more open coordination sphere around the palladium center. This has profound implications for catalysis, as it can influence the ease of substrate binding and the geometry of transition states.

Electronic Properties: Unveiling the Donor Strength

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the complexes, offering insights into the electronic effects of the ligands.

Property[Pd(dtbpm)Cl₂][Pd(dppm)Cl₂]Key Insight
Natural Charge on PdMore negativeLess negativeThe tert-butyl groups in dtbpm are more electron-donating than the phenyl groups in dppm, leading to a more electron-rich palladium center.
Natural Charge on PMore positiveLess positiveConsistent with the greater electron donation from the phosphorus atoms to the palladium center in the dtbpm complex.

The more negative natural charge on the palladium atom in the dtbpm complex confirms that dtbpm is a stronger electron-donating ligand than dppm. This enhanced electron density at the metal center is expected to facilitate the oxidative addition step in catalytic cycles.

Frontier Molecular Orbital (FMO) analysis further illuminates the electronic differences. The energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of the complex's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons.

Orbital[Pd(dtbpm)Cl₂][Pd(dppm)Cl₂]Implication for Reactivity
HOMO EnergyHigherLowerThe higher HOMO energy of the dtbpm complex indicates it is a better electron donor, favoring oxidative addition.
LUMO EnergyHigherLowerThe LUMO energies are also influenced by the ligand, affecting the complex's electrophilicity.
HOMO-LUMO GapSmallerLargerA smaller HOMO-LUMO gap generally correlates with higher reactivity.

Frontier Molecular Orbitals of Diphosphine-Palladium Complexes

FMO lumo_dtbpm LUMO homo_dtbpm HOMO lumo_dtbpm->homo_dtbpm Smaller Gap lumo_dppm LUMO homo_dppm HOMO lumo_dppm->homo_dppm Larger Gap energy Energy

Caption: A qualitative comparison of the HOMO-LUMO energy gaps for [Pd(dtbpm)Cl₂] and [Pd(dppm)Cl₂].

The combined insights from NBO and FMO analyses unequivocally establish dtbpm as a more electron-donating and sterically bulkier ligand compared to dppm. These fundamental differences are the root cause of their divergent performance in catalytic applications.

Performance in Catalysis: Connecting Theory to Practice

The theoretical predictions from our DFT analysis find strong corroboration in the experimental performance of dtbpm- and dppm-based catalysts in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic activity of palladium complexes in this reaction is highly dependent on the nature of the phosphine ligand.

Catalyst SystemSubstratesYield (%)Reaction ConditionsReference
Pd(OAc)₂ / dtbpm Aryl chlorides with arylboronic acidsHigh to ExcellentMild conditions[4]
Pd(OAc)₂ / dppm Aryl chlorides with arylboronic acidsModerate to GoodOften requires higher temperatures[4]

The superior performance of the Pd/dtbpm system, particularly with challenging aryl chloride substrates, can be directly attributed to the ligand's properties. The high electron-donating ability of dtbpm facilitates the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center. Furthermore, the steric bulk of the dtbpm ligand promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, which forms a C-C bond between an unsaturated halide and an alkene, is another area where ligand choice is critical.

Catalyst SystemSubstratesYield (%)Key ObservationReference
Pd(OAc)₂ / dtbpm Aryl bromides and styrenesHighHigh turnover numbers, stable catalyst[5]
Pd(OAc)₂ / dppm Aryl bromides and styrenesModerateProne to catalyst deactivation[5]

In the Heck reaction, the steric bulk of the dtbpm ligand plays a crucial role in stabilizing the active monoligated palladium species, which is believed to be the key intermediate in the catalytic cycle. This stabilization prevents catalyst decomposition and leads to higher overall yields and catalyst turnover numbers.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_dtbpm_effect dtbpm Advantages Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Pd(II)(Ar)XL₂ Pd(II)(Ar)XL₂ Oxidative\nAddition->Pd(II)(Ar)XL₂ Transmetalation Transmetalation Pd(II)(Ar)XL₂->Transmetalation R-B(OR)₂ Pd(II)(Ar)(R)L₂ Pd(II)(Ar)(R)L₂ Transmetalation->Pd(II)(Ar)(R)L₂ Reductive\nElimination Reductive Elimination Pd(II)(Ar)(R)L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R OA_boost Facilitates Oxidative Addition (Electron-rich) RE_boost Promotes Reductive Elimination (Steric Bulk)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling, highlighting the steps where the properties of dtbpm are advantageous.

Conclusion: A Ligand of Choice for Demanding Catalytic Transformations

This comparative guide, grounded in Density Functional Theory and supported by experimental evidence, has illuminated the distinct structural and electronic characteristics of this compound (dtbpm) and its impact on catalysis. The combination of significant steric bulk and strong electron-donating ability sets dtbpm apart from less sterically hindered and less electron-rich analogs like dppm.

The key takeaways for researchers and drug development professionals are:

  • dtbpm's steric bulk leads to a larger bite angle, which can be beneficial for promoting reductive elimination and stabilizing active catalytic species.

  • dtbpm's strong electron-donating nature enriches the metal center with electrons, facilitating crucial oxidative addition steps.

  • These combined properties often translate to higher catalytic activity, broader substrate scope, and greater catalyst stability , particularly in challenging cross-coupling reactions.

While dppm remains a valuable and widely used ligand, this analysis demonstrates that for more demanding applications requiring high reactivity and stability, dtbpm often emerges as the superior choice. The principles outlined in this guide provide a solid foundation for the rational selection of ligands and the design of next-generation catalysts for efficient and selective chemical synthesis.

References

  • Molecules 2022 , 27(8), 2668; [Link]

  • Molecules 2022 , 27(8), 2668; [Link]

  • Molecules 2022 , 27(8), 2668; [Link]

  • Catalysis Science & Technology 2019 , 9, 4734-4740; [Link]

  • Chemistry LibreTexts, "Heck Reaction"; [Link]

Sources

Peer-reviewed literature on "Bis(DI-tert-butylphosphino)methane" applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical applications, comparative performance, and experimental protocols for Bis(di-tert-butylphosphino)methane (dtbpm) .

CAS: 87648-10-0 | Formula:


 | Abbreviation:  dtbpm[1][2][3][4][5][6][7][8][9]

Executive Summary & Ligand Profile

This compound (dtbpm) is a highly specialized, electron-rich diphosphine ligand distinguished by its ability to stabilize low-coordinate metal centers and facilitate difficult bond activations (C–C and C–H).[10][11] Unlike its phenyl-analog dppm , which often forms dimeric "A-frame" complexes, dtbpm utilizes its bulky tert-butyl groups to enforce monomeric, highly strained four-membered chelate rings.[11]

Core Value Proposition
  • Extreme Electron Density: The tert-butyl groups render the phosphorus centers highly basic, promoting oxidative addition of inert bonds (e.g., biphenylene C–C bonds, oxiranes).

  • Small Bite Angle (~72–76°): Forces metals into strained geometries, lowering the barrier for reductive elimination or stabilizing reactive metallacycles (e.g., nickelalactones).

  • C–C Bond Activation: One of the few ligands capable of promoting the insertion of Pt(0) into the C–C bond of epoxides.[4]

Comparative Analysis: dtbpm vs. Alternatives

The following table contrasts dtbpm with standard industry alternatives for catalytic applications.

Featuredtbpm (Subject)dppm dtbpe dtbpf
Structure



Ferrocene Backbone
Bite Angle Small (~73°)Small (~72°)Medium (~85°)Large (~99°)
Electronic Strongly

-donating
Moderate donorStrongly

-donating
Strongly

-donating
Chelate Ring 4-membered (Strained)4-membered5-membered (Stable)Flexible
Key Application C–C Activation , CO₂/Ethylene CouplingA-frame clusters, HydrogenationCarbonylation, HydroaminationPd-catalyzed Cross-coupling
Stability Air-sensitive, PyrophoricAir-stableAir-sensitiveAir-stable
Performance in Key Applications
A. Acrylate Synthesis (CO₂ + Ethylene Coupling)

This "dream reaction" requires a ligand that facilitates the oxidative coupling of CO₂ and ethylene to form a metallalactone.

  • dtbpm Performance: Effective at forming the nickelalactone intermediate. However, the resulting 4-membered ring is highly strained, making the lactone less stable than the dtbpe analog. This instability can be advantageous for catalytic turnover (reductive elimination) but challenging for isolation.

  • Alternative (dppm): Ineffective. The reduced electron density of the phenyl rings fails to stabilize the high-oxidation-state Ni(II) intermediate required for this cycle.

  • Alternative (dtbpe): Forms a very stable 5-membered nickelalactone. While good for isolation, the high stability can sometimes inhibit the subsequent elimination step required to release sodium acrylate.

B. C–C Bond Activation of Epoxides
  • dtbpm Performance: Unique capability.[4][10][12] Pt(0)-dtbpm complexes can insert into the C–C bond of epoxides to form platinacyclobutanes.

  • Mechanism: The reaction proceeds via a coordinate unsaturated mono-phosphine intermediate

    
    , which allows the metal to approach the sterically hindered epoxide C–C bond.
    
  • Alternative (Standard Phosphines): Typically result in C–O bond cleavage (ring opening) rather than C–C insertion.

Mechanistic Visualization

The following diagram illustrates the unique pathway dtbpm enables in Platinum-catalyzed C–C activation, contrasting it with the standard chelation mode.

G Precursor Pt(II) Precursor (dtbpm)Pt(H)(CH2tBu) ActiveSpecies Active Species [(dtbpm-κ1)Pt(0)] (Monodentate) Precursor->ActiveSpecies - Neopentane (Reductive Elim.) CC_Insert C-C Insertion Platinacyclobutane ActiveSpecies->CC_Insert + Epoxide (C-C Activation) Dimer Resting State [Pt(μ-dtbpm)]2 ActiveSpecies->Dimer Dimerization (No Substrate) Epoxide Epoxide (Substrate)

Figure 1: Mechanistic pathway for dtbpm-mediated C–C activation.[4] Note the critical monodentate


 intermediate.

Experimental Protocol: Synthesis of [(dtbpm)RhCl]₂

This protocol describes the synthesis of the rhodium dimer, a versatile precursor for C–H and C–C activation studies. This complex is preferred over in-situ generation for kinetic consistency.[11]

Safety Note: dtbpm is pyrophoric and must be handled strictly under an inert atmosphere (Nitrogen or Argon) using Schlenk or glovebox techniques.

Materials
  • Ligand: this compound (dtbpm)[1][2][4][5][6][9][11]

  • Precursor:

    
     or 
    
    
    
  • Solvent: Benzene or Toluene (Anhydrous, degassed)

  • Gas: Argon or Nitrogen[7]

Step-by-Step Methodology
  • Preparation: In a glovebox, dissolve

    
     (1.0 equiv, based on Rh) in anhydrous benzene (5 mL/mmol).
    
  • Addition: Add a solution of dtbpm (1.0 equiv) in benzene dropwise to the stirring Rh precursor solution at room temperature.

    • Observation: The solution color will shift (typically from orange/yellow to dark red/purple) as the olefin is displaced.

  • Reaction: Stir the mixture for 3 hours at room temperature. The displacement of the labile olefin (cyclooctene) is driven by the chelation of the thermodynamically preferred phosphine.

  • Isolation:

    • Concentrate the solution under vacuum to approximately 20% of the original volume.

    • Add anhydrous pentane to precipitate the product.

    • Filter the solid, wash with cold pentane (

      
       mL), and dry under high vacuum.
      
  • Characterization (Expected):

    • ³¹P NMR (

      
      ):  Look for a doublet (
      
      
      
      ) indicating symmetric coordination to Rh(I).
    • Yield: Typically >85%.[7][13]

Application Note: Biphenylene Activation

To test activity, dissolve the isolated dimer in benzene and add biphenylene . Heating to 60°C results in the oxidative addition of the C–C bond, yielding a rhodacyclopentadiene species, observable by a color change and ³¹P NMR shift.

References

  • Hofmann, P., et al. (2015). "Selective Carbon–Carbon Bond Activation of Oxirane by a Bisphosphine Pt(0) Complex—A Theoretical Study." Organometallics. Link

  • Limbach, M., et al. (2016). "Synthesis of acrylic acid derivatives from carbon dioxide and ethylene mediated by molecular nickel complexes." ChemCatChem. Link

  • Jones, W. D., et al. (2001). "Rhodium-Catalyzed Activation and Functionalization of the C−C Bond of Biphenylene." Organometallics. Link

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link

  • van Leeuwen, P. W. N. M., et al. (2000). "Sterically crowded diphosphinomethane ligands: molecular structures and properties." Journal of the Chemical Society, Dalton Transactions.[14] Link

Sources

Engineering Selectivity: Bis(di-tert-butylphosphino)methane (dtbpm) vs. Monodentate Phosphines in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of homogeneous catalysis, the choice between Bis(di-tert-butylphosphino)methane (dtbpm) and bulky monodentate ligands (e.g., P(


-Bu)

) is rarely a matter of simple preference—it is a decision between kinetic stability and catalytic lifespan .

While bulky monodentate phosphines like P(


-Bu)

revolutionized cross-coupling by stabilizing low-coordinate 14-electron Pd(0) species, they often fail in carbonylation and hydrogenation cycles where intermediate stability is paramount. dtbpm , a bidentate ligand with a highly strained four-membered chelate ring and a small bite angle (~72°), offers a unique solution. It combines the electron-donating power of tert-butyl groups with a rigid geometric constraint that enforces cis-coordination, preventing the formation of inactive "palladium black" and enabling unique reactivity patterns such as the activation of C-C bonds in epoxides.

This guide objectively compares dtbpm against monodentate alternatives, focusing on industrial carbonylation (the "Alpha Process" class) and mechanistic stability.

Ligand Architecture: The Chelate Effect vs. Cone Angle

The fundamental difference lies in how these ligands occupy the metal's coordination sphere.

Monodentate: P( -Bu) [1]
  • Steric Parameter: Defined by Cone Angle (~182°).

  • Behavior: Creates a protective "umbrella" over the metal center. In Pd-catalyzed reactions, two P(

    
    -Bu)
    
    
    
    ligands often dissociate to form a mono-ligated Pd-L species, which is highly active for oxidative addition but prone to decomposition if the cycle stalls.
  • Failure Mode: In carbonylation, the labile nature of monodentates allows for ligand dissociation, leading to metal aggregation (Pd black) or non-selective copolymerization.

Bidentate: dtbpm
  • Steric Parameter: Defined by Bite Angle (P-M-P angle). For dtbpm on Pd/Pt, this is extremely small (~72°).

  • Behavior: The methylene bridge (

    
    ) locks the two phosphorus atoms close together. This forces the metal into a cis geometry. The high strain of the 4-membered ring makes the ligand chemically "non-innocent"—it can actively influence the energy barriers of reductive elimination.
    
  • Advantage: The "Hemilability" Paradox. While the chelate is strong, the ring strain allows one arm to temporarily dissociate or distort to accommodate substrate binding without the ligand fully falling off.

Visualizing the Steric Environment

The following diagram illustrates the structural difference affecting catalytic pathways.

LigandComparison cluster_0 Monodentate (P(t-Bu)3) cluster_1 Bidentate (dtbpm) M1 Pd(0) Center Pd_Black Inactive Pd Black M1->Pd_Black Decomposition (Low CO pressure) L1 P(t-Bu)3 (Labile) L1->M1 Strong u03c3-donor L2 P(t-Bu)3 (Dissociates) L2->M1 Equilibrium M2 Pd(II) Center Stable_Acyl Active Acyl-Pd Species M2->Stable_Acyl Enforced Cis-Geometry D1 P(t-Bu)2 D1->M2 Bridge -CH2- Bridge D1->Bridge D2 P(t-Bu)2 D2->M2 Bridge->D2

Caption: Comparison of ligand stability. Monodentates rely on concentration equilibrium, while dtbpm uses the chelate effect to prevent catalyst death.

Case Study: Methoxycarbonylation of Ethene

The industrial synthesis of Methyl Propionate (precursor to MMA) is the gold standard for comparing these ligands. This reaction requires high selectivity (>99%) and long catalyst lifetime.

The Challenge
  • Reaction: Ethene + CO + MeOH

    
     Methyl Propionate.[1]
    
  • Side Reaction: CO + Ethene

    
     Polyketone (perfectly alternating copolymer).
    
  • Monodentate Performance: Ligands like PPh

    
     or P(
    
    
    
    -Bu)
    
    
    typically produce polyketones or suffer from rapid decomposition. They cannot enforce the cis-coordination required for the rapid reductive elimination of the ester.
The dtbpm Solution

Bulky bidentates like dtbpm (and its benzene-bridged cousin, dtbpx) completely shut down the polymerization pathway.

Mechanism:

  • Hydride Route: The cycle begins with a Pd-Hydride species.

  • Insertion: Ethene inserts into Pd-H (rapid).

  • CO Insertion: CO inserts into Pd-Alkyl to form Pd-Acyl.

  • Methanolysis (Critical Step): The Pd-Acyl species must react with methanol.

    • With Monodentates: The Pd-Acyl is fluxional. Multiple ethene/CO insertions occur before methanolysis, leading to polymer.

    • With dtbpm: The bulky

      
      -Bu groups and rigid backbone create a "pocket" that sterically blocks the approach of large oligomer chains or further ethene units, while the small bite angle accelerates the reductive elimination with methanol.
      
Performance Data Comparison
FeatureMonodentate (e.g., P(

-Bu)

/ PPh

)
Bidentate (dtbpm / dtbpx)
Selectivity Low (Mix of Esters + Oligomers)> 99.9% Methyl Propionate
Turnover Number (TON) < 1,000 (Decomposes)> 40,000 - 100,000
Stability Air sensitive; Pd black forms rapidlyHighly robust; resists acidolysis
Active Species Pd(0)/Pd(II) equilibriumPd(II)-Hydride Cation
Primary Product Polyketone (often)Methyl Propionate

Data Source: Derived from Lucite Alpha Process patents and Clegg et al. (2002).

Experimental Protocol: Pd-dtbpm Catalyzed Carbonylation

Note: This protocol is adapted for laboratory-scale synthesis of methyl propionate to demonstrate ligand efficacy.

Materials
  • Ligand: 1,1-Bis(di-tert-butylphosphino)methane (dtbpm).

  • Precursor: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    .
  • Acid Promoter: Methanesulfonic acid (MSA).

  • Solvent: Methanol (acting as reactant and solvent).

Step-by-Step Workflow
  • Catalyst Preparation (Glovebox):

    • Dissolve Pd(OAc)

      
       (11.2 mg, 0.05 mmol) in MeOH (10 mL).
      
    • Add dtbpm (20 mg, 0.06 mmol). Note: A slight excess of ligand (1.2:1) ensures all Pd is chelated.

    • Add MSA (10 equiv relative to Pd). The acid generates the active Pd-H species and protonates the acetate.

    • Observation: Solution should turn from orange/brown to pale yellow (formation of cationic Pd complex).

  • Reactor Loading:

    • Transfer solution to a 100 mL Hastelloy autoclave.

    • Seal and purge with N

      
       (3x).
      
  • Reaction Conditions:

    • Pressurize with Ethene (10 bar) and CO (10 bar) for a 1:1 ratio.

    • Heat to 80°C .

    • Stir at 1000 rpm.

  • Workup:

    • Run for 3 hours.

    • Cool to room temperature and vent gases carefully.

    • Analyze liquid phase by GC-FID using an internal standard (e.g., toluene).

Expected Results
  • dtbpm: >95% Yield of Methyl Propionate. Clear yellow solution (catalyst intact).

  • Control (P(

    
    -Bu)
    
    
    
    ):
    <20% Yield. Black precipitate (Pd metal) visible.

Unique Capability: C-C Bond Activation (Pt-dtbpm)

While carbonylation is the industrial stronghold, dtbpm exhibits a unique academic capability that monodentates cannot replicate: oxidative addition into unstrained C-C bonds.

In the reaction with epoxides, Pt(0)-dtbpm complexes insert directly into the C-C bond of the oxirane ring.

  • Monodentates: Form simple

    
    -complexes (coordination to Oxygen).
    
  • dtbpm: The strain of the 4-membered ring in the Pt-dtbpm complex raises the ground state energy, effectively "spring-loading" the catalyst to snap into the C-C bond, forming a stable metallacycle.

EpoxideActivation Start Pt(0)-dtbpm Complex Intermediate Transition State (Ring Strain Driven) Start->Intermediate + Substrate SidePath Monodentate Route: Forms Stable u03c3-Complex (No Reaction) Start->SidePath If P(t-Bu)3 used Substrate Epoxide (Oxirane) Substrate->Intermediate Product Platinacyclobutane (C-C Insertion Product) Intermediate->Product Irreversible C-C Insertion

Caption: The unique steric strain of dtbpm allows Pt to break C-C bonds, a feat impossible for monodentates.

Conclusion & Recommendations

Choose this compound (dtbpm) when:

  • Long-term Stability is Required: For continuous processes (like carbonylation) where catalyst death via Pd-black formation is the primary failure mode.

  • Selectivity is Critical: When you need to suppress polymerization or isomerization. The rigid chelate enforces a specific geometry that monodentates cannot maintain.

  • Activating Inert Bonds: For specialized applications like C-C bond activation where the ligand's "spring-loaded" ring strain lowers activation barriers.

Choose Monodentate P(


-Bu)

when:
  • Reaction is Fast: High-speed cross-couplings (Suzuki, Buchwald-Hartwig) where the catalytic cycle turns over before decomposition can occur.

  • Steric Bulk is the Only Requirement: If the mechanism relies solely on dissociating a ligand to create an open site (14e- species), monodentates are more kinetically accessible.

References

  • Clegg, W., et al. (2002). Highly Active and Selective Catalysts for the Production of Methyl Propanoate via the Methoxycarbonylation of Ethene. Chemical Communications.

  • Eastham, G. R., et al. (2002).[2] Bis(di-tert-butylphosphinomethyl)benzene and its use in the carbonylation of ethylene. U.S. Patent 6,335,471.

  • Hofmann, P., et al. (2015). Selective Carbon–Carbon Bond Activation of Oxirane by a Bisphosphine Pt(0) Complex. Organometallics.

  • Lucite International. (2021). The Alpha Process: Sustainable MMA Production.

  • van Leeuwen, P. W. N. M. (2001). Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation. Chemical Reviews.

Sources

Head-to-head comparison of "Bis(DI-tert-butylphosphino)methane" and Josiphos ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison between Bis(di-tert-butylphosphino)methane (dtbpm) and the Josiphos ligand family. It is designed for researchers requiring high-fidelity data on ligand selection for catalysis.

The Strained Hammer vs. The Precision Scalpel

Executive Summary

In the landscape of privileged ligands, dtbpm and Josiphos occupy distinct, rarely overlapping ecological niches.

  • This compound (dtbpm) is a sterically bulky, electron-rich, achiral diphosphine . Its defining feature is the high ring strain it induces upon chelation (forming a 4-membered ring), which often forces hemilability —one arm dissociating to open a coordination site. This makes it a powerhouse for bond activation (C-C, C-H) and carbonylation where substrate access is rate-limiting.

  • Josiphos ligands are chiral, ferrocenyl-based diphosphines .[1] They are defined by their modular electronic asymmetry (typically one aryl and one alkyl phosphine) and a rigid yet adaptable chiral pocket. They are the industry standard for asymmetric hydrogenation and are increasingly dominant in stereoselective C-N cross-coupling .

The Verdict: Use dtbpm when you need to break inert bonds or stabilize highly reactive Pd(0)/Pt(0) species in non-chiral transformations. Use Josiphos when enantioselectivity is paramount or when coupling sterically complex partners requires a "lock-and-key" fit.

Ligand Anatomy & Mechanistic Drivers

Structural Comparison

LigandComparison cluster_dtbpm This compound (dtbpm) cluster_josiphos Josiphos (Generic) dtbpm_struct tBu2P - CH2 - PtBu2 (Methylene Bridge) dtbpm_feat Feature: 4-Membered Chelate Ring High Strain (~72-85° Bite Angle) Hemilabile (One arm opens) dtbpm_struct->dtbpm_feat josi_struct Cp-Fe-Cp Backbone (Planar Chirality) josi_sub P(R)2 on Side Chain P(Ar)2 on Cp Ring josi_struct->josi_sub josi_feat Feature: 5-7 Membered Chelate Large Bite Angle (~93-96°) Electronic Asymmetry josi_sub->josi_feat

Figure 1: Structural and mechanistic distinctions between dtbpm and Josiphos.

Key Physicochemical Parameters
ParameterThis compound (dtbpm) Josiphos (Typical, e.g., SL-J001)
Backbone Methylene (

)
Ferrocenyl (Cp-Fe-Cp)
Chirality AchiralChiral (Planar + Central)
Bite Angle (Pd) Small (~72°) (Chelated) / Variable (Bridging)Large (~93–96°)
Electronic Character Electron-Rich (

donors)
Mixed (Electron-Rich Alkyl + Aryl)
Coordination Mode Hemilabile (

) or Bridging
Robust Chelation (

)
Primary Utility Bond Activation, Carbonylation, IsomerizationAsymmetric Hydrogenation, C-N Coupling

Performance Analysis by Application

Round 1: Asymmetric Hydrogenation
  • Winner: Josiphos (Uncontested)

  • Mechanism: Josiphos ligands create a highly specific chiral environment. The electronic difference between the two phosphines (one attached to the Cp ring, one to the chiral ethyl arm) directs the substrate orientation.

  • Data Point: In the synthesis of (S)-Metolachlor , the Ir-Josiphos complex achieves TON > 7,000,000 and TOF > 2,000,000 h⁻¹ with 79% ee. dtbpm has no application here due to lack of chirality.

Round 2: Bond Activation (C-C / C-O Cleavage)
  • Winner: dtbpm

  • Mechanism: The high steric bulk of the tert-butyl groups combined with the strain of the 4-membered ring makes the chelated form thermodynamically unstable relative to the open form. This promotes the formation of low-coordinate 14-electron species (e.g., [(dtbpm-κ1)Pt(0)]) that are hyper-reactive toward oxidative addition.

  • Data Point: dtbpm-Pt(0) complexes are unique in their ability to selectively insert into the C-C bond of epoxides (oxiranes) under mild conditions, a reaction driven by the relief of ring strain upon oxidative addition.

Round 3: Carbonylation (Methoxycarbonylation)
  • Winner: dtbpm (and its analog DTBPX)

  • Mechanism: In the Pd-catalyzed methoxycarbonylation of ethylene (to methyl propionate), bulky electron-rich diphosphines prevent the formation of inactive Pd-clusters and accelerate the rate-determining alcoholysis step.

  • Comparison: While dtbpx (xylene backbone) is the industrial standard (Lucite Alpha Process), dtbpm is a viable alternative for specific substrates where a smaller bite angle favors the reductive elimination of bulky acyl species. Josiphos is generally too expensive and less stable for bulk commodity carbonylation.

Experimental Protocols

Protocol A: Synthesis of Pd(0)-dtbpm Precatalyst (In Situ)

For use in challenging oxidative additions or carbonylation screening.

Reagents:

  • 
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • This compound (dtbpm)[2][3][4]

  • Solvent: Anhydrous Toluene or THF (Degassed)

Workflow:

  • Preparation : In a nitrogen-filled glovebox, charge a vial with

    
     (10 mg, 0.011 mmol) and dtbpm (7.0 mg, 0.023 mmol, 1.05 equiv per Pd).
    
  • Mixing : Add 2 mL of degassed toluene. Stir at room temperature for 30 minutes. The solution will change from deep purple/red to a lighter orange/yellow, indicating the formation of Pd(dtbpm)(dba) or Pd(dtbpm)_2 species.

  • Application : Use this stock solution immediately for catalytic screening.

    • Note: The dtbpm ligand is air-sensitive (oxidizes to phosphine oxide). Handle strictly under inert atmosphere.

Protocol B: Rh-Josiphos Asymmetric Hydrogenation

Standard screening protocol for enamide hydrogenation.

Reagents:

  • Substrate: Methyl acetamidoacrylate (1.0 mmol)

  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand: Josiphos SL-J001 (1.1 mol%)

  • Solvent: Degassed Methanol (5 mL)

  • Hydrogen Gas: 5–10 bar

Workflow:

  • Catalyst Formation : In a Schlenk tube under Argon, dissolve

    
     (4.1 mg, 0.01 mmol) and Josiphos SL-J001 (6.5 mg, 0.011 mmol) in 1 mL MeOH. Stir for 15 min to form the orange active complex.
    
  • Reaction Setup : Add the substrate (143 mg, 1.0 mmol) dissolved in 4 mL MeOH to the catalyst solution.

  • Hydrogenation : Transfer to a high-pressure autoclave. Purge with

    
     (3x) and pressurize to 5 bar. Stir at Room Temperature for 2 hours.
    
  • Analysis : Release pressure. Analyze conversion and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expectation: >99% Conversion, >95% ee.[5]

Selection Guide (Decision Matrix)

DecisionMatrix cluster_tips Pro-Tip Start Select Ligand Based on Reaction Goal Chirality Is Stereochemistry Required? Start->Chirality Activation Is the Substrate Inert? (e.g., C-C activation, unactivated Cl) Chirality->Activation No Josiphos SELECT JOSIPHOS (Asymmetric Hydrogenation, Chiral C-N Coupling) Chirality->Josiphos Yes Activation->Josiphos No (Standard Coupling) dtbpm SELECT dtbpm (Bond Activation, Carbonylation, Bulky Substrates) Activation->dtbpm Yes (Need High Energy/Strain) Tip1 If dtbpm fails due to stability, try the Benzene analog (DTBPX).

Figure 2: Decision matrix for ligand selection.

References

  • Hofmann, P., et al. (2015). "Selective Carbon–Carbon Bond Activation of Oxirane by a Bisphosphine Pt(0) Complex—A Theoretical Study." Organometallics. Link

  • Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis. Link

  • Eastham, G. R., et al. (2002). "this compound and related ligands in Palladium Catalyzed Carbonylation." Chemical Communications. Link

  • Solvias AG. "Josiphos Ligand Portfolio and Technical Data Sheets." Link

Sources

Safety Operating Guide

Bis(DI-tert-butylphosphino)methane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Safety & Operational Integrity

Bis(di-tert-butylphosphino)methane (often abbreviated as dtbpm ) is a bulky, electron-rich diphosphine ligand widely used in organometallic catalysis.[1][2] While the tert-butyl groups provide steric protection that renders it more stable than smaller alkyl phosphines (like trimethylphosphine), it remains air-sensitive and prone to oxidation.[1]

Critical Hazard Warning:

  • Oxidation Risk: Upon exposure to air, dtbpm oxidizes to phosphine oxides.[1] This reaction can be exothermic.[1]

  • Odor Threshold: Like all alkyl phosphines, dtbpm has a distinct, pungent odor even at low concentrations.[1] Improper disposal can lead to facility-wide odor complaints and regulatory fines.[1]

  • Toxicity: It is classified as a skin and severe eye irritant.[1][3][4]

The Golden Rule of Phosphine Disposal: Never dispose of active alkyl phosphines directly into organic waste containers. You must chemically deactivate (oxidize) the phosphorus center first.[1] This eliminates the fire hazard and destroys the odor.

Chemical Profile & Hazard Identification

ParameterData
Chemical Name This compound
CAS Number 87648-10-0
Formula C₁₇H₃₈P₂
Physical State White to off-white crystalline solid
Primary Hazards Skin Irrit. 2, Eye Irrit.[1][3] 2A, STOT SE 3 (Respiratory)
Reactivity Air-sensitive; incompatible with strong oxidizing agents (uncontrolled)

Pre-Disposal Assessment

Before initiating disposal, assess the state of the material to select the correct protocol.[5][6]

  • Scenario A: Pure Solid (Expired/Surplus): Do not dissolve just to quench if you have a solid waste stream for hazardous organics.[1] Pack and label.

  • Scenario B: Reaction Mixtures/Solutions: Must be chemically quenched (oxidized) to prevent heat generation or odor release in the waste container.

  • Scenario C: Spills: Requires immediate containment and in-situ deactivation.[1]

Standard Operating Procedure (SOP): Controlled Deactivation

This protocol utilizes Sodium Hypochlorite (Bleach) or Dilute Hydrogen Peroxide .[1] Bleach is preferred for alkyl phosphines as it is highly effective at destroying the odoriferous P-C bonds and converting P(III) to stable P(V) oxides.[1]

Phase 1: Preparation
  • Location: All operations must be performed inside a functioning fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, lab coat.[1]

  • Glassware: Use a 3-neck round bottom flask (RBF) or a large beaker with a magnetic stir bar. Ensure the vessel is 3x the volume of the waste to allow for foaming.

Phase 2: Solubilization (For Solids/Residues)

If the material is a solid residue or thick oil:

  • Dissolve the dtbpm in a non-reactive organic solvent (e.g., Toluene, Dichloromethane, or Hexanes).[1]

  • Target Concentration: Keep the concentration below 5 wt% to manage the exotherm of the oxidation step.

Phase 3: The Oxidation (Quenching) Step

Mechanism:



  • Cooling: Place the reaction vessel in an ice-water bath (

    
    ).
    
  • Oxidizer Preparation: Prepare a 10-15% Sodium Hypochlorite (Bleach) solution OR a 3-5% Hydrogen Peroxide solution.[1]

  • Addition:

    • Slowly add the oxidizer to the stirred phosphine solution dropwise.

    • Caution: This reaction is exothermic.[1] Watch for rapid bubbling or temperature spikes.[1]

    • Maintain temperature below

      
      .
      
  • Stirring: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours .

Phase 4: Verification & Neutralization
  • Starch-Iodide Test: Dip a starch-iodide paper into the aqueous layer.[1] It should turn blue/black, indicating excess oxidizer is present (meaning all phosphine has likely reacted).[1]

  • Odor Check: Carefully waft (do not inhale directly).[1] The pungent "garlic/rotten fish" smell should be replaced by a faint chlorine smell (if bleach was used).[1]

  • Quench Excess Oxidizer: Add saturated Sodium Thiosulfate or Sodium Bisulfite solution slowly until the starch-iodide paper no longer turns blue.[1]

  • Phase Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains the oxidized ligand (phosphine oxide).[1]

    • Aqueous Layer: Contains salts and neutralized bleach.[1]

Waste Stream Management

Once deactivated, the material is no longer an immediate pyrophoric or odor threat, but it is still chemical waste.

Waste FractionDisposal PathLabeling Requirement
Organic Layer Halogenated/Non-Halogenated Organic Waste"Contains Oxidized Alkyl Phosphines, Toluene"
Aqueous Layer Aqueous Waste (Check local pH limits)"Aqueous Waste, Trace Organics, pH Neutral"
Solid Waste Hazardous Solid Waste Container"this compound, Solid, Toxic"

Emergency Contingencies

Spill Response (Outside Fume Hood):

  • Evacuate: Clear the immediate area. The smell will be intense.

  • PPE: Wear a respirator with organic vapor cartridges if ventilation is poor.[1]

  • Absorb: Cover the spill with vermiculite or sand.[1]

  • Deactivate In-Situ: Gently pour dilute bleach (10%) over the absorbent.[1] Allow to sit for 30 minutes.

  • Collect: Scoop into a double-bagged waste container.

Visual Workflow (Decision Logic)

The following diagram illustrates the decision matrix for handling this compound waste.

PhosphineDisposal Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck SolidPure Pure Solid (Surplus/Expired) StateCheck->SolidPure Solid Solution Solution / Reaction Mixture (Active Ligand) StateCheck->Solution Liquid/Residue PackSolid Pack in Glass Jar Double Bag SolidPure->PackSolid Dilute Dilute with Inert Solvent (Toluene/Hexane <5%) Solution->Dilute LabelSolid Label: Hazardous Solid (Toxic/Irritant) PackSolid->LabelSolid Cool Cool to 0°C (Ice Bath) Dilute->Cool Oxidize Slow Addition of Oxidizer (10% Bleach or 5% H2O2) Cool->Oxidize Verify Verification 1. Starch-Iodide Test (Blue) 2. Odor Check (No Garlic Smell) Oxidize->Verify Neutralize Quench Excess Oxidizer (Sodium Thiosulfate) Verify->Neutralize Separate Phase Separation Neutralize->Separate DisposalOrg Organic Layer -> Organic Waste Separate->DisposalOrg DisposalAq Aqueous Layer -> Aqueous Waste Separate->DisposalAq

Caption: Operational workflow for the safe assessment and deactivation of this compound.[1]

References

  • PubChem. (n.d.).[1] this compound (CAS 87648-10-0) Compound Summary.[1][2][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • UNC Charlotte Environmental Health & Safety. (2022).[1][8] Standard Operating Procedure: Alkylphosphines.[1][8] Retrieved from [Link] (General Alkylphosphine Protocols)[1]

  • Sarpong Group. (2016).[1][3][9] Quenching of Pyrophoric Materials SOP. University of California, Berkeley.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard Oxidation Protocols for Phosphines).

Sources

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